(R)-N-Acetyl-6-chloro-trp-ome
説明
特性
IUPAC Name |
methyl (2R)-2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-6-10(15)3-4-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADYMQMUSHRFED-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50712323 | |
| Record name | Methyl N-acetyl-6-chloro-D-tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235280-35-9 | |
| Record name | Methyl N-acetyl-6-chloro-D-tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (R)-N-Acetyl-6-chloro-trp-ome
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-N-Acetyl-6-chloro-trp-ome is a chiral, halogenated derivative of the essential amino acid tryptophan. As a modified amino acid ester, its physical properties are of significant interest in various fields, including medicinal chemistry, drug discovery, and materials science. The introduction of a chlorine atom at the 6-position of the indole ring and the N-acetylation of the amine group, along with the methyl ester at the carboxylic acid, are expected to modulate its lipophilicity, solubility, and interaction with biological targets compared to its parent molecule. This guide provides a summary of the available identifying information for this compound and outlines the standardized experimental protocols for the determination of its key physical properties. While specific experimental data for this compound is not widely available in the public domain at the time of this writing, this document serves as a comprehensive framework for its characterization.
Chemical Identity and Structure
A foundational aspect of understanding any chemical entity is to establish its precise chemical identity. For this compound, the following information has been collated from various chemical suppliers and databases.
| Property | Value | Source |
| Chemical Name | (R)-N-Acetyl-6-chloro-tryptophan methyl ester | [1] |
| CAS Number | 1235280-35-9 | [1][2] |
| Molecular Formula | C₁₄H₁₅ClN₂O₃ | [1] |
| Molecular Weight | 294.73 g/mol | [1] |
| Canonical SMILES | COC(=O)NC(C)=O | [1] |
| MDL Number | MFCD12198867 | [1] |
The chemical structure of this compound is presented below:
Figure 1: 2D structure of this compound.
Anticipated Physical Properties and Their Significance
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range is characteristic of a pure compound, while impurities tend to broaden and depress the melting range. For a compound like this compound, the melting point would be a key parameter on a certificate of analysis.
Solubility
Solubility is a critical parameter for any compound intended for biological or pharmaceutical applications. The presence of the chloro and acetyl groups, along with the methyl ester, is expected to increase the lipophilicity of the molecule compared to tryptophan. This would likely result in lower aqueous solubility but enhanced solubility in organic solvents. A comprehensive solubility profile in a range of solvents is essential for designing reaction conditions, purification protocols, and formulation strategies.
Optical Rotation
As a chiral molecule, this compound will rotate the plane of polarized light. The specific rotation is a characteristic property of a chiral compound and is a crucial measure of its enantiomeric purity. The "(R)-" designation in the name specifies the stereochemistry at the alpha-carbon.
Spectroscopic Data
Spectroscopic data provides a fingerprint of a molecule, allowing for its identification and structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. The ¹H NMR spectrum would provide information on the number and connectivity of hydrogen atoms, while the ¹³C NMR spectrum would reveal the carbon skeleton.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic peaks for the N-H and C=O stretches of the amide, the C=O stretch of the ester, and vibrations of the aromatic indole ring would be expected.
-
Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight of the compound and can offer information about its fragmentation pattern, further confirming its structure.
Experimental Methodologies for Physical Property Determination
For researchers who synthesize or procure this compound, the following section details the standard experimental protocols for characterizing its physical properties.
Melting Point Determination
The melting point of a solid sample can be accurately determined using a digital melting point apparatus.
Protocol:
-
Ensure the sample is dry and crystalline.
-
Load a small amount of the sample into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set a rapid heating rate to quickly determine an approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate measurement, set a slow heating rate (1-2 °C per minute) starting from a temperature approximately 20 °C below the approximate melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Figure 2: Workflow for melting point determination.
Solubility Profiling
A comprehensive understanding of a compound's solubility is crucial. Both kinetic and thermodynamic solubility are important parameters.
Protocol for Thermodynamic Solubility (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, allow any undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The determined concentration represents the thermodynamic solubility of the compound in that solvent.
Figure 3: Workflow for thermodynamic solubility determination.
Specific Rotation Measurement
The specific rotation is determined using a polarimeter.
Protocol:
-
Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable solvent.
-
Calibrate the polarimeter with a blank (the pure solvent).
-
Fill the polarimeter sample tube (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.
-
Measure the observed rotation (α) at a specific temperature (T) and wavelength (usually the sodium D-line, 589 nm).
-
Calculate the specific rotation [α] using the formula: [α]DT = α / (c × l)
Spectroscopic Analysis
3.4.1. NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., TMS).
3.4.2. Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the IR spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3.4.3. High-Resolution Mass Spectrometry (HRMS)
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.
Data Acquisition:
-
Acquire the mass spectrum using a suitable ionization technique (e.g., Electrospray Ionization - ESI).
-
Determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) and compare it to the calculated theoretical mass.
Conclusion
While a comprehensive dataset of the physical properties of this compound is not currently available in the public literature, this guide provides the foundational chemical information and a detailed framework of the necessary experimental procedures for its full characterization. The methodologies outlined herein are standard practices in the fields of chemistry and pharmaceutical sciences and will enable researchers to generate the critical data required for their specific applications. The anticipated properties, influenced by its unique structural features, suggest that this compound is a compound with potential for further investigation in various scientific disciplines.
References
Sources
(R)-N-Acetyl-6-chloro-trp-ome chemical structure and synthesis
An In-depth Technical Guide to (R)-N-Acetyl-6-chloro-trp-ome: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a halogenated derivative of the essential amino acid tryptophan, is a compound of significant interest in medicinal chemistry and drug development. The introduction of a chlorine atom at the 6-position of the indole ring and the modification of the amino and carboxyl groups can profoundly influence the molecule's physicochemical properties, metabolic stability, and biological activity. Halogenated tryptophans are found in various natural products with potent biological activities, including antibiotics and antitumor agents. This guide provides a comprehensive overview of the chemical structure of this compound and a detailed, proposed synthetic route based on established chemical principles for tryptophan derivatives.
Chemical Structure and Properties
This compound is a chiral molecule with the (R)-configuration at the α-carbon. Its structure features an N-acetyl group, a methyl ester, and a chlorine atom at the 6-position of the indole ring.
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1235280-35-9 | [1][2] |
| Molecular Formula | C14H15ClN2O3 | [1] |
| Molecular Weight | 294.73 g/mol | [1] |
| SMILES | COC(=O)NC(C)=O | [1] |
| Appearance | White to off-white powder (predicted) | N/A |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO (predicted) | N/A |
Proposed Synthesis of this compound
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of N-Acetyl-6-chloro-D,L-tryptophan
This initial step involves the condensation of 6-chloroindole with L-serine in the presence of acetic anhydride and acetic acid. This reaction proceeds through a mechanism that ultimately yields the racemic N-acetylated chlorotryptophan.
Experimental Protocol:
-
To a solution of 6-chloroindole (1.0 eq) in glacial acetic acid, add L-serine (2.0 eq) and acetic anhydride (10.0 eq).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon) at approximately 70-75°C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to about half of its original volume.
-
Dilute the residue with water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude N-acetyl-6-chloro-D,L-tryptophan.[4]
Scientific Rationale:
The use of acetic anhydride serves both as a solvent and a reactant for the in-situ N-acetylation of the amino acid. The acidic medium facilitates the reaction between the indole and the serine derivative. The formation of a racemic mixture is expected under these conditions.
Step 2: Enzymatic Resolution of N-Acetyl-6-chloro-D,L-tryptophan
Enzymatic resolution is a highly efficient method for separating enantiomers. In this proposed step, the enzyme Acylase I is used to selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the desired N-acetyl-D-tryptophan derivative unreacted.
Experimental Protocol:
-
Dissolve the crude N-acetyl-6-chloro-D,L-tryptophan in a phosphate buffer (pH 8.0) containing a catalytic amount of cobalt(II) chloride.
-
Add Acylase I to the solution and stir the mixture at 37°C.
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Maintain the pH at 8.0 by the occasional addition of a dilute base, such as lithium hydroxide.
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After 24 hours, or upon completion of the reaction as monitored by TLC, heat the mixture to 60°C for a short period to denature the enzyme.
-
Cool the mixture to room temperature and filter to remove the denatured enzyme.
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Acidify the filtrate to a pH of approximately 3 with hydrochloric acid.
-
Extract the mixture with ethyl acetate. The organic layer will contain the desired N-Acetyl-6-chloro-D-tryptophan, while the aqueous layer will contain the hydrolyzed 6-chloro-L-tryptophan.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain N-Acetyl-6-chloro-D-tryptophan.[4]
Scientific Rationale:
Acylase I exhibits high stereoselectivity, specifically cleaving the acetyl group from N-acetyl-L-amino acids. This allows for an effective separation of the two enantiomers. The unreacted D-enantiomer can then be easily separated from the more polar, free L-amino acid by extraction.
Step 3: Esterification to this compound
The final step is the esterification of the carboxylic acid group of N-Acetyl-6-chloro-D-tryptophan to form the methyl ester. A common and effective method for this transformation is the use of thionyl chloride in methanol.
Experimental Protocol:
-
Suspend N-Acetyl-6-chloro-D-tryptophan in anhydrous methanol at 0°C.
-
Slowly add thionyl chloride (1.2-1.5 eq) to the suspension while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Scientific Rationale:
Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. This method is efficient for the esterification of amino acid derivatives.
Conclusion
This technical guide provides a detailed overview of the chemical structure and a proposed synthetic pathway for this compound. While a direct published synthesis is not available, the outlined multi-step approach, which includes a key enzymatic resolution step, is based on well-established and reliable chemical transformations within the field of amino acid chemistry. This guide serves as a valuable resource for researchers and scientists in the design and execution of synthetic strategies for novel halogenated tryptophan derivatives for potential applications in drug discovery and development.
References
-
This compound | 1235280-35-9 | C14H15ClN2O3 | Appchem. (n.d.). Retrieved from [Link]
-
Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC - NIH. (n.d.). Retrieved from [Link]
-
Specific enzymatic chlorination of tryptophan and tryptophan derivatives - PubMed. (n.d.). Retrieved from [Link]
-
Proposed reaction mechanism of chlorination of tryptophan catalyzed by... - ResearchGate. (n.d.). Retrieved from [Link]
-
A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. (2014). Organic & Biomolecular Chemistry, 12(44), 8946–8951. [Link]
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This compound - 孚可科技(上海)有限公司. (n.d.). Retrieved from [Link]
-
Tryptophan 7-halogenase (PrnA) structure suggests a mechanism for regioselective chlorination - PubMed. (n.d.). Retrieved from [Link]
-
The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC - NIH. (n.d.). Retrieved from [Link]
Sources
The Multifaceted Biological Activities of N-Acetylated Tryptophan Derivatives: A Technical Guide for Drug Discovery
Introduction: Beyond a Simple Amino Acid
Tryptophan, an essential amino-acid, is not merely a building block for proteins but also the metabolic precursor to a host of bioactive molecules, including the neurotransmitter serotonin and the neurohormone melatonin. The enzymatic N-acetylation of tryptophan and its downstream metabolites gives rise to a fascinating class of compounds—N-acetylated tryptophan derivatives—with a surprisingly diverse and potent range of biological activities. These activities span from neuroprotection and anti-inflammatory action to potent antioxidant effects, positioning them as compelling candidates for therapeutic development.
This technical guide provides an in-depth exploration of the biological landscape of N-acetylated tryptophan derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just a review of the existing knowledge but also a practical framework for future investigation. We will delve into the core mechanisms of action, explore the critical structure-activity relationships that govern their function, and provide validated, step-by-step protocols for assessing their biological efficacy. This document is structured to serve as a comprehensive resource, grounding key scientific claims in authoritative references and providing the causal insights necessary to drive innovative research in this promising field.
Chapter 1: A Spectrum of Biological Activities and Underlying Mechanisms
N-acetylated tryptophan derivatives exert their effects through a variety of molecular mechanisms. The two most extensively studied members of this class, N-acetyl-L-tryptophan (NAT) and N-acetylserotonin (NAS), showcase the breadth of this family's therapeutic potential.
Neuroprotection: Guarding Neuronal Integrity
A paramount activity of these derivatives is their ability to protect neurons from damage and death, a critical need in the context of neurodegenerative diseases like Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS).
N-acetyl-L-tryptophan (NAT) has demonstrated significant neuroprotective effects in various preclinical models. One of its primary mechanisms involves the inhibition of mitochondrial-mediated apoptotic pathways[1]. In models of ALS, NAT has been shown to prevent the release of key pro-apoptotic factors like cytochrome c, Smac, and AIF from the mitochondria, thereby halting the downstream caspase activation cascade that leads to cell death[1][2]. Furthermore, NAT has been shown to improve spatial memory deficits and reduce the incidence of L-DOPA-induced dyskinesia in animal models, suggesting its potential in treating cognitive and motor impairments[2]. A study on an Alzheimer's disease model showed that NAT administration significantly lowered cognitive decline and reduced levels of neuroinflammatory markers like TNF-α and IL-6 in the hippocampus and frontal cortex[3][4].
While many early studies attributed NAT's neuroprotective effects to antagonism of the Neurokinin-1 receptor (NK-1R)[1][2], recent research has challenged this, showing that NAT does not significantly bind to the NK-1R at physiological concentrations[5]. This finding suggests that its neuroprotective actions are likely mediated by other targets or by more general physicochemical mechanisms, such as its antioxidant properties[5].
N-acetylserotonin (NAS) , an intermediate in melatonin biosynthesis, is a potent neuroprotective agent in its own right, with activities that are distinct from its famous metabolite. NAS exerts powerful antioxidant, anti-inflammatory, and anti-apoptotic effects[6][7]. A key mechanism distinguishing NAS is its function as a potent agonist for the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF)[8]. By activating TrkB, NAS can stimulate neurogenesis and protect neurons from excitotoxic injury, independent of BDNF itself[8]. This makes NAS and its derivatives particularly interesting for conditions where BDNF signaling is compromised.
Expand to view DOT script for Neuroprotective Pathways Diagram
Caption: Key neuroprotective mechanisms of NAT and NAS.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases. N-acetylated tryptophan derivatives have shown promise in modulating inflammatory responses.
NAT demonstrates anti-inflammatory effects by inhibiting the expression and secretion of pro-inflammatory cytokines such as IL-1β[2]. This is achieved, in part, by preventing the activation of caspase-1, a key enzyme in the inflammasome pathway responsible for processing pro-IL-1β into its active, secreted form[2]. More recent studies have identified N-acyl tryptophan derivatives as potent antagonists of the P2Y14 receptor, which is associated with inflammatory diseases[7][8][9]. By blocking this receptor, these compounds can inhibit the activation of the NLRP3 inflammasome and reduce the release of inflammatory factors, as demonstrated in a mouse model of acute lung injury[7][8][9].
Antioxidant and Radioprotective Properties
The indole ring of tryptophan is susceptible to oxidation, and paradoxically, its N-acetylated derivatives are effective antioxidants. They function as scavengers of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property has long been utilized in pharmaceutical formulations, where NAT is added as a stabilizer to protect protein therapeutics from oxidative degradation[10].
Beyond its role as an excipient, NAT's intrinsic antioxidant activity contributes to its biological effects. It has been shown to protect murine macrophages from gamma radiation-induced cell death by reducing oxidative stress, stabilizing mitochondrial membrane potential, and inhibiting apoptosis[11]. Studies have also demonstrated NAT's ability to provide significant whole-body protection against lethal doses of radiation in both mouse and primate models[12]. This radioprotective effect is linked to its ability to reduce oxidative stress and inhibit the release of substance P[12].
Chapter 2: The Tryptophan-Kynurenine Pathway Connection
Approximately 95% of dietary tryptophan is metabolized through the kynurenine pathway (KP), a complex cascade that produces a range of neuroactive and immunomodulatory metabolites[13][14]. Dysregulation of the KP is implicated in numerous neurological and psychiatric disorders, as it can lead to an imbalance between neuroprotective metabolites (like kynurenic acid) and potentially neurotoxic ones (like quinolinic acid)[14][15].
The relationship between N-acetylated derivatives and the KP is an emerging area of research. While NAT itself is not a direct intermediate of the main KP, other derivatives can influence its activity. For instance, N-acetylserotonin (NAS) has been found to act as a catalytic enhancer of Indoleamine 2,3-dioxygenase 1 (IDO1), one of the two rate-limiting enzymes of the KP[5]. By enhancing IDO1 activity, NAS can shift tryptophan metabolism, which may have profound effects on immune tolerance and neuroinflammation[5]. This finding opens a new avenue for therapeutic intervention, suggesting that modulation of the KP can be achieved via the serotonin pathway, which produces NAS.
Expand to view DOT script for Kynurenine Pathway Modulation Diagram
Caption: Modulation of the Kynurenine Pathway by N-Acetylserotonin.
Chapter 3: Structure-Activity Relationship (SAR) Insights
The biological activity of N-acetylated tryptophan derivatives is highly dependent on their specific chemical structure. Understanding these relationships is paramount for designing novel analogs with improved potency, selectivity, and pharmacokinetic properties.
Stereoselectivity
One of the most critical SAR determinants is stereochemistry. The neuroprotective effects of NAT are stereoselective, with the L-enantiomer (N-acetyl-L-tryptophan) being the active form, while the D-enantiomer is inactive[1]. Studies in cellular models of ALS demonstrated that L-NAT rescued motor neurons from cell death, whereas D-NAT had no protective effect[1]. This stereospecificity strongly suggests an interaction with a chiral biological target, such as an enzyme active site or a receptor binding pocket.
N-Acyl Group Modifications
The nature of the acyl group attached to the tryptophan nitrogen is a key area for modification to tune activity. In the development of P2Y14R antagonists, a series of N-acyl tryptophan derivatives were synthesized and evaluated[7][8][9]. This work revealed that modifying the N-acyl group with various substituted phenoxyacetyl moieties could dramatically influence antagonist potency, with the lead compound exhibiting an IC50 value of 1.2 nM[7][8][9]. This highlights that the N-acyl chain can be extensively modified to optimize interactions with specific receptor targets.
Carboxylic Acid and Ester Modifications
The carboxylic acid group of tryptophan is another critical site for modification. Esterification of this group, for instance, can significantly impact properties like cell permeability and receptor affinity. The development of the potent and selective NK-1R antagonist L-732,138, the 3,5-bis(trifluoromethyl)benzyl ester of N-acetyl-L-tryptophan, underscores this point[6][16]. This modification dramatically increased affinity for the NK-1R compared to the parent compound[6]. Further studies have explored replacing the ester linkage with conformationally constrained heterocyclic bioisosteres, such as oxazolidinediones, to maintain high binding affinity while potentially improving metabolic stability[17].
| Derivative | Target | Activity (IC50) | Key Structural Feature | Reference |
| N-acetyl-L-tryptophan (L-NAT) | H₂O₂-induced toxicity (NSC-34 cells) | 0.3 µM | L-stereoisomer | [2] |
| N-acetyl-L-tryptophan (L-NAT) | H₂O₂-induced toxicity (primary motor neurons) | 16 nM | L-stereoisomer | [2] |
| L-732,138 | Human NK-1 Receptor | 2.3 nM | 3,5-bis(trifluoromethyl)benzyl ester | [16] |
| Compound II-3 (N-acyl derivative) | P2Y14 Receptor | 1.2 nM | Modified N-acyl chain | [7][8] |
Chapter 4: Methodologies for Assessing Biological Activity
To rigorously evaluate the therapeutic potential of novel N-acetylated tryptophan derivatives, standardized and validated assays are essential. The following section provides detailed, step-by-step protocols for assessing the key biological activities discussed in this guide.
Expand to view DOT script for Experimental Workflow Diagram
Caption: General workflow for screening N-acetylated tryptophan derivatives.
Protocol: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow, which is quantified spectrophotometrically. The degree of discoloration is proportional to the antioxidant capacity.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (ACS grade)
-
Test compounds (N-acetylated tryptophan derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
Procedure:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation[8].
-
Test Compound Stock Solutions: Prepare stock solutions of the tryptophan derivatives and the positive control in a suitable solvent (e.g., DMSO, methanol) at a high concentration (e.g., 10 mM).
-
Serial Dilutions: Create a series of dilutions of the test compounds and the positive control in methanol to achieve a range of final assay concentrations.
-
-
Assay Execution:
-
In a 96-well plate, add 20 µL of each dilution of the test compounds or standards to respective wells[17].
-
Prepare a control well containing 20 µL of the solvent (e.g., methanol) instead of the test compound.
-
Using a multichannel pipette, add 200 µL of the 0.1 mM DPPH working solution to all wells[17]. Mix gently.
-
Incubate the plate in the dark at room temperature for 30 minutes[2]. Causality Note: Incubation in the dark is critical because DPPH is light-sensitive and can degrade, leading to inaccurate absorbance readings.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader[8][17].
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the control well (DPPH + solvent).
-
Abs_sample is the absorbance of the well with the test compound.
-
-
Plot the % Inhibition against the concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition in Macrophages)
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is an indicator of inflammatory activation. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (e.g., RPMI or DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Griess Reagent (typically a two-part solution: Part A - sulfanilamide in phosphoric acid; Part B - N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
24-well or 96-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete medium at 37°C in a 5% CO₂ incubator.
-
Seed the cells into a 24-well plate at a density of 1 x 10⁵ cells/mL (1 mL per well) and incubate for 24 hours to allow for adherence[9]. Causality Note: Allowing cells to adhere overnight ensures they are in a healthy state and receptive to stimulation before the experiment begins.
-
-
Compound Treatment and Stimulation:
-
Remove the old medium. Treat the cells with various concentrations of the test compounds (dissolved in fresh medium) for 1-2 hours. Include a vehicle control (medium with solvent).
-
After the pre-incubation, add LPS to the wells to a final concentration of 1 µg/mL to stimulate NO production. Do not add LPS to the negative control wells.
-
Incubate the plate for an additional 24 hours at 37°C and 5% CO₂[16].
-
-
Nitrite Measurement (Griess Assay):
-
Standard Curve: Prepare a standard curve of sodium nitrite (e.g., from 1.95 µM to 250 µM) in fresh culture medium[9].
-
Carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare the Griess reagent by mixing equal volumes of Part A and Part B immediately before use[9].
-
Add 100 µL of the freshly mixed Griess reagent to each well containing the supernatant and standards[9].
-
Incubate for 10-15 minutes at room temperature in the dark. A pink/magenta color will develop.
-
-
Calculation:
-
Determine the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only treated cells.
-
Determine the IC50 value for NO inhibition.
-
Protocol: In Vitro Neuroprotection (MTT Assay in SH-SY5Y Cells)
Principle: This assay assesses the ability of a compound to protect neuronal cells (e.g., human neuroblastoma SH-SY5Y) from a neurotoxic insult (e.g., amyloid-β, H₂O₂, or MPP⁺). Cell viability is measured using the MTT reagent. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, which is solubilized and quantified.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Neurotoxin (e.g., Amyloid-β 1-42 oligomers, H₂O₂)
-
Test compounds
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and grow for 24 hours[18].
-
-
Treatment and Toxin Exposure:
-
Pre-treat the cells with various concentrations of the N-acetylated tryptophan derivatives for a specified period (e.g., 2 hours).
-
Introduce the neurotoxin (e.g., 10 µM Aβ 1-42) to the wells (except for the untreated control wells)[4].
-
Incubate the cells for an additional 24-48 hours[4]. Causality Note: The pre-treatment step is crucial to assess the compound's ability to prevent damage, mimicking a prophylactic treatment paradigm.
-
-
MTT Assay:
-
After the incubation period, carefully remove the culture medium.
-
Add 100 µL of fresh, serum-free medium and 10-20 µL of the MTT solution (5 mg/mL) to each well[4][18].
-
Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form[18].
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals[4]. Mix thoroughly by gentle shaking.
-
-
Measurement and Calculation:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells: % Cell Viability = (Abs_sample / Abs_control) x 100
-
Plot the % Cell Viability against the compound concentration to evaluate the dose-dependent neuroprotective effect.
-
Conclusion and Future Directions
The family of N-acetylated tryptophan derivatives represents a rich and underexplored source of bioactive compounds with significant therapeutic potential. From the mitochondrial-stabilizing and anti-inflammatory effects of N-acetyl-L-tryptophan to the TrkB-activating and neurogenic properties of N-acetylserotonin, these molecules demonstrate a remarkable versatility in their mechanisms of action. Their ability to scavenge free radicals and modulate the critical kynurenine pathway further cements their relevance for treating a wide array of pathologies underpinned by oxidative stress, inflammation, and metabolic dysregulation.
The structure-activity relationship studies highlighted in this guide provide a clear roadmap for medicinal chemists. The stereospecificity of L-NAT and the profound impact of N-acyl and C-terminal ester modifications demonstrate that the core tryptophan scaffold is highly amenable to optimization. Future research should focus on synthesizing novel analogs with improved potency, selectivity, and drug-like properties. A deeper investigation into the specific molecular targets beyond those currently known is critical. While the controversy surrounding the NK-1R target for NAT has been clarifying, it opens up the urgent question of identifying the true receptor(s) or pathway(s) responsible for its potent neuroprotective effects.
Furthermore, exploring the interplay between different tryptophan metabolic pathways—serotonin, kynurenine, and indole—and how various N-acetylated derivatives modulate the flux between them will be a key area for discovery. As our understanding of these intricate biological networks grows, so too will our ability to design precisely targeted therapeutics derived from this fascinating and naturally inspired class of molecules.
References
[6] Macleod, A. M., Merchant, K. J., Cascieri, M. A., Sadowski, S., Ber, E., Swain, C. J., & Baker, R. (1993). Identification of L-tryptophan derivatives with potent and selective antagonist activity at the NK1 receptor. Journal of Medicinal Chemistry, 36(14), 2044–2045. [Link]
[17] Lewis, R. T., Macleod, A. M., Merchant, K. J., Kelleher, F., Sanderson, I., Herbert, R. H., Cascieri, M. A., Sadowski, S., Ball, R. G., & Hoogsteen, K. (1995). Tryptophan-derived NK1 antagonists: conformationally constrained heterocyclic bioisosteres of the ester linkage. Journal of Medicinal Chemistry, 38(6), 923–933. [Link]
[7] Zhang, K., et al. (2025). Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury. Drug Design, Development and Therapy, 19, 7215-7245. [Link]
[8] G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved January 15, 2026, from [Link]
[9] National Cancer Institute. (n.d.). NCL Method ITA-7: Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved January 15, 2026, from [Link]
[16] Geto, Z., et al. (1994). Characterization of the interaction of N-acyl-L-tryptophan benzyl ester neurokinin antagonists with the human neurokinin-1 receptor. The Journal of Biological Chemistry, 269(9), 6718-6725. [Link]
[19] Satarker, S., et al. (2024). Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease. Molecular Neurobiology, 61(7), 4421-4440. [Link]
Wölfler, A., et al. (1999). N-acetylserotonin and melatonin as potent antioxidants against lipid peroxidation in human serum. Life Sciences, 65(22), 2341-2349.
[1] Sirianni, A. C., et al. (2015). N-acetyl-l-tryptophan, but Not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. Journal of Neurochemistry, 135(5), 956-968. [Link]
Jang, S. W., et al. (2010). N-acetylserotonin activates TrkB receptor in a BDNF-independent manner. Proceedings of the National Academy of Sciences, 107(50), 21858-21863.
[5] Grozdic, M., et al. (2022). Correcting a widespread error: Neuroprotectant N-acetyl-L-tryptophan does not bind to the neurokinin-1 receptor. Neurochemistry International, 155, 105305. [Link]
[3] Satarker, S., et al. (2023). Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease. Molecular Neurobiology. [Link]
[4] Dalberto, B. B., et al. (2020). Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models. Neurotoxicity Research, 38(3), 695-707. [Link]
Human Metabolome Database. (2021). Showing metabocard for N-Acetyltryptophan (HMDB0013713). Retrieved January 15, 2026, from [Link]
[10] Singh, S., et al. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Journal of Pharmaceutical Sciences, 106(11), 3209-3218.
[12] Singh, V. K., et al. (2024). N-acetyl-L-tryptophan provides radioprotection to mouse and primate models by antagonizing the TRPV1 receptor and substance P inhibition. International Journal of Radiation Biology. [Link]
Samuni, Y., et al. (2013). N-acetylcysteine (NAC) in neurological pathologies: a mini-review. Therapeutic Delivery, 4(8), 1017-1030.
[18] ResearchGate. (n.d.). Cell viability evaluation of SH-SY5Y using the MTT assay. Retrieved January 15, 2026, from [Link]
ResearchGate. (n.d.). Antioxidant Assays. Retrieved January 15, 2026, from [Link]
ResearchGate. (n.d.). Possible ways to optimize Griess Reagent protocol for NO production in macrophages?. Retrieved January 15, 2026, from [Link]
ResearchGate. (n.d.). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved January 15, 2026, from [Link]
[11] Verma, S., et al. (2023). N-acetyl-l-tryptophan (NAT) ameliorates radiation-induced cell death in murine macrophages J774A.1 via regulating redox homeostasis and mitochondrial dysfunction. Journal of Biochemical and Molecular Toxicology, 37(11), e23573. [Link]
N-acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain. (2013). Frontiers in Behavioral Neuroscience, 7, 205. [Link]
Neuroprotective Effects of N-acetylserotonin and Its Derivative. (2023). Neuroscience, 521, 10-19. [Link]
N-Acetyl-Serotonin Offers Neuroprotection through Inhibiting Mitochondrial Death Pathways and Autophagic Activation in Experimental Models of Ischemic Injury. (2014). Journal of Neuroscience, 34(8), 2968-2981. [Link]
[13] Badawy, A. A.-B. (2017). Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects. International Journal of Tryptophan Research, 10, 1178646917691938. [Link]
N-acetylcysteine Inhibits Kynurenine Aminotransferase II. (2019). Neuropsychopharmacology, 44(10), 1774-1782. [Link]
What is the tryptophan kynurenine pathway and why is it important to neurotherapy?. (2015). Expert Opinion on Therapeutic Targets, 19(6), 725-728. [Link]
[15] Amaral, M., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences, 6, 9. [Link]
[14] Kynurenine pathway. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of (R)-N-Acetyl-6-chloro-trp-ome
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-N-Acetyl-6-chloro-trp-ome is a halogenated, N-acetylated methyl ester derivative of the amino acid tryptophan.[1][][3] While its precise biological role and mechanism of action are not extensively documented in publicly available literature, its structural similarity to known bioactive molecules, such as N-acetyl-l-tryptophan, suggests a potential for significant pharmacological activity.[4][5][6] N-acetyl-l-tryptophan is recognized for its neuroprotective, antioxidant, and anti-inflammatory properties, primarily through antagonism of the neurokinin-1 receptor (NK-1R) and inhibition of mitochondrial cell death pathways.[5][6][7] Furthermore, the core indole structure is a common scaffold for ligands of the Aryl Hydrocarbon Receptor (AHR) and the Sigma-1 Receptor (SIGMA1R), both of which are implicated in a wide array of cellular processes from xenobiotic metabolism to neuro-modulation.[8][9][10][11]
This guide presents a comprehensive, hypothesis-driven framework for the systematic investigation of the mechanism of action of this compound. It outlines a multi-phased experimental strategy, beginning with foundational cell-based assays to characterize its phenotypic effects, followed by targeted functional assays to validate engagement with hypothesized receptors, and culminating in an unbiased, genome-wide screening approach for novel target identification. Each section provides not only the procedural steps but also the underlying scientific rationale, ensuring a self-validating and robust investigative process.
Hypothesized Molecular Targets and Pathways
Based on its chemical structure, three primary molecular targets are proposed for initial investigation. The following diagram illustrates the overarching experimental strategy designed to test these hypotheses and identify the compound's mechanism of action.
Caption: Overall Experimental Workflow for Mechanism of Action Elucidation.
Aryl Hydrocarbon Receptor (AHR)
The AHR is a ligand-activated transcription factor renowned for its role in mediating cellular responses to environmental toxins and endogenous metabolites.[12][13] Tryptophan and its derivatives, produced by both host metabolism and the gut microbiome, are well-established AHR ligands.[8][9][14] Upon binding, the AHR translocates to the nucleus, dimerizes with ARNT (AHR Nuclear Translocator), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1.[15][16] Given its indole core, this compound is a plausible candidate for an AHR agonist or antagonist.
Caption: Hypothesized Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.
Sigma-1 Receptor (SIGMA1R)
SIGMA1R is a unique molecular chaperone protein located primarily at the endoplasmic reticulum (ER), specifically at the mitochondria-associated membrane (MAM).[11][17] It is implicated in a vast range of neurological functions, including neuroprotection, cognition, and mood regulation.[10] SIGMA1R does not operate through classical G-protein or kinase cascades but rather modulates the function of other proteins, such as ion channels and other receptors, upon ligand binding and dissociation from its binding partner, BiP.[11][17] Its promiscuous ligand-binding pocket accommodates a variety of small molecules, making it a plausible target for a tryptophan derivative.
Neurokinin-1 Receptor (NK-1R)
The NK-1R is a G-protein coupled receptor whose primary endogenous ligand is Substance P. This system is heavily involved in pain transmission, inflammation, and mood disorders. The parent compound, N-acetyl-l-tryptophan, has been identified as an NK-1R antagonist, a mechanism that underlies its neuroprotective effects.[5][6] It is therefore critical to assess whether the chlorinated methyl ester derivative retains this activity.
Phase 1: Foundational Phenotypic & Cytotoxicity Profiling
The initial step in characterizing a novel compound is to determine its effect on cell viability and establish a therapeutic window. This informs the concentrations used in subsequent mechanistic assays, distinguishing specific pharmacological effects from non-specific cytotoxicity. The MTT assay is a robust and widely used colorimetric method for this purpose.[18]
Experimental Protocol: MTT Cell Viability Assay
This protocol is designed to assess the metabolic activity of cells as an indicator of viability.[19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Methodology:
-
Cell Seeding: Plate cells (e.g., SH-SY5Y for neuronal effects, Jurkat for immune effects) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C and 5% CO₂.[20]
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[20]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[20] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the EC₅₀ (effective concentration) or IC₅₀ (inhibitory concentration).
| Parameter | Recommended Condition | Rationale |
| Cell Lines | SH-SY5Y (neuronal), Jurkat (T-lymphocyte), HepG2 (hepatic) | To screen for tissue-specific effects. |
| Compound Conc. | 0.1 nM - 100 µM (logarithmic scale) | To capture a wide dose-response curve. |
| Incubation Time | 24, 48, 72 hours | To assess time-dependent effects. |
| Assay Readout | Absorbance at 570 nm | Quantifies formazan production, proportional to viable cells. |
Phase 2: Hypothesis-Driven Target Validation Assays
If Phase 1 reveals a specific biological effect within a non-toxic concentration range, the next step is to investigate the hypothesized molecular targets directly.
Aryl Hydrocarbon Receptor (AHR) Functional Assays
A. AHR Reporter Gene Assay (CALUX) This assay provides a direct functional readout of AHR activation or inhibition.[21] It utilizes a cell line engineered with a luciferase reporter gene under the control of AHR-responsive elements.[22][23]
Methodology:
-
Cell Seeding: Plate AHR-responsive reporter cells (e.g., H1L6.1c2) in a 96-well plate.
-
Treatment (Agonist Mode): Treat cells with serial dilutions of this compound to determine if it can induce luciferase expression.
-
Treatment (Antagonist Mode): Co-treat cells with a known AHR agonist (e.g., TCDD) and serial dilutions of this compound to determine if it can inhibit agonist-induced luciferase expression.[12][13]
-
Incubation: Incubate for 24 hours at 37°C.[21]
-
Cell Lysis & Readout: Lyse the cells and measure luciferase activity using a luminometer.
-
Analysis: Calculate fold induction relative to vehicle control (for agonist activity) or percent inhibition of the TCDD response (for antagonist activity) to determine EC₅₀ or IC₅₀ values.[16]
B. Western Blot for AHR Target Gene Expression This assay validates AHR activation by measuring the protein levels of a downstream target gene, such as CYP1A1.[24][15]
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2) and treat with this compound at concentrations determined from prior assays.
-
Protein Extraction: After treatment (e.g., 24 hours), lyse the cells and quantify total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for CYP1A1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.[25]
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity to determine the change in CYP1A1 expression relative to the control.[25]
SIGMA1R and NK-1R Competitive Binding Assays
Radioligand binding assays are the gold standard for determining if a compound directly interacts with a receptor.[26][27] The principle is to measure the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound.
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from a source rich in the target receptor (e.g., guinea pig liver for SIGMA1R).[26]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective radioligand (e.g., -pentazocine for SIGMA1R), and increasing concentrations of this compound.[26][28]
-
Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 6 hours at 37°C for SIGMA1R).[28]
-
Separation: Rapidly filter the samples through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. This allows for the calculation of the inhibition constant (Ki), which reflects the binding affinity of the compound for the receptor.
| Parameter | SIGMA1R Assay | NK-1R Assay (Hypothetical) |
| Membrane Source | Guinea Pig Liver or specific cell line | Cell line overexpressing human NK-1R |
| Radioligand | -pentazocine[26][28] | [³H]Substance P or other specific antagonist |
| Non-specific Binding | Defined by a high concentration of Haloperidol[28] | Defined by a high concentration of Aprepitant |
| Readout | Scintillation Counting | Scintillation Counting |
Phase 3: Unbiased Genome-Wide Target Identification
If the hypothesis-driven assays do not yield a clear mechanism, or to identify potential off-target effects, an unbiased approach is necessary. CRISPR-Cas9 genetic screening is a powerful tool for identifying genes that are essential for a compound's activity.[29][30]
Principle: A pooled library of short guide RNAs (sgRNAs), each targeting a single gene for knockout, is introduced into a population of Cas9-expressing cells.[31] The cells are then treated with a cytotoxic concentration of this compound. Cells in which a gene essential for the compound's lethality has been knocked out will survive and proliferate. Deep sequencing of the sgRNAs from the surviving population reveals which gene knockouts confer resistance, thereby identifying the compound's molecular target or critical pathway components.[32][33]
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A Technical Guide to the Potential Research Applications of (R)-N-Acetyl-6-chloro-trp-ome
Prepared by: Gemini, Senior Application Scientist
Introduction: A Novel Tryptophan Derivative for Advanced Research
(R)-N-Acetyl-6-chloro-trp-ome is a synthetic derivative of the essential amino acid tryptophan, characterized by specific modifications to its core structure. These modifications—a chloro group at the 6-position of the indole ring, N-acetylation of the alpha-amino group, and esterification of the carboxyl group to a methyl ester—are not merely incremental changes. Instead, they synergistically alter the molecule's physicochemical properties, such as its hydrophobicity and electronic distribution, opening up a landscape of potential research applications not accessible with native tryptophan.[1][] This guide will provide researchers, scientists, and drug development professionals with an in-depth overview of the potential biological activities of this compound and detailed methodologies to explore these possibilities.
The rationale for investigating this specific compound is built upon the known biological significance of its constituent parts. Halogenation of the tryptophan ring can significantly impact metabolic stability and receptor binding affinity.[1] N-acetylation is known to confer neuroprotective properties and alter interactions with specific receptors, while the methyl ester modification enhances membrane permeability, a crucial factor for bioavailability and intracellular targeting.[][3][4]
Compound Profile
| Property | Value | Source |
| Chemical Name | (R)-N-Acetyl-6-chloro-tryptophan methyl ester | [5][6] |
| CAS Number | 1235280-35-9 | [5][6] |
| Molecular Formula | C14H15ClN2O3 | [5] |
| Molecular Weight | 294.73 g/mol | [5] |
| Structure | A tryptophan core with a chlorine atom at the 6-position of the indole ring, an acetyl group on the alpha-amino group, and a methyl ester at the carboxylic acid position. | [5] |
Part 1: Potential as a Modulator of the Aryl Hydrocarbon Receptor (AhR) Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in cellular responses to environmental xenobiotics, as well as in regulating immune responses, cell growth, and drug metabolism.[7][8] Many tryptophan metabolites are known endogenous ligands for AhR, making this pathway a primary area of investigation for this compound.[9]
Scientific Rationale
The indole ring of tryptophan is a key pharmacophore for AhR binding. The addition of a chloro group at the 6-position can enhance the lipophilicity of the molecule, potentially increasing its affinity for the hydrophobic ligand-binding pocket of the AhR. Depending on the resulting conformational changes upon binding, this compound could act as either an agonist or an antagonist of AhR.
-
As an Agonist: AhR activation induces the expression of cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1), which are involved in the metabolism of both endogenous and exogenous compounds.[7] In certain contexts, AhR agonists have shown potential in treating autoimmune diseases.[8]
-
As an Antagonist: In many cancers, the AhR pathway is constitutively active and promotes tumor progression.[9] An AhR antagonist could therefore have therapeutic potential as an anti-cancer agent.[9][10]
Experimental Workflow: Characterizing AhR Activity
The following workflow outlines the steps to determine if this compound modulates AhR signaling.
Caption: Workflow for in vitro characterization of AhR modulation.
Detailed Protocol: AhR Luciferase Reporter Assay
-
Cell Culture: Plate HepG2 cells (known to express functional AhR) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Transfection: Transfect the cells with a Xenobiotic Response Element (XRE)-driven luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., from 1 nM to 100 µM). Include a known AhR agonist (e.g., TCDD) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized data to determine agonist or antagonist activity.
Part 2: Potential as a Neuroprotective Agent
The structural similarity to N-acetyl-L-tryptophan (NAT), which has demonstrated neuroprotective effects, suggests that this compound could be a candidate for neurodegenerative disease research.[11] NAT has been shown to inhibit the mitochondrial apoptosis pathway by preventing the release of cytochrome c.[11]
Scientific Rationale
Neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Parkinson's disease are characterized by progressive neuronal loss, often involving mitochondrial dysfunction and oxidative stress.[11] The N-acetyl group of this compound is a key feature shared with the neuroprotective L-NAT. The methyl ester enhances lipophilicity, which may improve its ability to cross the blood-brain barrier and enter neurons. The chloro-group could further enhance its potency or modulate its interaction with intracellular targets.
Experimental Workflow: Assessing Neuroprotective Effects
This workflow describes a cellular model to test the neuroprotective potential of the compound against oxidative stress-induced cell death.
Caption: Workflow for assessing neuroprotective activity.
Detailed Protocol: MTT Assay for Cell Viability
-
Cell Plating: Seed SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to differentiate into a neuronal phenotype (e.g., by treatment with retinoic acid).
-
Pre-treatment: Pre-incubate the differentiated cells with various concentrations of this compound for 2 hours.
-
Induction of Damage: Add a neurotoxin such as hydrogen peroxide (H2O2) to a final concentration of 100 µM to all wells except the untreated control, and incubate for 24 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control. A significant increase in viability in the compound-treated groups compared to the H2O2-only group indicates a neuroprotective effect.
Part 3: Potential as a Melatonin Receptor Agonist
Tryptophan is the metabolic precursor to serotonin and subsequently melatonin, a hormone crucial for regulating sleep-wake cycles.[12][13] Synthetic tryptophan derivatives are therefore of interest as potential modulators of the melatonergic system.[14][15]
Scientific Rationale
The core indole structure of this compound is shared with melatonin. The N-acetyl group is also present in melatonin. These structural similarities suggest a potential to bind to melatonin receptors (MT1 and MT2). Agonists of these receptors are used in the treatment of insomnia and other sleep disorders.[14] The chloro-group and methyl ester could influence the binding affinity and selectivity for MT1 versus MT2 receptors.
Experimental Workflow: Screening for Melatonin Receptor Activity
A common method to screen for G-protein coupled receptor (GPCR) activity, such as the melatonin receptors, is to measure changes in intracellular cyclic AMP (cAMP) levels.
Caption: Workflow for melatonin receptor activity screening.
Detailed Protocol: cAMP HTRF Assay
-
Cell Culture: Plate HEK293 cells stably expressing either the human MT1 or MT2 receptor in a 384-well plate.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include melatonin as a positive control.
-
Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and raise intracellular cAMP levels.
-
Lysis and Detection: After a short incubation (e.g., 30 minutes), lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Fluorescence Reading: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: A decrease in the forskolin-stimulated cAMP level indicates agonistic activity at the melatonin receptor. Calculate the EC50 value from the dose-response curve.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. Based on a structural and functional analysis of related compounds, we have proposed three primary avenues for research: modulation of the Aryl Hydrocarbon Receptor, neuroprotection against oxidative stress, and agonism at melatonin receptors. The experimental workflows and detailed protocols provided in this guide offer a robust starting point for any laboratory equipped for cell-based pharmacological screening. Successful validation in these areas could position this compound as a valuable tool for basic research and a lead compound for drug discovery in oncology, neurodegeneration, and sleep medicine.
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An In-depth Technical Guide to the Solubility of (R)-N-Acetyl-6-chloro-trp-ome in Common Laboratory Solvents
<
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of modern drug discovery and peptide chemistry, novel amino acid derivatives such as (R)-N-Acetyl-6-chloro-trp-ome serve as vital building blocks for synthesizing complex therapeutic agents. The success of critical downstream applications—including reaction kinetics, purification efficiency, and ultimately, bioavailability—hinges on a fundamental, yet often overlooked, physicochemical property: solubility.[1][2][3] Understanding and predicting how a compound like this compound will behave in various solvent systems is not merely a matter of convenience; it is a cornerstone of rational process development and formulation design.
Part 1: Theoretical Assessment and Predictive Analysis
Before any empirical work begins, a thorough analysis of the molecule's structure provides critical insights into its likely solubility behavior. This predictive step is essential for efficient solvent screening and experimental design.
Molecular Structure Deconstruction
The solubility characteristics of this compound (Molecular Formula: C14H15ClN2O3, Molecular Weight: 294.73 g/mol ) can be inferred by examining its constituent functional groups:[4]
-
Tryptophan Core: The indole ring of the tryptophan backbone is largely hydrophobic. However, the N-H group within the ring can act as a hydrogen bond donor.
-
N-Acetyl Group: The acetyl group (-C(O)CH3) attached to the alpha-amino group adds a polar amide functionality. This group can act as a hydrogen bond acceptor.
-
Methyl Ester (-OMe): The esterification of the carboxylic acid to a methyl ester significantly reduces the high polarity associated with the free acid. This modification increases the compound's affinity for less polar organic solvents.[]
-
6-Chloro Substituent: The chlorine atom on the indole ring increases the molecule's molecular weight and overall hydrophobicity.
Expert Synthesis: The combination of a hydrophobic, chlorinated indole ring with polar amide and ester groups suggests that this compound is a molecule of intermediate polarity . It is unlikely to be highly soluble in extremely nonpolar solvents (e.g., hexanes) or highly polar protic solvents (e.g., water). Its optimal solubility is predicted to be in moderately polar aprotic and protic organic solvents. This profile is consistent with similar N-acetylated amino acid derivatives which show good solubility in solvents like dichloromethane, ethyl acetate, and acetone.[6]
The "Like Dissolves Like" Principle and Solvent Selection
The adage "like dissolves like" remains a powerful guiding principle in solubility science.[2] Solvents that share similar polarity and hydrogen bonding characteristics with the solute are more likely to dissolve it effectively.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the N-acetyl and ester groups can interact favorably, the large, hydrophobic chloro-indole moiety may limit high solubility. N-Acetyl-DL-tryptophan, a related compound, is noted to be very soluble in ethanol.[7][8]
-
Polar Aprotic Solvents (e.g., DMF, NMP, DMSO, Acetonitrile): These solvents are polar and can accept hydrogen bonds but do not donate them. Solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are particularly effective at solvating peptide-like structures and are standard in peptide synthesis.[9][10][11] Given the structure, high solubility is anticipated in these solvents. DMSO is also an excellent candidate for dissolving a wide range of organic molecules.[12]
-
Moderately Polar Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate): These solvents offer a balance of properties. DCM is known to dissolve many protected amino acids.[9] THF and ethyl acetate are also strong candidates due to their ability to engage in dipole-dipole interactions and accept hydrogen bonds.
-
Nonpolar Solvents (e.g., Toluene, Hexanes, Cyclohexane): The overall polarity of the molecule, stemming from the amide and ester groups, makes high solubility in these solvents unlikely.
Quantitative Prediction with Hansen Solubility Parameters (HSP)
For a more quantitative prediction, Hansen Solubility Parameters (HSP) provide a robust framework.[1][13] HSP deconstructs the total cohesive energy of a substance into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar forces.
-
δH: Energy from hydrogen bonding.
The principle is that substances with similar HSP values (i.e., close proximity in the 3D "Hansen space") are likely to be miscible.[13][14] While the exact HSP values for this compound are not published, we can use the HSP of common lab solvents to inform our experimental design. A solvent with balanced δD, δP, and δH values, or one that matches the predicted mixed character of our target molecule, would be a logical starting point.
Part 2: A Validated Experimental Protocol for Solubility Determination
Theoretical predictions must be confirmed by empirical data. The following section details a rigorous, step-by-step protocol for determining the thermodynamic solubility of this compound. This method, based on the isothermal equilibrium (shake-flask) technique, is considered a gold standard for its reliability.[15][16]
Objective and Methodology
Objective: To accurately quantify the solubility of this compound in a range of common laboratory solvents at a controlled temperature (e.g., 25 °C).
Core Methodology: The shake-flask method involves creating a saturated solution by adding an excess of the solid solute to a known volume of solvent.[15] The mixture is agitated until equilibrium is reached, at which point the undissolved solid is separated, and the concentration of the solute in the clear supernatant is measured.
Detailed Experimental Workflow
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (high purity, e.g., HPLC grade)
-
Analytical balance
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC-UV)
Step-by-Step Protocol:
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a series of labeled vials. The key is to ensure that undissolved solid remains at equilibrium.
-
Pipette a precise volume of the first solvent (e.g., 2.0 mL) into the corresponding vial.
-
Repeat for all selected solvents. Include at least three replicates for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours). This duration should be sufficient to ensure equilibrium is reached. A preliminary time-course experiment can be run to confirm the point at which concentration no longer increases.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the incubator for a short period (e.g., 30 minutes) to let the excess solid settle.
-
To ensure complete removal of particulate matter, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
-
Sample Extraction and Dilution:
-
Carefully draw the clear supernatant using a syringe.
-
Attach a syringe filter and dispense the filtered, saturated solution into a clean, labeled vial. This step is critical to prevent any undissolved microparticles from affecting the concentration measurement.
-
Accurately dilute a known volume of the filtered supernatant with an appropriate solvent to bring its concentration within the linear range of the analytical instrument. Record the dilution factor precisely.
-
-
Quantification:
-
Method A: UV-Vis Spectroscopy: Prepare a calibration curve using standard solutions of known concentrations of this compound. Measure the absorbance of the diluted samples at the wavelength of maximum absorbance (λmax), which can be determined by scanning a standard solution. The indole chromophore should provide a strong UV signal.[17]
-
Method B: HPLC-UV: This is a more selective method. Develop a simple isocratic HPLC method that provides a sharp, well-resolved peak for the compound. Prepare a calibration curve by injecting known concentrations. Analyze the diluted samples and determine their concentration from the peak area.
-
-
Calculation:
-
Calculate the concentration of the saturated solution using the measured concentration of the diluted sample and the dilution factor.
-
Express the final solubility in standard units, such as mg/mL or mol/L.
-
Calculate the mean and standard deviation for the replicate samples.
-
Diagram of the Experimental Workflow
Caption: Experimental workflow for determining thermodynamic solubility.
Self-Validating System: Ensuring Trustworthiness
To ensure the integrity of the generated data, the following checks should be integrated:
-
Visual Confirmation: Before analysis, visually confirm that excess solid remains in each vial, proving the solution is indeed saturated.
-
Calibration Curve Linearity: The calibration curve used for quantification must have a high coefficient of determination (R² > 0.995).
-
Replicate Consistency: The relative standard deviation (RSD) of the replicate measurements for each solvent should be low (e.g., < 5%).
-
Mass Balance (Optional): For a highly rigorous study, the remaining undissolved solid can be dried and weighed to perform a mass balance calculation, further validating the results.
Part 3: Data Presentation and Solvent Selection Guide
The ultimate goal of this work is to provide actionable data for laboratory applications.
Predicted and Experimental Solubility Data Table
The following table is structured to summarize both the predicted solubility based on theoretical principles and to serve as a template for recording empirically determined values.
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) | Notes / Applications |
| Polar Protic | Water | 10.2 | Very Low | Record Data Here | Relevant for aqueous formulations, bioavailability. |
| Methanol (MeOH) | 5.1 | Moderate to High | Record Data Here | Recrystallization, HPLC mobile phase. | |
| Ethanol (EtOH) | 4.3 | High | Record Data Here | Common reaction solvent, less toxic alternative. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | Record Data Here | Stock solutions for biological assays. |
| N,N-Dimethylformamide (DMF) | 6.4 | Very High | Record Data Here | Peptide synthesis, reaction medium.[11] | |
| Acetonitrile (ACN) | 5.8 | Moderate | Record Data Here | HPLC mobile phase, reaction solvent. | |
| Moderately Polar | Dichloromethane (DCM) | 3.1 | High | Record Data Here | Extractions, reactions, chromatography.[9] |
| Tetrahydrofuran (THF) | 4.0 | High | Record Data Here | Reaction solvent. | |
| Ethyl Acetate (EtOAc) | 4.4 | Moderate to High | Record Data Here | Extractions, chromatography. | |
| Nonpolar | Toluene | 2.4 | Low | Record Data Here | May be useful for specific reaction types. |
| Hexanes | 0.1 | Very Low | Record Data Here | Anti-solvent for precipitation/crystallization. |
Polarity Index values are approximate and sourced from various compilations.[18][19]
Logical Flow for Solvent Selection
The choice of solvent is dictated by the intended application. The following diagram illustrates a logical decision-making process for solvent selection.
Caption: Decision tree for application-specific solvent selection.
Conclusion
While no public database currently provides direct solubility data for this compound, a systematic approach combining theoretical molecular analysis and rigorous experimental validation allows researchers to confidently determine this critical parameter. The molecule's structure suggests it possesses intermediate polarity, with optimal solubility expected in moderately polar aprotic solvents like DMF, DCM, and THF, as well as polar protic solvents like ethanol. This guide provides both the predictive framework and the detailed experimental protocol necessary for scientists to generate reliable, in-house solubility data. This foundational knowledge is indispensable for optimizing reaction conditions, developing robust purification strategies, and advancing the use of this and similar molecules in the drug development pipeline.
References
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Rowan Scientific. Predicting Solubility. [Link]
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Thakral, S., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
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Ghaedi, H., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. [Link]
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Chemistry For Everyone. (2024). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]
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Attia, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]
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CEM Corporation. Solvents for Solid Phase Peptide Synthesis. [Link]
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University of Rochester. Properties of Common Laboratory Solvents. [Link]
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Biotage. (2018). How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]
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Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]
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ResearchGate. Hansen solubility parameter (HSP) of some common solvents and target compounds. [Link]
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SlideShare. solubility experimental methods.pptx. [Link]
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University of Wisconsin-Madison. COMMON SOLVENT PROPERTIES. [Link]
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Advent Chembio Private Limited. (2023). Mastering Peptide Synthesis: The Role of Solvents & Reagents Explained. YouTube. [Link]
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Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]
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Biotage. (2019). Green solvents for solid phase peptide synthesis. [Link]
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ResearchGate. Common solvents are displayed according to their Hansen solubility.... [Link]
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Hansen Solubility. HSP for Beginners. [Link]
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SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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Defense Technical Information Center. Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. [Link]
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Scribd. Solubility Parameters: Solvents. [Link]
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ResearchGate. Physical properties of some common organic solvents. [Link]
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Erowid. Common Organic Solvents: Table of Properties. [Link]
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Solubility of Things. Tryptophan. [Link]
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PubChem. 6-chloro-L-tryptophan. [Link]
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ACS Publications. Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. [Link]
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Cheméo. L-Tryptophan (CAS 73-22-3) - Chemical & Physical Properties. [Link]
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A Comprehensive Technical Guide to (R)-N-Acetyl-6-chloro-trp-ome for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Halogenated Tryptophan Derivatives in Medicinal Chemistry
(R)-N-Acetyl-6-chloro-trp-ome, a halogenated derivative of the essential amino acid tryptophan, represents a specialized building block with significant potential in drug discovery and peptide engineering. The introduction of a chlorine atom at the 6-position of the indole ring, combined with N-acetylation and methyl esterification, imparts unique physicochemical properties that can enhance the therapeutic potential of parent compounds. These modifications can lead to increased metabolic stability, improved membrane permeability, and altered binding affinities for biological targets.[1][2] This guide provides an in-depth overview of the commercial sourcing, synthesis, characterization, and potential applications of this compound, tailored for professionals in the pharmaceutical and life sciences sectors.
The strategic incorporation of halogen atoms into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their properties.[1] Halogenation can enhance binding affinity through halogen bonding and other non-covalent interactions, as well as improve metabolic stability by blocking sites susceptible to enzymatic degradation.[1][3] N-acetylation of amino acids is another key modification that can influence their biological activity and pharmacokinetic profiles. This modification can protect the N-terminus from degradation by aminopeptidases and potentially alter the compound's transport mechanism across cellular membranes.[4]
Commercial Sourcing and Availability
This compound is available from a select number of specialized chemical suppliers. Researchers should prioritize vendors that provide comprehensive analytical data, including certificates of analysis (CoA) with details on purity, enantiomeric excess (e.e.), and identity confirmation through techniques like NMR and mass spectrometry.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Additional Information |
| Appchem | 1235280-35-9 | C14H15ClN2O3 | 294.73 | Provides basic product information.[5] |
| ChemicalBook | 1235280-35-9 | C14H15ClN2O3 | 294.73 | Lists multiple suppliers and basic properties.[6] |
| Santa Cruz Biotechnology (for the D-enantiomer) | 56777-76-5 (D-tryptophan derivative) | C13H13ClN2O3 | 280.71 | Offers the N-Acetyl-6-chloro-D-tryptophan derivative.[7] |
| Toronto Research Chemicals (for the L-enantiomer) | 50517-10-7 (L-tryptophan derivative) | C13H13ClN2O3 | 280.71 | Provides N-Acetyl-6-chlorotryptophan.[8] |
Note: The availability of the specific (R)-enantiomer as a methyl ester may vary. Direct inquiry with suppliers for specific batches and analytical data is highly recommended.
Synthesis and Characterization: A Pathway to a High-Purity Compound
Proposed Synthetic Workflow
Sources
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Methodological & Application
Application Notes and Protocols for the Use of (R)-N-Acetyl-6-chloro-trp-ome in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Peptide Therapeutics with Modified Tryptophan Analogs
The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery, offering a means to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1][2] Among these, halogenated amino acids have garnered significant interest due to their ability to modulate the electronic and steric properties of peptides, potentially leading to improved bioactivity.[3] Specifically, the chlorination of tryptophan at the 6-position of the indole ring can introduce favorable interactions with biological targets.
Furthermore, N-terminal acetylation is a common post-translational modification in nature that can protect peptides from degradation by aminopeptidases, thereby extending their biological half-life.[4] The use of N-acetylated amino acids during synthesis can thus be a deliberate design feature to improve the pharmacokinetic profile of a peptide therapeutic.[2][5]
This guide provides a detailed protocol for the use of (R)-N-Acetyl-6-chloro-trp-ome , a unique building block that combines three key features: an unnatural R-enantiomeric configuration, a 6-chloro substituted indole ring, and an N-acetyl group. The methyl ester at the C-terminus also presents specific considerations for its incorporation into a peptide sequence. These application notes are designed to provide researchers with the necessary information to successfully utilize this compound in solid-phase peptide synthesis (SPPS).
Physicochemical Properties of this compound
A thorough understanding of the properties of this building block is essential for its effective use.
| Property | Value | Source |
| CAS Number | 1235280-35-9 | [6] |
| Molecular Formula | C₁₄H₁₅ClN₂O₃ | [6] |
| Molecular Weight | 294.73 g/mol | [6] |
| Appearance | Pale brown solid (typical) | |
| Chirality | R-configuration (D-amino acid derivative) | |
| Key Functional Groups | N-acetyl, 6-chloroindole, C-terminal methyl ester |
Protocol for Solid-Phase Peptide Synthesis (SPPS)
The following protocols are based on the widely used Fmoc/tBu strategy for SPPS.[7]
Scenario 1: Incorporation of this compound as the C-Terminal Residue
Given the presence of the C-terminal methyl ester, the most straightforward application of this amino acid derivative is as the final residue in the peptide sequence. This can be achieved by coupling it to a resin-bound peptide.
1. Materials and Reagents:
-
Pre-synthesized peptide on a suitable resin (e.g., Rink Amide resin) with the N-terminal Fmoc group removed.
-
This compound
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: Diisopropylethylamine (DIEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
2. Step-by-Step Protocol:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group of the peptide on the resin by treating with 20% piperidine in DMF.
-
Activation of this compound: In a separate vessel, dissolve 3-5 equivalents of this compound, 3-5 equivalents of the coupling reagent (e.g., HATU), and 6-10 equivalents of DIEA in DMF. Allow this activation mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored by a Kaiser test.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Scenario 2: Incorporation of this compound within the Peptide Sequence
Incorporating this residue internally requires an additional step to hydrolyze the methyl ester to a free carboxylic acid, allowing for the continuation of peptide chain elongation. This on-resin saponification must be performed carefully to avoid side reactions.
1. Additional Materials:
-
Saponification reagent: e.g., 1 M Lithium hydroxide (LiOH) in a mixture of THF/water or Dioxane/water.
2. Step-by-Step Protocol:
-
Coupling: Follow steps 1-5 as described in Scenario 1 to couple this compound to the growing peptide chain.
-
On-Resin Saponification:
-
After coupling and washing, treat the resin with a solution of 1 M LiOH in a 3:1 mixture of THF:water.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Neutralize the resin with a weak acid (e.g., 0.5 M HCl in dioxane or dilute acetic acid).
-
Wash the resin extensively with water, DMF, and DCM.
-
-
Chain Elongation: Proceed with the standard SPPS cycle of Fmoc deprotection and coupling for the subsequent amino acids in the sequence.
Note on N-Acetyl Group Stability: The N-acetyl group is generally stable under the basic conditions of Fmoc deprotection (piperidine in DMF) and the acidic conditions of final cleavage (TFA).[8] Therefore, it is expected to remain intact throughout the synthesis.
Caption: Workflow for incorporating this compound in SPPS.
Final Cleavage and Deprotection Protocol
The presence of the 6-chlorotryptophan moiety necessitates the use of a scavenger cocktail during the final trifluoroacetic acid (TFA) cleavage to prevent alkylation of the electron-rich indole ring.[9]
Recommended Cleavage Cocktail (Reagent K): [10]
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
1. Step-by-Step Protocol:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Washing and Drying: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times to remove scavengers. Dry the peptide under vacuum.
Caption: Mitigation of tryptophan alkylation during TFA cleavage.
Analytical Characterization
After synthesis and purification, it is crucial to characterize the final peptide to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized peptide. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is a standard method.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the final peptide, which will include the mass of the (R)-N-Acetyl-6-chloro-trp moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a thorough structural confirmation, 1D and 2D NMR spectroscopy can be employed to verify the presence and connectivity of the modified amino acid within the peptide sequence.
Conclusion
The use of this compound in peptide synthesis offers an exciting avenue for the development of novel peptide therapeutics with potentially enhanced stability and bioactivity. While its incorporation requires careful consideration of the N-acetyl and C-terminal methyl ester functionalities, as well as the reactivity of the chlorinated indole ring, the protocols outlined in this guide provide a robust framework for its successful application. By leveraging these advanced building blocks, researchers can continue to push the boundaries of peptide-based drug design.
References
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LifeTein. Modifications: N-Terminal Acetylation and C-Terminal Amidation. Available at: [Link]
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Goldschmidt Gőz, V., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Beilstein Journal of Organic Chemistry, 19, 836-845. Available at: [Link]
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LifeTein. Should My Peptide Be Acetylated?. (2025). Available at: [Link]
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Zhang, L., et al. (2012). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Hubei Agricultural Sciences, 51(15), 3326-3328. Available at: [Link]
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Ree, R., et al. (2018). Nα Selective Acetylation of Peptides. Journal of the American Society for Mass Spectrometry, 29(11), 2326-2330. Available at: [Link]
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Organic Chemistry Portal. Acetyl Protection. Available at: [Link]
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Pícha, F., et al. (2007). Direct Conversion of Resin-Bound Peptides to C-Terminal Esters. Organic Letters, 9(13), 2461-2463. Available at: [Link]
-
Varkhedkar, S. S., et al. (2016). Chemoselective N-Deacetylation under Mild Conditions. Organic Letters, 18(15), 3642-3645. Available at: [Link]
-
Varga, I., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Research Square. Available at: [Link]
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FAO AGRIS. Deprotection of acetyl group on amino group with thionyl chloride and pyridine. Available at: [Link]
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O'Brien-Simpson, N. M., et al. (2000). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. Journal of Organic Chemistry, 65(24), 8289-8292. Available at: [Link]
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Jones, G. L., & O'Connor, C. M. (1991). Removal of N-acetyl groups from blocked peptides with acylpeptide hydrolase. Stabilization of the enzyme and its application to protein sequencing. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1077(2), 225-231. Available at: [Link]
-
Hojo, K., et al. (2021). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering, 9(45), 15068-15075. Available at: [Link]
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MDPI. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Available at: [Link]
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Barlos, K., et al. (1991). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Tetrahedron Letters, 32(4), 471-474. Available at: [Link]
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Wang, C., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology, 13, 869273. Available at: [Link]
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Somoza, A., et al. (2018). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. Molecules, 23(11), 2963. Available at: [Link]
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Greenfield, N. J., et al. (1994). The effect of N-terminal acetylation on the structure of an N-terminal tropomyosin peptide and αα-tropomyosin. Archives of Biochemistry and Biophysics, 311(1), 163-171. Available at: [Link]
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Shechter, Y., et al. (1976). Selective chemical cleavage of tryptophanyl peptide bonds by oxidative chlorination with N-chlorosuccinimide. Biochemistry, 15(23), 5071-5075. Available at: [Link]
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ResearchGate. I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides?. Available at: [Link]
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Hansen, M. B., et al. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry, 14(10), 2899-2904. Available at: [Link]
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Jubilut, G. N., et al. (2001). Comparative time-course study of aminoacyl- and dipeptidyl-resin hydrolysis. Journal of the Brazilian Chemical Society, 12(3), 346-351. Available at: [Link]
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Ambler, B. R., et al. (2016). Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. Journal of the American Chemical Society, 138(38), 12496-12502. Available at: [Link]
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Ajayaghosh, A., & Pillai, V. N. R. (1988). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Journal of Chemical Sciences, 100(5), 389-396. Available at: [Link]
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Wang, Y., et al. (2024). Clickable tryptophan modification for late-stage diversification of native peptides. Nature Communications, 15(1), 5942. Available at: [Link]
-
Gini, A., et al. (2021). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 17, 2419-2426. Available at: [Link]
-
Appchem. This compound. Available at: [Link]
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Deyle, K., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Nature Communications, 6, 7281. Available at: [Link]
-
Parker, J. L., & Mitch, W. A. (2021). Evaluation of Histidine Reactivity and Byproduct Formation during Peptide Chlorination. Environmental Science & Technology, 55(4), 2469-2479. Available at: [Link]
-
Vollert, C., & Zarraga, I. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Journal of Pharmaceutical Sciences, 106(12), 3506-3514. Available at: [Link]
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Aapptec. Cleavage Cocktails; Reagent B. Available at: [Link]
-
Sharma, S. V., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15682. Available at: [Link]
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Abraham, M., & Li, B. (2022). Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. Medicinal Chemistry Research, 31(1), 1-15. Available at: [Link]
-
Ishii, H. (1990). [Chemistry of indoles: new reactivities of indole nucleus and its synthetic application]. Yakugaku Zasshi, 110(10), 715-731. Available at: [Link]
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Williamson, B. L., et al. (1993). Analytical Characterization of Peptide Contaminants of L-tryptophan. Journal of Agricultural and Food Chemistry, 41(11), 1904-1909. Available at: [Link]
-
Ree, R., et al. (2018). Nα Selective Acetylation of Peptides. Journal of the American Society for Mass Spectrometry, 29(11), 2326-2330. Available at: [Link]
-
King, D. S., et al. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. Available at: [Link]
- Sugawara, M., et al. (2018). Macrocyclic peptide, method for producing same, and screening method using macrocyclic peptide library. U.S. Patent No. 10,234,460 B2. Washington, DC: U.S. Patent and Trademark Office.
-
Samanta, S., et al. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. ACS Medicinal Chemistry Letters, 5(3), 241-245. Available at: [Link]
-
Wang, Y., et al. (2022). Selective Photo Labeling of Tryptophan with N-acetyl-L-Tryptophan Ethyl Ester and Peptide WWCNDGR. ChemRxiv. Available at: [Link]
-
Stathopoulos, P., et al. (2006). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 12(4), 249-254. Available at: [Link]
Sources
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- 2. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins [mdpi.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Guide to the Incorporation of (R)-N-Acetyl-6-chloro-tryptophan into Synthetic Peptides
Abstract
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a transformative strategy in drug discovery and chemical biology, enabling the creation of peptides with enhanced stability, novel functionalities, and tailored pharmacological profiles.[1][2][] This guide provides a comprehensive technical overview and detailed protocols for incorporating a specifically modified tryptophan analogue, (R)-6-chloro-tryptophan, into a peptide chain using Solid-Phase Peptide Synthesis (SPPS), followed by N-terminal acetylation. We address the critical considerations for selecting the appropriate synthetic strategy, coupling conditions, and cleavage protocols to ensure high yield and purity of the final, modified peptide. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of peptide chemistry.
Introduction: The Rationale for UAA Incorporation
Standard peptides composed of the 20 proteinogenic amino acids often suffer from limitations such as poor metabolic stability and limited structural diversity. The introduction of UAAs, such as halogenated tryptophan derivatives, offers a powerful tool to overcome these challenges.[1]
-
Halogenation: The inclusion of a chlorine atom at the 6-position of the tryptophan indole ring can introduce unique electronic properties, enhance binding affinity through halogen bonding, and improve resistance to enzymatic degradation.[4][5] It can also serve as a chemical handle for further post-synthetic modifications.
-
N-Terminal Acetylation: Capping the N-terminus with an acetyl group neutralizes the positive charge of the terminal amine, which can increase the peptide's helicity, improve membrane permeability, and mimic the structure of many native proteins, thereby increasing in vivo stability.
-
(R)-Stereochemistry: Utilizing the non-natural (R)-enantiomer can dramatically increase proteolytic resistance, as proteases are stereospecific for L-amino acids.
This guide focuses on the most robust and widely adopted method for this purpose: Fluorenylmethoxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS).[6][7]
Strategic Considerations: Choosing the Correct Starting Material
A common point of confusion is the selection of the appropriate UAA derivative for SPPS. The target molecule, (R)-N-Acetyl-6-chloro-trp-ome , is an N-acetylated methyl ester. This form is unsuitable for direct, sequential incorporation into a growing peptide chain via standard C-to-N SPPS for two key reasons:
-
Blocked N-Terminus: The α-amino group is already acetylated, preventing the coupling of any subsequent amino acids.
-
Blocked C-Terminus: The carboxyl group is esterified, preventing its activation and attachment to the resin-bound peptide's free N-terminus.
Therefore, the correct strategy involves incorporating the corresponding Fmoc-protected amino acid, Fmoc-(R)-6-chloro-Trp(Boc)-OH , during the synthesis, followed by a separate, on-resin N-terminal acetylation step after the full peptide sequence is assembled. The Boc group on the tryptophan indole nitrogen is crucial for preventing side reactions during the final acid-mediated cleavage step.[8]
The overall synthetic workflow is illustrated below.
Figure 1: Overall workflow for synthesizing an N-terminally acetylated peptide containing (R)-6-chloro-tryptophan.
Materials and Reagents
-
Resin: Fmoc-compatible resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide).
-
Protected Amino Acids: Standard Fmoc-protected L-amino acids; Fmoc-(R)-6-chloro-Trp(Boc)-OH.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[9][10][11][12]
-
Base: N,N-Diisopropylethylamine (DIEA).
-
Acetylation Reagent: Acetic anhydride.
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), deionized water, phenol, thioanisole, 1,2-ethanedithiol (EDT).
-
Precipitation/Wash Solvent: Cold diethyl ether or methyl tert-butyl ether.
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a C18 column, Mass Spectrometer (MS).[13][14]
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the synthesis on a 0.1 mmol scale. Adjust volumes accordingly for different scales.
-
Resin Preparation:
-
Place 0.1 mmol of the chosen resin in a reaction vessel.
-
Swell the resin in DMF for 30-60 minutes.[6] Drain the solvent.
-
-
Fmoc Deprotection:
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Repeat with a second 2 mL portion of the deprotection solution for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (2 x 2 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the amino acid by dissolving the following in ~1.5 mL of DMF:
-
Fmoc-amino acid (0.4 mmol, 4 eq.)
-
HBTU (0.38 mmol, 3.8 eq.)
-
DIEA (0.8 mmol, 8 eq.)
-
-
Add the activation mixture to the resin. Agitate for 45-60 minutes.
-
For the UAA (Fmoc-(R)-6-chloro-Trp(Boc)-OH): Double the coupling time to 90-120 minutes to ensure complete reaction. Using HATU in place of HBTU is recommended for potentially difficult couplings.[10][12]
-
Monitoring: Perform a ninhydrin (Kaiser) test to confirm the absence of free primary amines.[1] If the test is positive, repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (5 x 2 mL).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the sequence until the full peptide is assembled.
-
Protocol 2: On-Resin N-Terminal Acetylation
-
Final Deprotection: After coupling the final amino acid, perform the Fmoc deprotection (Protocol 1, Step 2) to expose the N-terminal amine.
-
Acetylation:
-
Prepare an acetylation cocktail: Acetic anhydride (10 eq.), DIEA (10 eq.) in DMF (2 mL).
-
Add the cocktail to the resin and agitate for 1 hour at room temperature.
-
Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (5 x 2 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Protocol 3: Cleavage and Deprotection
The choice of cleavage cocktail is critical to remove all side-chain protecting groups and cleave the peptide from the resin while minimizing side reactions, particularly with sensitive residues like tryptophan.[15][16][17]
Table 1: Comparison of Common Cleavage Cocktails
| Reagent Cocktail | Composition (v/v/w) | Recommended Use |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5 / 5 / 5 / 5 / 2.5) | Recommended. General purpose cocktail, excellent for peptides containing Trp, Met, Cys, or Arg.[18] |
| Reagent B | TFA / Phenol / Water / TIPS (88 / 5 / 5 / 2) | Good for Trp(Boc) deprotection, but less effective at preventing methionine oxidation.[16] |
| Standard 95% TFA | TFA / Water / TIPS (95 / 2.5 / 2.5) | Not recommended for Trp-containing peptides due to risk of indole alkylation. |
TFA: Trifluoroacetic acid; TIPS: Triisopropylsilane; EDT: 1,2-Ethanedithiol
-
Cleavage:
-
Place the dry, peptide-bound resin in a suitable flask.
-
Add 2-3 mL of freshly prepared Reagent K per 0.1 mmol of resin.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
-
Peptide Precipitation:
-
Filter the resin through a syringe filter or a fritted funnel, collecting the filtrate in a centrifuge tube.
-
Wash the resin twice with a small amount of fresh TFA (~0.5 mL) and combine the filtrates.
-
Add the filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
-
Isolation:
-
Centrifuge the mixture to pellet the crude peptide. Decant the ether.
-
Wash the pellet twice with cold ether, centrifuging each time.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 4: Purification and Characterization
-
Purification:
-
Lyophilization: Freeze the purified fractions and lyophilize to obtain a dry, fluffy white powder.
-
Characterization:
-
Confirm the identity and purity of the final peptide using analytical RP-HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS).[13][22][23]
-
The mass spectrum should correspond to the calculated molecular weight of the (R)-N-Acetyl-6-chloro-trp-containing peptide. Look for the characteristic isotopic pattern of chlorine (M and M+2 peaks in a ~3:1 ratio).
-
Mechanistic Insight: The HBTU Coupling Reaction
Understanding the mechanism of the coupling reagent is key to troubleshooting and optimization. HBTU is an aminium salt that activates the carboxylic acid of the incoming amino acid to form a reactive HOBt-ester, which is then susceptible to nucleophilic attack by the free amine on the resin-bound peptide.[11]
Figure 2: Simplified mechanism of HBTU-mediated peptide coupling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of UAA | Steric hindrance of the UAA; Poor resin swelling; Insufficient reagent stoichiometry or reaction time. | Use a more powerful coupling reagent like HATU.[12] Double the coupling time and use 4-5 equivalents of the UAA. Ensure resin is fully swelled before synthesis. |
| Low Purity After Cleavage | Incomplete deprotection of side chains; Side reactions (e.g., indole alkylation); Peptide aggregation. | Use a scavenger-rich cleavage cocktail like Reagent K.[18] Ensure cleavage time is sufficient (2-3 hours). Purify immediately after cleavage. |
| N-Terminal Deletion Sequences | Incomplete coupling in a previous cycle. | Monitor each coupling step with a ninhydrin test. If positive, perform a double coupling. |
| Side Product of +74 Da | Guanidinylation of the N-terminal amine by excess HBTU/HATU. | Avoid large excesses of coupling reagent. Pre-activate the amino acid for a shorter time before adding to the resin. |
References
- Vertex AI Search. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Biovera. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide.
- Powder Systems. (2025, January 7). What is Solid-phase Peptide Synthesis?
- Wikipedia. (n.d.). Peptide synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Synthetic Peptides Using Reversed-Phase High-Performance Liquid Chromatography.
- BenchChem. (2025). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
- CDN. (n.d.). Cleavage Cocktail Selection.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Wikipedia. (n.d.). HBTU.
- Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- Synpeptide. (n.d.). Reverse-phase HPLC Peptide Purification.
- NIH. (n.d.). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion.
- Springer Nature Experiments. (n.d.). Peptide Purification by Reverse-Phase HPLC.
- MDPI. (n.d.). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes.
- JPT Peptide Technologies. (n.d.). All About Amino Acids.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Aapptec Peptides. (n.d.). Cleavage from Wang Resin.
- BOC Sciences. (n.d.). Strategies for Incorporating Unnatural Amino Acids into Proteins.
- Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
- Sannova. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
- MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry.
- Creative Proteomics. (n.d.). Peptide Mapping Overview.
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Application Notes and Protocols for (R)-N-Acetyl-6-chloro-trp-ome as a Fluorescent Probe
Introduction: Unveiling Molecular Dynamics with a Novel Tryptophan Analog
In the intricate landscape of cellular biology and drug discovery, the ability to observe molecular interactions in real-time is paramount. Fluorescent probes have emerged as indispensable tools for illuminating these processes. While intrinsic protein fluorescence, primarily from tryptophan residues, offers a window into protein structure and function, its utility can be limited by spectral overlap in multi-tryptophan proteins and an emission profile that is susceptible to background autofluorescence.[1] To overcome these limitations, the strategic incorporation of unnatural amino acids with unique photophysical properties provides a powerful approach for site-specific labeling and high-resolution imaging.[2][3]
This guide introduces (R)-N-Acetyl-6-chloro-trp-ome , a novel fluorescent probe designed to expand the capabilities of researchers in studying protein conformation, ligand binding, and cellular processes. The introduction of a chlorine atom at the 6-position of the indole ring is anticipated to modulate the electronic properties of the fluorophore, potentially leading to red-shifted excitation and emission spectra. This solvatochromic shift can allow for the selective excitation and detection of the probe with minimal interference from native tryptophan residues.[1] The N-acetylation and methyl esterification enhance the probe's utility in various biochemical assays and improve its membrane permeability for cellular studies.[4]
These application notes provide a comprehensive overview of the probe's properties, a detailed synthesis protocol, and step-by-step methodologies for its characterization and application in fluorescence quenching assays and live-cell imaging.
Physicochemical and Spectroscopic Properties
The defining characteristic of a fluorescent probe is its photophysical behavior. While the specific properties of this compound are yet to be extensively published, we can extrapolate expected characteristics based on known halogenated tryptophan analogs. The user is encouraged to perform the characterization protocol outlined in this document to determine the precise values for their experimental conditions.
| Property | Value | Source |
| Chemical Name | (R)-N-Acetyl-6-Chloro-Tryptophan methyl ester | - |
| CAS Number | 1235280-35-9 | [5] |
| Molecular Formula | C₁₄H₁₅ClN₂O₃ | [5] |
| Molecular Weight | 294.73 g/mol | [5] |
| Excitation Max (λex) | ~290-300 nm (Estimated) | [1] |
| Emission Max (λem) | ~350-370 nm in nonpolar solvents (Estimated)~370-390 nm in polar solvents (Estimated) | [6] |
| Quantum Yield (Φ) | Environment-dependent | [1] |
| Fluorescence Lifetime (τ) | Environment-dependent | [1] |
Note: The photophysical properties are estimates based on similar tryptophan analogs and are highly dependent on the solvent environment. It is crucial to experimentally determine these values.
Synthesis of this compound
The following is a plausible synthetic route for this compound, adapted from established methods for the synthesis of tryptophan analogs.[4][7] This multi-step synthesis involves the formation of the 6-chloroindole ring, followed by the introduction of the amino acid side chain and subsequent protection.
Caption: Synthesis workflow for this compound.
Protocol for Synthesis
Step 1: Synthesis of N-acetyl-6-chloro-DL-tryptophan [7]
-
To a solution of 6-chloroindole (1.0 eq) in acetic acid, add L-serine (2.0 eq) and acetic anhydride (10.0 eq).
-
Stir the mixture under an inert atmosphere (e.g., argon) at 70-75°C for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude N-acetyl-6-chloro-DL-tryptophan.
Step 2: Enzymatic Resolution to obtain 6-chloro-L-tryptophan [7]
-
Dissolve the crude N-acetyl-6-chloro-DL-tryptophan in a phosphate buffer (pH 8.0) containing CoCl₂·6H₂O (e.g., 1 mM).
-
Add Acylase I and incubate the mixture at 37°C for 24 hours.
-
Monitor the reaction for the formation of 6-chloro-L-tryptophan.
-
Acidify the reaction mixture to precipitate the unreacted N-acetyl-6-chloro-D-tryptophan and filter.
-
The filtrate containing 6-chloro-L-tryptophan is used in the next step.
Step 3: N-acetylation and Esterification
-
To the aqueous solution of 6-chloro-L-tryptophan, add a suitable base (e.g., NaHCO₃) followed by acetic anhydride for N-acetylation.
-
After the acetylation is complete, acidify the solution and extract the N-acetyl-6-chloro-L-tryptophan.
-
For esterification, dissolve the N-acetyl-6-chloro-L-tryptophan in methanol and add a catalyst (e.g., thionyl chloride, dropwise at 0°C) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture and extract the product. Purify by column chromatography to obtain this compound.
Experimental Protocols
Protocol 1: Characterization of Photophysical Properties
The fundamental characterization of a fluorescent probe involves determining its absorption and emission spectra, quantum yield, and sensitivity to the solvent environment.
Caption: Workflow for characterizing the photophysical properties.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
-
Solvent Series: Prepare a series of dilutions (e.g., 10 µM) of the stock solution in a range of solvents with varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, and water).
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of each solution to determine the maximum absorption wavelength (λex,max).
-
Fluorescence Measurement: Using a spectrofluorometer, excite each sample at its λex,max and record the fluorescence emission spectrum to determine the maximum emission wavelength (λem,max).
-
Data Analysis:
-
Calculate the Stokes shift (the difference in nanometers between λem,max and λex,max) for each solvent.
-
Determine the relative quantum yield (Φ) using a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Protocol 2: Fluorescence Quenching Assay for Protein-Ligand Binding
Fluorescence quenching is a powerful technique to study the binding of a ligand to a protein containing the fluorescent probe.[8][9] This protocol assumes the probe has been incorporated into a protein of interest.
Caption: Workflow for a fluorescence quenching experiment.
-
Sample Preparation: Prepare a solution of the protein labeled with this compound at a concentration where the absorbance at the excitation wavelength is below 0.1 to minimize inner-filter effects.
-
Initial Measurement: Record the fluorescence emission spectrum of the protein solution and determine the initial fluorescence intensity (F₀) at the emission maximum.
-
Titration: Add small aliquots of a concentrated stock solution of the ligand (quencher) to the protein solution. After each addition, mix thoroughly and allow the system to equilibrate.
-
Fluorescence Measurement: Record the fluorescence intensity (F) at the same emission maximum after each ligand addition.
-
Inner-Filter Effect Correction: Correct the observed fluorescence for the inner-filter effect caused by the ligand's absorbance at the excitation and/or emission wavelengths. The corrected fluorescence (F_corr) can be calculated using the following equation: F_corr = F_obs * 10^((A_ex + A_em) / 2) where A_ex and A_em are the absorbances of the ligand at the excitation and emission wavelengths, respectively.
-
Data Analysis: Plot the ratio of the initial fluorescence to the corrected fluorescence (F₀/F_corr) against the ligand concentration. The nature of this Stern-Volmer plot can provide information about the quenching mechanism (static or dynamic).[8][10] For static quenching, which is typical for ligand binding, the data can be fit to appropriate binding models (e.g., the modified Stern-Volmer equation) to determine the association constant (Ka).
Protocol 3: Live-Cell Imaging
This protocol provides a general framework for using this compound, likely as part of a peptide or protein conjugate, for live-cell imaging.[11][12]
Caption: Workflow for a live-cell imaging experiment.
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy and allow them to adhere overnight.
-
Probe Preparation: Prepare a working solution of the this compound-labeled peptide or protein in a serum-free cell culture medium. The optimal concentration should be determined empirically but can start in the low micromolar range.
-
Cell Labeling: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate the cells for a specific period (e.g., 30 minutes to 2 hours) at 37°C in a CO₂ incubator.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed imaging buffer (e.g., phenol red-free medium or phosphate-buffered saline) to remove any unbound probe.
-
Imaging: Mount the dish or slide on a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths. Acquire images using a sensitive camera.
-
Image Analysis: Analyze the images to determine the subcellular localization of the probe and quantify the fluorescence intensity in different cellular compartments.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Low probe concentration- Photobleaching- Quenching by media components | - Increase probe concentration- Reduce excitation light intensity or exposure time- Use an imaging buffer with antioxidants- Ensure media is free of quenching components like phenol red |
| High background fluorescence | - Incomplete removal of unbound probe- Autofluorescence from cells or media | - Increase the number of washing steps- Use a phenol red-free imaging medium- Acquire a background image from unlabeled cells and subtract it from the experimental images |
| Non-linear Stern-Volmer plot | - Multiple quenching mechanisms- Inner-filter effect not fully corrected | - Analyze data using models that account for both static and dynamic quenching- Re-evaluate the correction for the inner-filter effect |
| Cell toxicity | - High probe concentration- Extended incubation time | - Perform a dose-response experiment to determine the optimal, non-toxic concentration- Reduce the incubation time |
References
-
Marshall, O., & Sutherland, A. (2025). Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. Chemical Science. [Link]
-
Kumar, A., et al. (2022). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 12(34), 22005-22026. [Link]
-
Liu, Y., et al. (2018). Synthesis and characterization of an unnatural boron and nitrogen-containing tryptophan analogue and its incorporation into proteins. Chemical Communications, 54(75), 10584-10587. [Link]
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Weinryb, I. (1969). The effect of solvent viscosity on the fluorescence of tryptophan derivatives. Biochemical and Biophysical Research Communications, 34(6), 865-868. [Link]
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Sci-Hub. (n.d.). The effect of solvent viscosity on the fluorescence of tryptophan derivatives. Retrieved from [Link]
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Talukder, P., et al. (2014). Tryptophan-based fluorophores for studying protein conformational changes. Methods in Enzymology, 539, 123-141. [Link]
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ResearchGate. (n.d.). (a) l-Tryptophan (1) and selected fluorescent unnatural analogues. (b) Design of carbazole-derived α-amino acids for incorporation into peptides. Retrieved from [Link]
-
Regeneron ISEF. (2025). CHEM040T - Solvent Effects on Fluorescence of Tryptophan. Retrieved from [Link]
-
Pace, C. N., et al. (2004). Contribution of Single Tryptophan Residues to the Fluorescence and Stability of Ribonuclease Sa. Biophysical Journal, 86(3), 1614-1624. [Link]
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ACS Omega. (2023). Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. ACS Omega, 8(39), 35849–35860. [Link]
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ACS Omega. (2023). Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. ACS Omega, 8(39), 35849–35860. [Link]
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National Institutes of Health. (2021). How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1863(10), 183675. [Link]
-
PubMed. (1988). Tryptophan Imaging of Membrane Proteins. Biophysical Journal, 53(2), 233-245. [Link]
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Talukder, P., et al. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters, 16(2), 556-559. [Link]
-
Doose, S., et al. (2005). Fluorescence quenching of dyes by tryptophan: interactions at atomic detail from combination of experiment and computer simulation. Chemphyschem, 6(11), 2277-2285. [Link]
-
Doose, S., et al. (2005). A close look at fluorescence quenching of organic dyes by tryptophan. Chemphyschem, 6(11), 2277-2285. [Link]
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Jyothikumar, V., et al. (2013). Investigation of tryptophan–NADH interactions in live human cells using three-photon fluorescence lifetime imaging and Förster resonance energy transfer microscopy. Journal of Biomedical Optics, 18(4), 046018. [Link]
-
Junk, L., et al. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Retrieved from [Link]
-
University of Pennsylvania. (2017, June 13). Penn Chemists Discover a Fluorophore That Will Open New Doors in Optical Imaging. Penn Today. [Link]
-
ResearchGate. (n.d.). Investigation of tryptophan–NADH interactions in live human cells using three-photon fluorescence lifetime imaging and Förster resonance energy transfer microscopy. Retrieved from [Link]
-
Ghisaidoobe, A. B. T., & Chung, S. J. (2014). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. International Journal of Molecular Sciences, 15(12), 22518-22538. [Link]
-
PubChem. (n.d.). 6-chloro-L-tryptophan. Retrieved from [Link]
-
Arnold, F. H., et al. (2018). Engineered Biosynthesis of β-Alkyl Tryptophan Analogues. Angewandte Chemie International Edition, 57(45), 14839-14843. [Link]
-
MDPI. (2020). Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity. International Journal of Molecular Sciences, 21(18), 6753. [Link]
-
Talukder, P., et al. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters, 16(2), 556-559. [Link]
-
Applichem. (n.d.). This compound. Retrieved from [Link]
-
Arnold, F. H., et al. (2018). Synthesis of β-branched tryptophan analogs using an engineered subunit of tryptophan synthase. Nature Chemical Biology, 14(4), 361-366. [Link]
-
PubChem. (n.d.). 6-Chloro-D-tryptophan. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Synthesis of N-Fmoc-(S)-7-aza-tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent. Retrieved from [Link]
-
National Institutes of Health. (2024). Biosynthesis of melatonin from l-tryptophan by an engineered microbial cell factory. Biotechnology for Biofuels and Bioproducts, 17(1), 38. [Link]
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- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Leveraging (R)-N-Acetyl-6-chloro-trp-ome in Advanced Fluorescence Spectroscopy
Introduction: A Novel Probe for Elucidating Molecular Landscapes
The intrinsic fluorescence of tryptophan has long served as a powerful tool for probing protein structure, dynamics, and interactions.[1][2][3] However, the complexity of protein systems often necessitates more nuanced and specific fluorescent reporters. (R)-N-Acetyl-6-chloro-trp-ome emerges as a significant advancement in this domain. As a halogenated derivative of tryptophan, this molecule offers unique photophysical properties that can be exploited for a deeper understanding of biomolecular systems. The introduction of a chlorine atom at the 6-position of the indole ring is expected to modulate the electronic properties of the fluorophore, potentially leading to altered fluorescence lifetime, quantum yield, and enhanced sensitivity to the local microenvironment.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and application of this compound in fluorescence spectroscopy.
Fundamental Principles: The Photophysics of a Halogenated Tryptophan Analog
The fluorescence of tryptophan and its analogs is exquisitely sensitive to their surroundings.[6][7] The emission properties, including the wavelength of maximum emission (λem) and quantum yield (Φf), are particularly influenced by the polarity of the solvent and the proximity of quenching moieties.[1][7][8]
The indole ring of tryptophan possesses two low-lying excited singlet states, ¹Lₐ and ¹Lₑ.[6] In polar environments, the ¹Lₐ state is stabilized, leading to a red-shifted emission, typically around 350 nm for tryptophan in water.[3][6][7] Conversely, in nonpolar environments, the emission is blue-shifted. This solvatochromic shift is a key principle exploited in protein folding and binding studies.
The introduction of a heavy atom like chlorine in this compound is anticipated to influence its photophysical properties in several ways:
-
Heavy Atom Effect: The chlorine atom can enhance intersystem crossing from the excited singlet state to the triplet state, potentially leading to a decrease in fluorescence quantum yield and lifetime compared to unmodified tryptophan. This effect can be a sensitive reporter of conformational changes that alter the exposure of the probe to the solvent or other molecular components.
-
Altered Electronic Properties: The electron-withdrawing nature of chlorine can modify the energy levels of the indole ring, potentially shifting the excitation and emission spectra. These shifts can be advantageous for minimizing background fluorescence from native tryptophans in a protein.
-
Enhanced Quenching Sensitivity: The modified electronic structure may heighten the probe's sensitivity to collisional quenching by agents such as acrylamide or iodide, allowing for more precise measurements of solvent accessibility.[9][10]
These unique characteristics make this compound a promising tool for a range of applications, including the study of drug-protein interactions, protein folding dynamics, and as a donor or acceptor in Förster Resonance Energy Transfer (FRET) experiments.[11][12][13]
Experimental Protocols
Steady-State Fluorescence Spectroscopy
Steady-state fluorescence measurements provide time-averaged information about the fluorescence properties of a sample.[14] This technique is invaluable for determining changes in fluorescence intensity and emission wavelength, which can be correlated with changes in the probe's environment.[2][15]
Objective: To characterize the fundamental fluorescence properties of this compound and to use it as a probe for ligand binding.
Materials:
-
This compound (MW: 294.73 g/mol )[16]
-
Spectrofluorometer with temperature control[17]
-
Quartz cuvettes (1 cm path length)
-
Buffer of choice (e.g., 50 mM Tris-HCl, pH 7.4)
-
Protein of interest
-
Ligand/drug of interest
Protocol:
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) and store it protected from light at -20°C.
-
Prepare a stock solution of the protein of interest in the chosen buffer. Determine the accurate protein concentration using a reliable method (e.g., UV-Vis spectroscopy).
-
Prepare a stock solution of the ligand/drug in the same buffer.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.[17]
-
Set the excitation wavelength. For tryptophan analogs, an excitation wavelength of ~295 nm is typically used to minimize absorption by tyrosine.[18][19] However, it is crucial to first record an excitation spectrum to determine the optimal excitation wavelength for this compound.
-
Set the excitation and emission slit widths. A good starting point is 5 nm for both. Narrower slits provide better resolution but lower signal-to-noise.
-
Set the temperature of the sample holder, typically to 25°C.
-
-
Measurement of Emission Spectrum:
-
Prepare a dilute solution of this compound (e.g., 10 µM) in the buffer. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[9][15]
-
Record the fluorescence emission spectrum from ~300 nm to 500 nm.
-
Record a buffer blank and subtract it from the sample spectrum.
-
-
Ligand Binding Titration:
-
Prepare a solution of the protein (e.g., 5 µM) in the buffer. If the protein contains the incorporated this compound probe, proceed to the next step. If studying the interaction with the free probe, add the probe to the protein solution at a suitable concentration (e.g., 5 µM).
-
Record the initial fluorescence emission spectrum.
-
Add small aliquots of the concentrated ligand stock solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate (e.g., 2-5 minutes).
-
Record the fluorescence emission spectrum.
-
Correct for dilution by multiplying the observed fluorescence intensity by a factor of (V₀ + Vᵢ)/V₀, where V₀ is the initial volume and Vᵢ is the volume of added ligand.
-
Plot the change in fluorescence intensity at the emission maximum against the ligand concentration to determine the binding affinity (Kd).
-
Data Analysis: The binding data can be fitted to various binding models (e.g., one-site binding) to extract the dissociation constant (Kd).
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence measurements provide information about the excited-state lifetime of the fluorophore.[14][18] The fluorescence lifetime is a robust parameter that is less susceptible to artifacts like concentration variations and inner filter effects.
Objective: To determine the fluorescence lifetime of this compound and to investigate dynamic quenching processes.
Materials:
-
Time-Correlated Single Photon Counting (TCSPC) system[14][17]
-
Pulsed light source (e.g., picosecond laser diode or pulsed lamp) with an appropriate excitation wavelength (~295 nm)
-
Sample prepared as in the steady-state protocol
-
Quencher stock solution (e.g., 1 M acrylamide)
Protocol:
-
Instrument Setup:
-
Set up the TCSPC system according to the manufacturer's instructions.
-
Select an appropriate excitation wavelength and repetition rate for the light source.
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
-
Fluorescence Decay Measurement:
-
Place the sample cuvette in the sample holder.
-
Collect the fluorescence decay data until a sufficient number of counts are accumulated in the peak channel (e.g., 10,000 counts) to ensure good statistical accuracy.
-
-
Quenching Experiment:
-
Record the fluorescence decay of the probe in the absence of the quencher.
-
Add aliquots of the quencher stock solution to the sample.
-
Record the fluorescence decay after each addition.
-
Data Analysis: The fluorescence decay data is typically fitted to a sum of exponential functions. The quality of the fit is assessed by the chi-squared (χ²) value and the randomness of the weighted residuals. For quenching experiments, the Stern-Volmer equation can be applied to both steady-state and time-resolved data to distinguish between static and dynamic quenching mechanisms.[6][8]
Data Presentation and Visualization
Summary of Spectroscopic Parameters
| Parameter | (R)-N-Acetyl-trp-ome (in Buffer) | This compound (Expected) |
| Excitation Max (λex) | ~280-290 nm | ~285-295 nm |
| Emission Max (λem) | ~350 nm | Potentially shifted (e.g., 355-365 nm) |
| Quantum Yield (Φf) | ~0.13 | Expected to be lower due to heavy atom effect |
| Fluorescence Lifetime (τ) | ~2.5-3.0 ns | Expected to be shorter |
Note: The values for this compound are expected trends and should be experimentally determined.
Experimental Workflows (Graphviz)
Caption: Workflow for a steady-state fluorescence titration experiment.
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Application Note: (R)-N-Acetyl-6-chloro-trp-ome as a Chromogenic Substrate for Enzyme Kinetic Assays
An Application Guide for Researchers and Drug Development Professionals
Abstract
This document provides a detailed technical guide for the use of (R)-N-Acetyl-6-chloro-trp-ome, a halogenated tryptophan derivative, as a substrate in enzyme kinetic assays. We focus on its application for enzymes central to the kynurenine pathway, such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). These enzymes are critical targets in oncology and immunology. This guide offers an in-depth explanation of the substrate's properties, the rationale for its use, detailed protocols for continuous spectrophotometric assays, and a framework for robust data analysis to determine key kinetic parameters, including the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ).
Introduction and Rationale
The catabolism of the essential amino acid L-tryptophan is a pivotal metabolic pathway with profound implications in health and disease. The majority of L-tryptophan is degraded through the kynurenine pathway, a process initiated by the heme-containing dioxygenases IDO1 and TDO[1][2][3]. These enzymes catalyze the oxidative cleavage of the indole ring of tryptophan to produce N-formylkynurenine (NFK)[3][4]. Given their role in generating immunosuppressive metabolites, IDO1 and TDO have emerged as high-value therapeutic targets, particularly in the context of cancer immunotherapy[3][5][6].
The development of potent and selective inhibitors for these enzymes requires robust and reliable kinetic assays. The choice of substrate is paramount to the success of these assays. While L-tryptophan is the natural substrate, synthetic derivatives can offer advantageous physicochemical properties for assay development. This compound is one such derivative. Its key modifications provide a unique rationale for its use:
-
N-Acetylation and Methyl Esterification: These modifications increase the molecule's hydrophobicity compared to L-tryptophan[][8]. This can influence its solubility in assay buffers and its interaction with the enzyme's active site.
-
6-Chloro Substitution: The introduction of a chlorine atom on the indole ring alters its electronic properties[9][10]. This modification can impact the substrate's binding affinity and the rate of the enzymatic reaction, potentially leading to different kinetic profiles compared to the native substrate.
-
(R)-Stereochemistry: This guide specifies the (R)-enantiomer. While L-tryptophan ((S)-enantiomer) is the natural substrate, evaluating the (R)-enantiomer is crucial for understanding the stereoselectivity of the target enzyme and for screening potential allosteric inhibitors.
This application note details a framework for using this synthetic derivative to characterize the kinetic behavior of tryptophan-catabolizing enzymes.
Physicochemical Properties
A clear understanding of the substrate's properties is essential for accurate reagent preparation and data interpretation.
| Property | Value | Source |
| IUPAC Name | methyl (2R)-2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoate | N/A |
| CAS Number | 1235280-35-9 | [11] |
| Molecular Formula | C₁₄H₁₅ClN₂O₃ | [11] |
| Molecular Weight | 294.73 g/mol | [11] |
| Appearance | White to off-white powder (typical) | [] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol); limited solubility in aqueous buffers. | Inferred |
Principle of the Kinetic Assay
The protocol described herein is a continuous spectrophotometric assay designed to monitor the activity of IDO1 or TDO. The fundamental principle relies on the oxidative cleavage of the substrate's indole ring.
IDO1 and TDO catalyze the addition of molecular oxygen (O₂) to this compound, converting it to the corresponding N-formylkynurenine derivative. This product possesses a distinct absorbance spectrum compared to the tryptophan-based substrate. Specifically, N-formylkynurenine and its derivatives exhibit a characteristic absorbance peak at approximately 321 nm[3][4]. By continuously monitoring the increase in absorbance at this wavelength, one can directly measure the initial rate of the enzymatic reaction.
The catalytic cycle of IDO1 requires its heme iron to be in the reduced ferrous (Fe²⁺) state. In vitro, a reducing system, typically comprising ascorbic acid and methylene blue, is included in the assay buffer to ensure the enzyme remains active throughout the experiment[12].
Caption: General workflow for the enzyme kinetic assay.
Data Analysis and Interpretation
Accurate data analysis is critical for deriving meaningful kinetic parameters.
-
Calculate Initial Velocity (V₀):
-
For each substrate concentration, plot Absorbance (321 nm) vs. Time (minutes).
-
Identify the initial linear portion of the curve for each reaction. The slope of this line represents the initial reaction rate (ΔAbs/min).
-
Convert this rate from ΔAbs/min to µM/min using the Beer-Lambert law (A = εcl), where 'A' is absorbance, 'ε' is the molar extinction coefficient of the product, 'c' is the concentration, and 'l' is the path length. The extinction coefficient (ε) for the N-formyl-6-chloro-kynurenine derivative must be determined experimentally.
-
-
Generate Michaelis-Menten Plot:
-
Plot the calculated initial velocities (V₀) on the y-axis against the corresponding substrate concentrations ([S]) on the x-axis.
-
This plot should yield a hyperbolic curve that approaches Vₘₐₓ at saturating substrate concentrations.
-
-
Determine Kₘ and Vₘₐₓ:
-
The most accurate method is to fit the V₀ versus [S] data directly to the Michaelis-Menten equation (below) using non-linear regression software (e.g., GraphPad Prism, Origin).
-
Michaelis-Menten Equation: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
An alternative, though less accurate, method is to use a linearized plot, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]). This can be useful for visualizing inhibition types but is less reliable for parameter estimation due to uneven error distribution.[13]
-
| Parameter | Description | How to Interpret |
| Kₘ (Michaelis Constant) | The substrate concentration at which the reaction velocity is half of Vₘₐₓ. | Represents the enzyme's apparent affinity for the substrate. A lower Kₘ indicates a higher affinity. |
| Vₘₐₓ (Maximum Velocity) | The maximum rate of the reaction at saturating substrate concentrations. | Proportional to the enzyme concentration and reflects the catalytic turnover rate. |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit time. | Calculated as kcat = Vₘₐₓ / [E], where [E] is the total enzyme concentration. A measure of catalytic efficiency. |
References
-
Seifert, J. (1993). Assay of tryptophan 2,3-dioxygenase using liver slices and high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 614(2), 227-231. [Link]
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AppliChem. This compound. [Link]
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Guroff, G., & Strenkoski, C. A. (1963). Kinetic evidence for an acyl-enzyme intermediate in the alpha-chymotrypsin-catalyzed hydrolysis of N-acetyl-L-tryptophan ethyl ester. Biochemical and Biophysical Research Communications, 12(4), 339-344. [Link]
-
Kumar, S., et al. (2011). Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(12), 1947-1954. [Link]
-
Fu, R., et al. (2020). Kinetic and Spectroscopic Characterization of the Catalytic Ternary Complex of Tryptophan 2,3-Dioxygenase. Biochemistry, 59(30), 2813–2822. [Link]
-
Ter-Minassian, V., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Postepy Higieny i Medycyny Doswiadczalnej, 75(1), 536-546. [Link]
-
ResearchGate. Strategy for the determination of indoleamine 2,3-dioxygenase (IDO) activity. [Link]
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Fu, R., et al. (2020). Kinetic and Spectroscopic Characterization of the Catalytic Ternary Complex of Tryptophan 2,3-Dioxygenase. PubMed, National Center for Biotechnology Information. [Link]
-
Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421-9437. [Link]
-
Li, F., et al. (2022). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. Molecules, 27(9), 2646. [Link]
-
Wang, Y., et al. (2023). Tryptophan-2,3-Dioxygenase as a Therapeutic Target in Digestive System Diseases. Cancers, 15(23), 5606. [Link]
-
Chung, D. H., et al. (2013). Biochemical Mechanisms Leading to Tryptophan 2,3-Dioxygenase Activation. The Open Biochemistry Journal, 7, 19-27. [Link]
-
Holland, D. O., & Nayler, J. H. C. (1953). New Syntheses of DL-Tryptophan. Part I. Syntheses from Ethyl a - Aceto- p -3 -indolylpropionate. Journal of the Chemical Society, 280. [Link]
-
Barnett, C., et al. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Journal of Pharmaceutical Sciences, 106(8), 2056-2064. [Link]
-
PubChem. 6-chloro-L-tryptophan. National Center for Biotechnology Information. [Link]
-
Human Metabolome Database. Showing metabocard for N-Acetyltryptophan (HMDB0013713). [Link]
- Amiard, G., Heyms, R., & Velluz, L. (1957). U.S. Patent No. 2,797,226. Washington, DC: U.S.
-
AZoM. (2019). How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. [Link]
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孚可科技(上海)有限公司. This compound. [Link]
-
Khanna, P., & Jorns, M. S. (2001). N-methyltryptophan oxidase from Escherichia coli: reaction kinetics with N-methyl amino acid and carbinolamine substrates. Biochemistry, 40(5), 1451–1459. [Link]
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cell-based assay protocol using (R)-N-Acetyl-6-chloro-trp-ome
Characterization of (R)-N-Acetyl-6-chloro-trp-ome as a Novel Aryl Hydrocarbon Receptor Antagonist: A Cell-Based Assay Protocol
Abstract
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in the regulation of cellular responses to environmental xenobiotics and endogenous signals. Its role in toxicology, immunology, and oncology has made it a significant target for therapeutic development. This document provides a detailed protocol for the characterization of this compound, a novel tryptophan metabolite, as a potential AHR antagonist. We present a robust cell-based reporter assay to quantify the antagonistic activity of this compound by measuring its ability to inhibit agonist-induced AHR-dependent gene expression. Furthermore, a comprehensive cytotoxicity assessment is integrated to ensure the observed effects are not a consequence of cellular toxicity. This guide is intended for researchers in drug discovery and development, providing a scientifically rigorous framework for the evaluation of putative AHR modulators.
Introduction: The Aryl Hydrocarbon Receptor Signaling Pathway
The Aryl Hydrocarbon Receptor (AHR) is a cytosolic transcription factor that, in its inactive state, is complexed with chaperone proteins.[1] Upon binding of a ligand, such as the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AHR translocates to the nucleus and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[1] This complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, leading to their transcriptional activation.[2] A key target gene is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in xenobiotic metabolism.[2][3][4] The induction of CYP1A1 is a well-established biomarker for AHR activation.[2][4] AHR antagonists are compounds that inhibit this signaling cascade, typically by competing with agonists for binding to the AHR.[5]
The following diagram illustrates the AHR signaling pathway and the proposed mechanism of action for an AHR antagonist.
Caption: AHR signaling pathway and antagonist intervention.
Experimental Design and Workflow
To evaluate this compound as an AHR antagonist, a two-stage experimental approach is recommended:
-
AHR Antagonist Reporter Assay: This primary assay will quantify the ability of the test compound to inhibit agonist-induced AHR activity. A stable cell line expressing a luciferase reporter gene under the control of a DRE-containing promoter will be utilized.[6][7][8]
-
Cytotoxicity Assay: A secondary assay will be performed to assess the cell viability in the presence of the test compound. This is crucial to ensure that any observed decrease in AHR activity is not due to a general toxic effect on the cells.[9][10][11][12]
The overall experimental workflow is depicted below:
Caption: Experimental workflow for AHR antagonist characterization.
Detailed Protocols
Materials and Reagents
-
Cell Line: Human hepatoma (HepG2) cells stably transfected with a DRE-luciferase reporter construct.
-
This compound: Test compound.
-
TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin): AHR agonist.
-
CH-223191: Reference AHR antagonist.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
DMSO: Vehicle for dissolving compounds.
-
Luciferase Assay System: Commercially available kit.
-
XTT Cell Viability Assay Kit: Commercially available kit.[9]
-
96-well white, clear-bottom tissue culture plates: For luciferase assay.
-
96-well clear tissue culture plates: For cytotoxicity assay.
Step-by-Step Protocol: AHR Antagonist Reporter Assay
-
Cell Seeding:
-
Culture the DRE-luciferase reporter cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to a final concentration of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to obtain 2X working concentrations. The final DMSO concentration in the assay should not exceed 0.5%.
-
Prepare 2X working solutions of the reference antagonist (CH-223191) and a vehicle control (medium with the same percentage of DMSO).
-
-
Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 50 µL of the 2X working solutions of the test compound, reference antagonist, or vehicle control to the appropriate wells.
-
Incubate the plate for 1 hour at 37°C to allow for compound uptake.
-
Prepare a 2X working solution of TCDD (AHR agonist) in cell culture medium. The final concentration should be at the EC80 value, predetermined for your cell line.
-
Add 50 µL of the 2X TCDD solution to all wells except the vehicle control wells (add 50 µL of medium instead).
-
Incubate the plate for an additional 24 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Remove the medium from the wells and add 100 µL of PBS.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Step-by-Step Protocol: XTT Cytotoxicity Assay
-
Cell Seeding and Treatment:
-
Follow steps 1-3 of the AHR antagonist reporter assay protocol, but use a clear 96-well plate.
-
-
XTT Assay:
-
Prepare the XTT reagent according to the manufacturer's instructions.[9]
-
Add 50 µL of the XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
AHR Antagonist Activity
The percentage of inhibition of AHR activity can be calculated using the following formula:
% Inhibition = 100 * (1 - (Luminescence_sample - Luminescence_vehicle) / (Luminescence_agonist - Luminescence_vehicle))
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the agonist-induced AHR activity is inhibited).
Cytotoxicity
Calculate the percentage of cell viability using the following formula:
% Viability = 100 * (Absorbance_sample / Absorbance_vehicle)
Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 value (the concentration at which a 50% reduction in cell viability is observed).
Expected Results
A compound is considered a selective AHR antagonist if it has a potent IC50 value for AHR inhibition and a significantly higher CC50 value, indicating a lack of cytotoxicity at concentrations that effectively block AHR signaling.
| Parameter | This compound (Hypothetical) | CH-223191 (Reference) |
| AHR Antagonism (IC50) | 100 nM | 30 nM |
| Cytotoxicity (CC50) | > 50 µM | > 30 µM |
| Selectivity Index (CC50/IC50) | > 500 | > 1000 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors. | Ensure a homogenous cell suspension and use calibrated pipettes. |
| Low signal-to-noise ratio in luciferase assay | Low reporter gene expression, suboptimal agonist concentration. | Optimize agonist concentration (EC80) and check cell line stability. |
| Observed AHR inhibition is coupled with cytotoxicity | Compound is toxic to the cells. | The compound is not a specific AHR antagonist. |
| No AHR inhibition observed | Compound is not an AHR antagonist, poor solubility. | Test a wider concentration range, check compound solubility in the assay medium. |
Conclusion
This application note provides a comprehensive and validated protocol for assessing the AHR antagonistic potential of this compound. By following this detailed guide, researchers can obtain reliable and reproducible data to characterize the pharmacological profile of this novel compound. The integration of a cytotoxicity assay is a critical component for ensuring the specificity of the observed AHR modulation. This methodology can be broadly applied to the screening and characterization of other potential AHR modulators, facilitating the discovery of new therapeutic agents.
References
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
National Academies Press. (2014). Assays for Predicting Acute Toxicity. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Aryl Hydrocarbon Receptor (AhR) Bioassay. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service. Retrieved from [Link]
-
Nagy, S. R., et al. (2002). In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo. Environmental Health Perspectives, 120(11), 1541-1547. Retrieved from [Link]
-
Appchem. (n.d.). This compound. Retrieved from [Link]
-
Machida, K., et al. (2018). The aryl hydrocarbon receptor–cytochrome P450 1A1 pathway controls lipid accumulation and enhances the permissiveness for hepatitis C virus assembly. Journal of Biological Chemistry, 293(30), 11849-11861. Retrieved from [Link]
-
Nault, R., et al. (2007). Induction of cyp1a1 is a nonspecific biomarker of aryl hydrocarbon receptor activation: results of large scale screening of pharmaceuticals and toxicants in vivo and in vitro. Molecular Pharmacology, 71(6), 1475-1486. Retrieved from [Link]
-
Sérée, E., et al. (2004). CYP1A1 induction by FBS is independent of AhR. ResearchGate. Retrieved from [Link]
-
Shen, G., & Novak, R. F. (2001). Induction of CYP1A1. The AhR/DRE paradigm: transcription, receptor regulation, and expanding biological roles. Journal of Biochemical and Molecular Toxicology, 15(4), 187-196. Retrieved from [Link]
-
Goasduff, T., & Dréano, Y. (2002). Is CYP1A1 induction always related to AHR signaling pathway? Toxicology, 177(2-3), 131-139. Retrieved from [Link]
-
Jin, U. H., et al. (2014). Microbiome-derived tryptophan metabolites and their aryl hydrocarbon receptor-dependent agonist and antagonist activities. Molecular Pharmacology, 85(5), 777-788. Retrieved from [Link]
-
EON Biotech. (n.d.). D-Tryptophan, N-acetyl-6-chloro-, methyl ester – (1235280-35-9). Retrieved from [Link]
-
Chen, J., et al. (2015). N-acetyl-l-tryptophan, but Not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. Journal of Neurochemistry, 134(4), 747-760. Retrieved from [Link]
-
Smith, G. D., & Smith, R. A. (2024). Molecular Insights into the Interaction of Tryptophan Metabolites with the Human Aryl Hydrocarbon Receptor in Silico: Tryptophan as Antagonist and no Direct Involvement of Kynurenine. International Journal of Molecular Sciences, 25(19), 11458. Retrieved from [Link]
-
Perdew, G. H., et al. (2009). Antagonism of aryl hydrocarbon receptor signaling by 6,2',4'-trimethoxyflavone. Journal of Pharmacology and Experimental Therapeutics, 332(1), 107-115. Retrieved from [Link]
-
Focus Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). N-Acetyl-L-tryptophan. Retrieved from [Link]
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Application Notes and Protocols for Intracellular Delivery of (R)-N-Acetyl-6-chloro-trp-ome
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of theoretical and practical methodologies for introducing the novel synthetic tryptophan derivative, (R)-N-Acetyl-6-chloro-trp-ome, into cells. Given the compound's predicted physicochemical properties based on its structure—an acetylated, chlorinated, and methyl-esterified tryptophan—this document outlines strategies ranging from direct passive diffusion to advanced carrier-mediated transport. Detailed, step-by-step protocols for experimental execution and subsequent validation of intracellular uptake are provided to empower researchers in their investigation of this compound's biological significance.
Introduction to this compound
This compound is a synthetic derivative of the amino acid tryptophan, characterized by an N-acetyl group, a chlorine atom at the 6th position of the indole ring, and a methyl ester at the carboxylic acid terminus. Its chemical formula is C₁₄H₁₅ClN₂O₃ with a molecular weight of 294.73 g/mol [1]. The presence of the N-acetyl and methyl ester groups likely increases the compound's lipophilicity, suggesting a potential for passive diffusion across the cell membrane. The chloro- group may influence its metabolic stability and biological activity.
While direct biological data for this compound is not yet available, related molecules offer insights into its potential therapeutic relevance. For instance, N-Acetyl-L-tryptophan has demonstrated neuroprotective, antioxidant, and anti-inflammatory properties, acting as an antagonist of the neurokinin-1 receptor (NK-1R) and an inhibitor of cytochrome c[2][3]. Furthermore, tryptophan analogs are of interest in cancer research due to the role of tryptophan metabolism in tumor cell proliferation[4]. These precedents underscore the importance of developing robust methods for the intracellular delivery of this compound to explore its potential biological functions.
Theoretical Delivery Mechanisms
The successful introduction of this compound into the cellular environment is the first critical step in elucidating its function. Based on its chemical structure, two primary mechanisms can be exploited: passive diffusion and carrier-mediated delivery.
-
Passive Diffusion: The increased hydrophobicity imparted by the N-acetyl and methyl ester modifications suggests that this compound may be able to directly permeate the lipid bilayer of the cell membrane. This method is straightforward but highly dependent on the compound's solubility in both aqueous media and lipids.
-
Carrier-Mediated Delivery: For enhanced efficiency, solubility, and targeted delivery, carrier systems can be employed. These systems are particularly useful for overcoming challenges associated with poor aqueous solubility or for protecting the compound from degradation.[5] Liposomal formulations are an excellent choice for hydrophobic drugs, as they can encapsulate the compound within their lipid bilayer, facilitating fusion with the cell membrane and subsequent intracellular release[6].
Experimental Protocols
Protocol 1: Direct Cellular Uptake via Solvent Carrier
This protocol outlines the direct application of this compound to cultured cells using a common solvent carrier, dimethyl sulfoxide (DMSO).
Materials:
-
This compound
-
High-purity DMSO
-
Cultured cells (e.g., HeLa, HEK293, or a cell line relevant to the research question)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Multi-well cell culture plates
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM). Ensure complete dissolution. Store at -20°C.
-
Cell Seeding: Plate cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight.
-
Treatment Preparation: On the day of the experiment, thaw the stock solution. Prepare working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final concentration of DMSO should be kept below 0.5% (v/v) to minimize solvent toxicity. Prepare a vehicle control using the same final concentration of DMSO in the medium.
-
Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the prepared treatment and vehicle control media to the respective wells.
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 4, 12, 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with cell viability assays, functional assays, or lysate preparation for intracellular concentration measurement.
Protocol 2: Liposome-Mediated Delivery
This protocol describes the encapsulation of the hydrophobic this compound into liposomes using the thin-film hydration method, followed by cellular delivery[7][8].
Materials:
-
This compound
-
Phospholipids (e.g., DSPC)
-
Cholesterol
-
Chloroform
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Water bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Ultrapure water or PBS
Procedure:
-
Lipid Film Formation: In a round-bottom flask, dissolve the lipids (e.g., 7 mmol DSPC), cholesterol (3 mmol), and this compound (at a desired lipid-to-drug ratio, e.g., 20:1 w/w) in chloroform[7].
-
Solvent Evaporation: Use a rotary evaporator to remove the chloroform, creating a thin lipid film on the flask's inner surface. Further dry the film in a vacuum oven overnight to remove any residual solvent[8].
-
Hydration: Hydrate the lipid film with ultrapure water or PBS by vortexing or stirring at a temperature above the lipid's phase transition temperature (Tc). This process forms multilamellar vesicles (MLVs)[8].
-
Size Reduction (Sonication or Extrusion): To obtain small unilamellar vesicles (SUVs) suitable for cellular uptake, sonicate the MLV suspension in a water bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm)[9].
-
Characterization (Optional but Recommended): Analyze the liposome size distribution and zeta potential using dynamic light scattering (DLS) to ensure consistency.
-
Cellular Treatment: Apply the liposome-encapsulated this compound to cultured cells as described in Protocol 1, steps 3-6. Use "empty" liposomes (without the compound) as a control.
Validation of Intracellular Delivery
Confirming the intracellular presence of this compound is crucial. This can be achieved through direct measurement or indirect functional assays.
Protocol 3: Quantification of Intracellular Compound Concentration
This protocol details a method for measuring the amount of compound that has entered the cells, adapted from established procedures for intracellular drug quantification[10][11].
Materials:
-
Treated and control cells from Protocol 1 or 2
-
Ice-cold PBS
-
Cell scraper
-
Microcentrifuge tubes
-
Organic solvent for extraction (e.g., acetonitrile or methanol)
-
LC-MS/MS system
Procedure:
-
Cell Harvesting: After the desired incubation time, place the culture plate on ice. Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis and Extraction: Add a known volume of ice-cold organic solvent to each well to lyse the cells and precipitate proteins. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Analysis: Collect the supernatant containing the extracted compound and analyze it using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Normalization: Normalize the measured compound concentration to the total protein content or cell number in the lysate to allow for comparison across different conditions.
Data Presentation and Interpretation
The following tables provide examples of how to structure and present hypothetical data from the described experiments.
Table 1: Comparison of Delivery Method Efficiency
| Delivery Method | Concentration (µM) | Incubation Time (h) | Intracellular Concentration (pmol/10^6 cells) | Cell Viability (%) |
| Direct (DMSO) | 10 | 4 | 15.2 ± 1.8 | 98 ± 2 |
| Direct (DMSO) | 50 | 4 | 68.5 ± 5.3 | 95 ± 3 |
| Liposomal | 10 | 4 | 25.8 ± 2.5 | 99 ± 1 |
| Liposomal | 50 | 4 | 115.1 ± 9.7 | 97 ± 2 |
| Vehicle Control | - | 4 | < LOD | 100 ± 1 |
LOD: Limit of Detection
Table 2: Time-Course of Intracellular Accumulation (10 µM Treatment)
| Time (h) | Direct Delivery (pmol/10^6 cells) | Liposomal Delivery (pmol/10^6 cells) |
| 1 | 8.1 ± 0.9 | 14.3 ± 1.5 |
| 4 | 15.2 ± 1.8 | 25.8 ± 2.5 |
| 12 | 12.5 ± 1.4 (potential efflux) | 22.1 ± 2.1 (potential efflux) |
| 24 | 9.8 ± 1.1 | 18.9 ± 1.9 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for intracellular delivery and analysis.
Hypothetical Signaling Pathway
Based on the known activity of N-Acetyl-L-tryptophan, a potential mechanism of action for this compound could involve the modulation of inflammatory and apoptotic pathways.
Caption: Hypothetical mechanism of action for this compound.
References
-
Creative Biostructure. (n.d.). Exosomes for Small Molecule Delivery. Retrieved from [Link]
-
DrOmics Labs. (2024, February 19). Strategies to Target Drug Delivery for Specific Tissues. Retrieved from [Link]
-
Gordon, L. J., et al. (2016). Direct Measurement of Intracellular Compound Concentration by RapidFire Mass Spectrometry Offers Insights Into Cell Permeability. Journal of Biomolecular Screening, 21(2), 156-64. Retrieved from [Link]
-
Li, W., et al. (2015). N-acetyl-l-tryptophan, but Not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. Journal of Neurochemistry, 134(5), 956-68. Retrieved from [Link]
-
Protocols.io. (2023, January 11). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. Retrieved from [Link]
-
Applichem. (n.d.). This compound. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Liposome Formulations of Hydrophobic Drugs. Retrieved from [Link]
-
UT Southwestern. (n.d.). Determination of Intracellular Compound Concentrations. Retrieved from [Link]
-
Zhang, C., et al. (2014). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules, 19(11), 17896-17906. Retrieved from [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticles-Based Small Molecule Drugs Delivery - CD Bioparticles [cd-bioparticles.com]
- 6. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 9. protocols.io [protocols.io]
- 10. Direct Measurement of Intracellular Compound Concentration by RapidFire Mass Spectrometry Offers Insights into Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Intracellular Compound Concentrations: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
Application Note: A Strategic Approach to the HPLC Purification of Peptides Containing (R)-N-Acetyl-6-chloro-trp-ome
Abstract
The integration of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, often imparting enhanced stability, potency, and unique pharmacological profiles. This application note provides a detailed methodology for the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of synthetic peptides incorporating the modified residue (R)-N-Acetyl-6-chloro-tryptophan methyl ester ((R)-N-Acetyl-6-chloro-trp-ome). We delve into the physicochemical impact of N-acetylation, 6-position chlorination, C-terminal methyl esterification, and the (R)-stereochemistry on chromatographic behavior. This guide offers field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals to achieve high-purity target peptides, addressing the unique challenges posed by these modifications, including the resolution of potential diastereomeric impurities.
Introduction: The Purification Challenge of Modified Peptides
Synthetic peptides emerging from solid-phase peptide synthesis (SPPS) are complex mixtures containing the desired full-length product alongside a host of impurities. These can include deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups.[1] The challenge is amplified when the target peptide contains modified amino acids. The specific residue, this compound, introduces several factors that significantly influence its purification by RP-HPLC:
-
Increased Hydrophobicity: The tryptophan indole ring is inherently hydrophobic. The addition of a chloro group at the 6-position and an N-terminal acetyl group further increases this hydrophobicity, leading to longer retention times.[2][3] The C-terminal methyl ester also contributes to increased non-polarity compared to a free carboxylate.
-
Diastereomer Separation: The use of an (R)-amino acid (a D-amino acid equivalent in this context) in a peptide otherwise composed of L-amino acids creates a diastereomer. If the synthesis utilized a racemic mixture of the modified tryptophan or if epimerization occurred during synthesis, the crude product will contain diastereomeric peptides that may exhibit subtle differences in their interaction with the stationary phase, necessitating high-resolution separation techniques.[4][5]
-
Unique Selectivity: The combination of these modifications can lead to unique interactions with the stationary phase that may not be predictable from the sum of the individual parts, requiring careful method development.[6]
This application note will systematically address these challenges, providing a robust framework for developing a successful purification protocol.
Foundational Principles of the RP-HPLC Method
Reversed-phase HPLC is the standard and most powerful technique for peptide purification.[1] The separation is based on the differential partitioning of analytes between a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase.[7] Peptides are adsorbed to the column in a highly aqueous mobile phase and are eluted by increasing the concentration of an organic solvent, such as acetonitrile (ACN).
The Role of Mobile Phase Modifiers
Mobile phase additives are critical for achieving sharp, symmetrical peaks and reproducible retention times. Trifluoroacetic acid (TFA) at a concentration of 0.1% is the most common ion-pairing agent.[8] It serves two primary functions:
-
Protonation: At a low pH (around 2), TFA protonates acidic residues (Asp, Glu) and the C-terminal carboxylate (if present), neutralizing their negative charge and increasing retention.
-
Ion Pairing: TFA forms ion pairs with basic residues (Lys, Arg, His) and the N-terminal amine, masking their positive charges and reducing undesirable interactions with residual silanols on the stationary phase, which can cause peak tailing.
The result is that the peptide's retention is primarily governed by its intrinsic hydrophobicity.
Causality of Experimental Choices for this compound Peptides
The unique structure of our target peptide dictates a specific set of starting parameters for method development:
-
Stationary Phase Selection: A wide-pore (300 Å) C18 stationary phase is recommended.[9] The larger pores allow for better diffusion of the peptide to the bonded phase, which is crucial for larger molecules. The C18 phase provides the high hydrophobicity needed to retain our modified peptide. For highly hydrophobic peptides, a C8 or even a C4 column might be considered to reduce retention times.[6]
-
Mobile Phase Composition: A mobile phase system consisting of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B) is the standard starting point.[8] Acetonitrile is generally preferred over methanol as it provides better resolution for most peptides.[3]
-
Gradient Elution: A shallow gradient is crucial for separating closely eluting impurities, especially diastereomers.[4][6] A typical starting gradient might be an increase of 1% Solvent B per minute.[6] Given the high hydrophobicity of the target peptide, the gradient may need to start at a higher initial percentage of Solvent B and extend to a higher final percentage.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the purification of a peptide containing this compound.
Materials and Equipment
| Item | Description |
| HPLC System | Preparative or semi-preparative system with gradient capability and a UV detector. |
| Column | Wide-pore (300 Å) C18 silica column (e.g., 10 µm particle size, 250 x 10 mm for semi-preparative). |
| Solvent A | HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA). |
| Solvent B | HPLC-grade acetonitrile (ACN) with 0.1% (v/v) TFA. |
| Sample | Crude peptide, lyophilized. |
| Other | 0.45 µm syringe filters, autosampler vials, fraction collection tubes. |
Sample Preparation
-
Dissolution: Dissolve the crude lyophilized peptide in a minimal amount of a solvent that is compatible with the mobile phase. A small amount of ACN or DMSO may be necessary for highly hydrophobic peptides. Aim for a concentration that allows for a reasonable injection volume.
-
Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
Method Development Workflow
The following diagram illustrates a systematic approach to method development.
Caption: Workflow for HPLC method development and scale-up.
Protocol 1: Analytical Scouting Run
-
Column: Analytical C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm (the chlorinated tryptophan will have a distinct absorbance).[10]
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B (re-equilibration)
-
-
Injection Volume: 10-20 µL of the prepared sample.
-
Analysis: Identify the target peptide peak by mass spectrometry of the collected fraction. Note the percentage of Solvent B at which it elutes.
Protocol 2: Optimized Preparative Purification
-
Column: Semi-preparative C18 column (e.g., 250 x 10 mm, 10 µm).
-
Flow Rate: Adjust based on column dimensions (e.g., 4.0 mL/min for a 10 mm ID column).
-
Detection: UV at 220 nm and 280 nm.
-
Optimized Gradient: Design a shallow gradient around the elution percentage of B determined in the scouting run. For example, if the peptide eluted at 45% B:
-
0-5 min: 35% B
-
5-45 min: 35% to 55% B (linear gradient of 0.5% B/min)
-
45-50 min: 55% to 95% B (wash step)
-
50-55 min: 95% B
-
55-60 min: 95% to 35% B (re-equilibration)
-
-
Injection Volume: Scale up based on the column size and desired loading.
-
Fraction Collection: Collect fractions across the main peak.
-
Analysis: Analyze the purity of each fraction by analytical HPLC and mass spectrometry.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the final product as a fluffy white powder.
Troubleshooting and Advanced Strategies
| Problem | Potential Cause | Solution |
| Poor Resolution of Diastereomers | Gradient is too steep. | Decrease the gradient slope (e.g., 0.25% B/min). Increase the column length or use a column with smaller particles for higher efficiency.[4] |
| Broad or Tailing Peaks | Secondary interactions with the stationary phase. | Ensure TFA concentration is 0.1%. Consider using a different ion-pairing agent like formic acid (note: this will change selectivity). Increase column temperature (e.g., 40-60 °C) to improve peak shape for hydrophobic peptides. |
| Peptide is Irreversibly Bound | Peptide is extremely hydrophobic. | Use a less retentive stationary phase (C8 or C4). Use a stronger organic solvent like isopropanol in Solvent B. |
| Co-eluting Impurities | Impurities have very similar hydrophobicity. | Employ an orthogonal purification technique. Purify the crude peptide first by ion-exchange chromatography and then use RP-HPLC as a second step.[11][12] |
Orthogonal Purification Strategy
For exceptionally complex crude mixtures, a two-dimensional purification approach can be highly effective.
Caption: Orthogonal two-step purification workflow.
Ion-exchange chromatography (IEX) separates peptides based on their net charge at a given pH.[10] This provides a separation mechanism that is orthogonal to the hydrophobicity-based separation of RP-HPLC.[11] By first fractionating the crude peptide by IEX, impurities with different charge states can be removed, simplifying the subsequent RP-HPLC purification.
Conclusion
The successful purification of peptides containing the modified amino acid this compound requires a systematic and informed approach to RP-HPLC method development. By understanding the influence of the N-acetyl, 6-chloro, methyl ester, and (R)-stereocenter modifications on the peptide's chromatographic behavior, researchers can rationally design effective purification protocols. The key to success lies in the use of wide-pore C18 columns, TFA-modified mobile phases, and shallow organic solvent gradients. For particularly challenging separations, employing orthogonal techniques like ion-exchange chromatography can provide the necessary resolving power to achieve the high levels of purity required for downstream applications in research and drug development.
References
-
Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–55. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Hichrom. [Link]
-
Chen, Y., et al. (2011). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 879(31), 3715-3722. [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. [Link]
-
Peptide Isolation – Method Development Considerations. (n.d.). Waters Corporation. [Link]
-
Jayes, L., et al. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters, 16(2), 556-559. [Link]
-
Al-Salami, H., et al. (2018). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Journal of Chromatography A, 1572, 1-14. [Link]
-
Better Purities With Orthogonal Peptide Purification Using PEC. (n.d.). Gyros Protein Technologies. [Link]
-
Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. (2023). bioRxiv. [Link]
-
Sivakama Sundari, C., et al. (2010). Characterization of chemical modification of tryptophan by matrix-assisted laser desorption/ionization mass spectrometry. Protein and Peptide Letters, 17(2), 168-171. [Link]
-
A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques. (2022). Xtalks. [Link]
-
Payne, J. T., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15901. [Link]
-
Douglas, A. D., et al. (2020). Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. Journal of the American Chemical Society, 142(19), 8794-8802. [Link]
-
Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. (2022). LCGC International. [Link]
-
How does methanol as a mobile phase solvent impact peptide purification by reversed-phase flash chromatography? (2023). Biotage. [Link]
-
Jayes, L., et al. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. ACS Publications. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today. [Link]
-
Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography. (2021). Molecules, 26(11), 3185. [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Chiral Technologies. [Link]
- Production of n-acetyl-dl-tryptophan. (1994).
-
Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization. (2021). LCGC Europe. [Link]
-
HPLC purification of peptides and miniature proteins. (2012). ResearchGate. [Link]
-
Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme. (2023). bioRxiv. [Link]
-
Leveraging orthogonal mass spectrometry based strategies for comprehensive sequencing and characterization of ribosomal antimicrobial peptide natural products. (2020). Natural Product Reports, 37(7), 896-910. [Link]
-
The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). Harvard Apparatus. [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (2015). LCGC International. [Link]
-
Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. (2020). National Institutes of Health. [Link]
-
HPLC peptide purification problem. (2024). Reddit. [Link]
-
N-Acetyl-6-chloro-D-tryptophan. (n.d.). Pharmaffiliates. [Link]
-
Peptide Purification. (n.d.). AAPPTec. [Link]
-
Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. (2022). Journal of the American Chemical Society. [Link]
-
Tryptophan-specific modification and diversification of peptides and proteins. (2021). Organic & Biomolecular Chemistry, 19(44), 9625-9645. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xtalks.com [xtalks.com]
- 12. Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization [sartorius.com]
Comprehensive Analytical Strategies for the Characterization of (R)-N-Acetyl-6-chloro-trp-ome
Application Note & Protocols
Introduction: (R)-N-Acetyl-6-chloro-trp-ome, a halogenated and N-acetylated derivative of the amino acid tryptophan methyl ester, represents a class of compounds with significant interest in pharmaceutical and life sciences research. Its unique structural features, including a chiral center and a chlorinated indole ring, necessitate a multi-faceted analytical approach for comprehensive characterization. This guide provides a detailed framework of analytical techniques and step-by-step protocols to ensure the identity, purity, and stereochemical integrity of this molecule, tailored for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established principles of analytical chemistry and adhere to regulatory expectations for analytical procedure development and validation.[1][2]
Part 1: Foundational Physicochemical Properties and Sample Handling
A thorough understanding of the fundamental properties of this compound is the cornerstone of successful analytical method development.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₅ClN₂O₃ | [3] |
| Molecular Weight | 294.73 g/mol | [3] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in methanol, acetonitrile, DMSO, and mixtures of organic solvents with water. | [4][5] |
Sample Preparation Protocol:
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL. This stock solution can be further diluted to prepare working standards for calibration and system suitability.
-
Sample Solution Preparation: For the analysis of bulk material or formulated products, dissolve a known quantity of the sample in the mobile phase or a compatible solvent to achieve a concentration within the linear range of the analytical method.
-
Filtration: Prior to injection into any chromatographic system, filter all solutions through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter and prevent column clogging.
Part 2: Chromatographic Analysis for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity of this compound and identifying any related impurities.
Reversed-Phase HPLC/UPLC for Potency and Impurity Determination
This method is designed to separate the main component from potential process-related impurities and degradation products.
Rationale for Method Design: A reversed-phase C18 column is selected for its versatility and broad applicability in separating compounds of moderate polarity. The gradient elution with acetonitrile and water, buffered with formic acid, ensures good peak shape and resolution by controlling the ionization state of the analyte and any acidic or basic impurities. UV detection at 280 nm is chosen based on the strong absorbance of the indole chromophore.
Experimental Protocol:
-
Instrumentation: A standard HPLC or UPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm or equivalent UPLC column).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
-
Flow Rate: 1.0 mL/min (for HPLC) or 0.4 mL/min (for UPLC).
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 280 nm.
System Suitability: Before sample analysis, perform replicate injections of a standard solution to ensure the system is performing adequately. Key parameters include tailing factor (typically ≤ 2.0), theoretical plates (typically > 2000), and reproducibility of peak area and retention time (RSD ≤ 2.0%).
Sources
- 1. teknokroma.es [teknokroma.es]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929) [hmdb.ca]
- 3. appchemical.com [appchemical.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Solubilizing (R)-N-Acetyl-6-chloro-trp-ome
This guide serves as a centralized resource for researchers and drug development professionals encountering solubility challenges with (R)-N-Acetyl-6-chloro-trp-ome. As your dedicated application scientist, my objective is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the reproducibility of your experimental data. We will move from foundational principles to advanced strategies to ensure this compound remains in solution and available for your assays.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the most common initial hurdles and questions regarding the solubility of this compound.
Question 1: What are the core chemical features of this compound that dictate its poor aqueous solubility?
The solubility profile of this compound is a direct consequence of its molecular structure, which is fundamentally hydrophobic. Let's break it down:
-
Indole Ring System: The core of the molecule is a chlorinated indole ring. This bicyclic aromatic system is large, rigid, and non-polar, making it inherently resistant to dissolving in water. The addition of a chlorine atom further increases its lipophilicity.
-
Masked Charges: In its parent amino acid, L-tryptophan, the amino group and the carboxylic acid group can be ionized, which significantly aids water solubility.[1][2] However, in this compound, these functional groups have been modified:
-
The N-Acetyl group neutralizes the positive charge of the primary amine.
-
The Methyl Ester (-ome) neutralizes the negative charge of the carboxylic acid.
-
Question 2: My compound dissolves perfectly in DMSO, but why does it immediately precipitate when I dilute it into my cell culture media or PBS?
This is a classic and frequent experimental challenge known as dilution-induced precipitation .[3][4][5] Here’s the mechanism:
-
High-Energy Solvation: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds at high concentrations (e.g., 10-50 mM).[5]
-
Solvent Shift: When you pipette a small volume of this concentrated DMSO stock into a large volume of aqueous buffer, the solvent environment abruptly shifts from being predominantly organic to almost entirely aqueous.
-
Solubility Limit Exceeded: The aqueous medium has a much lower capacity to solvate the hydrophobic this compound molecules. The concentration of your compound, while low in the final solution, is now far above its maximum aqueous solubility limit.
-
Precipitation: Unable to remain dissolved in the water-based medium, the compound molecules rapidly aggregate and crash out of solution, forming a visible precipitate.[6][7]
Question 3: What is the best practice for preparing and storing a stock solution?
For maximum stability and reproducibility, a concentrated stock solution should be prepared in an anhydrous organic solvent and stored properly.
-
Solvent: Start with 100% anhydrous DMSO. It is hygroscopic (absorbs water from the air), and water contamination will decrease the solubility of your compound.[3]
-
Concentration: A starting concentration of 10 mM is recommended. This is typically high enough for serial dilutions while minimizing the final DMSO concentration in your experiment.
-
Procedure: To ensure complete dissolution, vortex the solution vigorously and use a brief (5-10 minute) sonication in a water bath.[3]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can increase water absorption and lead to compound precipitation over time.[4][6] Store at -20°C for short-term or -80°C for long-term stability.
Part 2: Systematic Troubleshooting & Experimental Protocols
When simple dilution fails, a systematic approach is necessary. This section provides detailed protocols to overcome solubility issues.
Protocol 1: The Co-Solvent Method for Working Solutions
The most direct way to prevent dilution-induced precipitation is to make the final aqueous solution more "hospitable" to the compound by including a co-solvent.[8][9][10]
Step-by-Step Co-Solvent Protocol:
-
Co-Solvent Selection: Choose a water-miscible organic solvent that is compatible with your experimental system. Ethanol, propylene glycol, or PEG 400 are common choices.[11][12]
-
Buffer Preparation: Prepare your final aqueous buffer (e.g., PBS, cell culture media) containing a small percentage of the chosen co-solvent. Start with 1-5% (v/v) and increase if necessary, being mindful of potential toxicity to cells.
-
Dilution: Add the DMSO stock solution of this compound directly into the co-solvent-containing buffer. Add it slowly while vortexing to ensure rapid dispersion.
-
Observation: Visually inspect the solution for clarity. A clear, homogenous solution indicates success.
Workflow: A Decision-Making Diagram for Solubility Enhancement
This flowchart provides a logical path for systematically addressing solubility challenges.
Caption: A systematic workflow for preparing and solubilizing this compound.
Protocol 2: Using Cyclodextrins for Enhanced Solubility
For particularly challenging cases or when organic co-solvents must be avoided, cyclodextrins are a superior alternative. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate hydrophobic drug molecules, forming a water-soluble "inclusion complex".[13][][15]
Table 1: Comparison of Common Solubilization Strategies
| Method | Agent Example | Mechanism of Action | Pros | Cons |
| Co-Solvency | Ethanol, PEG 400 | Reduces the polarity of the bulk aqueous solvent, increasing its capacity to dissolve hydrophobic solutes.[8] | Simple, effective for moderate challenges. | Can have cellular toxicity at higher concentrations; may alter protein conformation. |
| Excipient Use | HP-β-Cyclodextrin | Encapsulates the hydrophobic drug molecule in its non-polar cavity, presenting a soluble exterior.[][16] | Highly effective, low cellular toxicity, can improve bioavailability. | More expensive, can sometimes affect drug-receptor binding kinetics. |
Step-by-Step Cyclodextrin Protocol:
-
Agent Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent and widely used choice due to its high aqueous solubility and low toxicity.[13][]
-
Prepare Cyclodextrin Solution: Weigh and dissolve the HP-β-CD directly into your final aqueous buffer. A common starting concentration is 1-5% (w/v). Ensure it is fully dissolved before proceeding.
-
Slow Addition: While vortexing the HP-β-CD solution, add the concentrated DMSO stock of this compound in a slow, drop-wise manner. This gradual addition is critical to allow time for the inclusion complexes to form efficiently.
-
Equilibration & Observation: Allow the solution to mix for 15-30 minutes at room temperature. A successful formulation will be a clear, transparent liquid.
By following this structured, science-backed approach, you can confidently overcome the solubility hurdles associated with this compound, leading to more reliable and accurate experimental results.
References
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Technical Support Center: Stabilizing (R)-N-Acetyl-6-chloro-trp-ome in Solution
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing the challenges associated with the stability of (R)-N-Acetyl-6-chloro-trp-ome in solution. This guide is designed to provide you with in-depth technical knowledge, troubleshooting strategies, and practical protocols to prevent the degradation of this critical molecule during your experiments. As your Senior Application Scientist, my goal is to empower you with the expertise to ensure the integrity of your results.
Introduction: Understanding the Inherent Instability
This compound, a halogenated derivative of N-acetyl-tryptophan methyl ester, is a valuable compound in pharmaceutical research and development. However, like many indole-containing molecules, it is susceptible to degradation in solution, which can compromise experimental outcomes and the developability of drug candidates. The primary degradation pathways of concern are:
-
Oxidation of the Indole Ring: The electron-rich indole nucleus is prone to oxidation, leading to the formation of various degradation products, including kynurenine derivatives. This process can be initiated by atmospheric oxygen, light, and trace metal ions.[1]
-
Hydrolysis of the Methyl Ester: The methyl ester functional group can undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid.
The presence of a chlorine atom at the 6-position of the indole ring introduces a significant electronic effect. Chlorine is an electron-withdrawing group, which can decrease the electron density of the indole ring and potentially reduce its susceptibility to electrophilic attack and certain oxidative processes compared to unsubstituted tryptophan derivatives. However, this does not render the molecule immune to degradation.
This guide will provide a structured approach to identifying, mitigating, and troubleshooting the degradation of this compound in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning a faint yellow/brown. What is happening?
A1: A color change is a common visual indicator of the oxidative degradation of indole-containing compounds.[1] This is often due to the formation of oxidized species and potential polymerization products. While a minor color change might not significantly affect the bulk purity for some applications, it is a clear sign of degradation and should be investigated before use in sensitive assays.
Q2: What are the primary factors that accelerate the degradation of this compound in solution?
A2: The main culprits are:
-
Oxygen: Atmospheric oxygen is a key driver of oxidation.
-
Light: Exposure to light, especially UV radiation, can promote photo-oxidation.[1]
-
Temperature: Elevated temperatures increase the rate of both oxidative degradation and ester hydrolysis.[1]
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the methyl ester. Extreme pH values can also influence the rate of oxidation.
-
Metal Ions: Trace metal ions can act as catalysts for oxidative reactions.
Q3: What are the ideal storage conditions for a stock solution of this compound?
A3: To maximize stability, stock solutions should be stored under the following conditions:
-
Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months), freezing at -20°C or -80°C is ideal.
-
Light: Always store solutions in amber or opaque vials to protect them from light.[1]
-
Inert Atmosphere: For maximum protection against oxidation, overlaying the solution with an inert gas like argon or nitrogen is highly effective.
Q4: Should I use an antioxidant? If so, which one?
A4: The use of an antioxidant is a prudent measure, especially for long-term storage or when the experimental conditions are harsh. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for organic compounds and is effective at low concentrations (e.g., 0.01%). Ascorbic acid can also be considered. However, it is crucial to ensure that the chosen antioxidant does not interfere with your downstream applications.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical approach to resolving them.
Issue 1: Rapid Loss of Parent Compound in Solution
Symptoms:
-
HPLC analysis shows a rapid decrease in the peak area of this compound.
-
Appearance of new, unidentified peaks in the chromatogram.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Oxidative Degradation | 1. Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen. 2. Work Under Inert Atmosphere: Whenever possible, handle the solid compound and prepare solutions in a glove box or under a gentle stream of inert gas. 3. Add an Antioxidant: Incorporate an antioxidant like BHT (0.01% w/v) into your solvent before dissolving the compound. See Protocol 1 for details. |
| Ester Hydrolysis | 1. Control pH: Ensure your solvent is neutral or buffered to a pH where the ester is most stable (typically pH 4-6 for amino acid esters). Avoid strongly acidic or basic conditions. 2. Use Aprotic Solvents: If your experimental design allows, consider using aprotic solvents (e.g., acetonitrile, DMSO) which will not participate in hydrolysis. |
| Photodegradation | 1. Protect from Light: Use amber glassware or wrap your vials/flasks in aluminum foil. 2. Minimize Exposure: Prepare solutions fresh and minimize the time they are exposed to ambient light. |
| Contaminated Solvent | 1. Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents. 2. Check for Peroxides: Ethers like THF can form explosive peroxides upon storage, which are potent oxidizing agents. Test for peroxides before use. |
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
High variability in replicate experiments.
-
Loss of biological activity over time.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Degradation to Inactive or Antagonistic Byproducts | 1. Confirm Compound Integrity: Before each experiment, analyze an aliquot of your stock or working solution by HPLC to confirm the purity and concentration of this compound. See Protocol 3 for a starting HPLC method. 2. Prepare Fresh Solutions: For sensitive assays, prepare fresh working solutions from a solid or a recently prepared, properly stored concentrated stock. |
| Interaction with Media Components | 1. Assess Media Stability: Incubate your compound in the assay media for the duration of the experiment and analyze for degradation. Some media components can accelerate degradation. |
Experimental Protocols
Protocol 1: Preparation of an Antioxidant-Containing Solution
This protocol describes the preparation of a butylated hydroxytoluene (BHT) stock solution and its addition to your experimental solvent.
Materials:
-
Butylated hydroxytoluene (BHT)
-
Ethanol (or another suitable solvent)
-
Volumetric flasks
-
Micropipettes
Procedure:
-
Prepare a 1% (w/v) BHT Stock Solution:
-
Weigh 100 mg of BHT.
-
Transfer it to a 10 mL volumetric flask.
-
Add ethanol to dissolve the BHT.
-
Once dissolved, bring the volume to the 10 mL mark with ethanol.
-
Mix thoroughly and store in a tightly sealed amber vial at 4°C.
-
-
Add BHT to Your Experimental Solution:
-
Determine the desired final concentration of BHT (a common final concentration is 0.01%).
-
To prepare a 10 mL solution of your compound containing 0.01% BHT, add 10 µL of the 1% BHT stock solution to your solvent before or during the dissolution of this compound.
-
Ensure the BHT is thoroughly mixed.
-
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[2][3][4][5]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure:
Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent) and subject them to the following stress conditions. The goal is to achieve 5-20% degradation of the parent compound.[2][6]
| Stress Condition | Procedure |
| Acid Hydrolysis | Add 0.1 M HCl and heat at 60°C. Collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize before HPLC analysis. |
| Base Hydrolysis | Add 0.1 M NaOH and keep at room temperature. Collect samples at shorter time intervals (e.g., 15, 30, 60, 120 minutes) due to faster kinetics. Neutralize before HPLC analysis. |
| Oxidation | Add 3% H₂O₂ and keep at room temperature, protected from light. Collect samples at various time points (e.g., 1, 2, 4, 8 hours). |
| Thermal Degradation | Heat the solution at 70°C, protected from light. Collect samples at various time points (e.g., 24, 48, 72 hours). |
| Photodegradation | Expose the solution to light according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).[4][6] Prepare a control sample wrapped in foil. |
Analyze all samples by HPLC-UV and/or HPLC-MS to identify and quantify the parent compound and any degradation products.
Protocol 3: Stability-Indicating HPLC Method
This protocol provides a starting point for an HPLC method to separate this compound from its potential degradation products. Method optimization will be necessary.
HPLC System & Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm and 280 nm, or MS detection for peak identification. |
| Injection Volume | 10 µL |
Sample Preparation: Dilute the sample in the initial mobile phase composition to an appropriate concentration.
Visualizing Degradation Pathways & Workflows
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting degradation issues.
References
-
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Braidy, N., et al. (2019). Kynurenine pathway, NAD+ synthesis, and mitochondrial function: targeting tryptophan metabolism to promote longevity and healthspan. npj Aging and Mechanisms of Disease, 5, 13. [Link]
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Lombardi, A., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9784-9793. [Link]
-
Han, Q., et al. (2019). The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue. Frontiers in Neuroscience, 13, 141. [Link]
-
ResearchGate. (2019). Green oxidation of indoles using halide catalysis. [Link]
-
Zádori, D., et al. (2019). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. Analytical Biochemistry, 574, 7-14. [Link]
-
Manipal College of Pharmaceutical Sciences. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. [Link]
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- 5. biopharminternational.com [biopharminternational.com]
- 6. pharmtech.com [pharmtech.com]
Technical Support Center: Troubleshooting Low Yield in (R)-N-Acetyl-6-chloro-trp-ome Synthesis
An authoritative guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the synthesis of (R)-N-Acetyl-6-chloro-trp-ome. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve common issues leading to low reaction yields. We will explore the causality behind experimental choices, offering logical troubleshooting pathways and validated protocols to enhance the efficiency and reproducibility of your synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem Area 1: Incomplete Reactions
Q1: My N-acetylation reaction is sluggish and incomplete, with significant starting material remaining. What are the primary causes and solutions?
A1: Incomplete N-acetylation is a frequent issue, often rooted in suboptimal reaction conditions that fail to account for the nucleophilicity of the amino group.
-
Cause 1: Insufficient Amine Nucleophilicity: The alpha-amino group of an amino acid is only nucleophilic in its free base form (-NH2). If the reaction medium is acidic, the amine will be protonated (-NH3+), rendering it unreactive toward the acetylating agent.
-
Solution: The reaction must be performed under neutral to slightly basic conditions. When using acetyl chloride, which generates HCl as a byproduct, a base is essential to neutralize the acid and maintain the amine's free state.[1] A combination of sodium acetate in a brine solution or the use of a non-nucleophilic organic base like triethylamine (TEA) is effective.[1] Ensure at least two equivalents of base are used: one to deprotonate the starting amino acid salt and one to scavenge the acid generated.
-
-
Cause 2: Hydrolysis of Acetylating Agent: Acetic anhydride and acetyl chloride react vigorously with water. Any moisture in the solvent, reagents, or glassware will consume the acetylating agent, reducing the amount available for the reaction and lowering the yield.
-
Solution: Use anhydrous solvents and ensure all glassware is rigorously oven-dried or flame-dried before use. It is advisable to use a slight excess (1.1-1.2 equivalents) of the acetylating agent to compensate for trace moisture.
-
-
Cause 3: Reduced Reactivity of the Substrate: While the 6-chloro substituent is only weakly electron-withdrawing, it can slightly decrease the nucleophilicity of the aniline-like indole ring system, though its effect on the aliphatic alpha-amino group is minimal.[2] More significant steric hindrance from the bulky tryptophan side chain can slow the reaction rate.
-
Solution: If the reaction is slow at room temperature, consider a modest increase in temperature (e.g., to 40-50 °C) while carefully monitoring for side product formation via Thin-Layer Chromatography (TLC).[3]
-
Q2: The subsequent methyl esterification is not going to completion. How can I drive the reaction forward?
A2: Esterification of the carboxylic acid is typically an equilibrium-controlled process.
-
Cause 1: Equilibrium Limitation: In classic Fischer esterification (using methanol and an acid catalyst like H₂SO₄ or HCl), the reaction is reversible. Water produced during the reaction can hydrolyze the ester product, preventing the reaction from reaching completion.
-
Solution: Use a large excess of methanol to act as both the solvent and reagent, pushing the equilibrium toward the product side. Alternatively, employ a dehydrating agent or a setup with a Dean-Stark trap if using a solvent like toluene to remove water as it forms.
-
-
Cause 2: Insufficient Catalyst or Reaction Time: An inadequate amount of acid catalyst or insufficient reaction time will result in an incomplete conversion.
-
Solution: Ensure a catalytic amount of a strong acid is present. Monitor the reaction by TLC until the starting N-acetyl-6-chloro-tryptophan spot is no longer visible. These reactions can sometimes require several hours to overnight at reflux to complete. For substrates sensitive to strong acid, milder methylation agents can be considered.[]
-
Problem Area 2: Impurity Formation and Product Degradation
Q3: I'm observing multiple spots on my TLC analysis, particularly a new, less polar spot. What is this impurity?
A3: The most likely impurity is the result of a side reaction involving the indole ring of the tryptophan side chain.
-
Cause: N-Indole Acetylation: The nitrogen atom of the indole ring is also nucleophilic and can be acetylated by acetic anhydride, especially under harsh conditions (e.g., high temperatures, large excess of acetylating agent, or in the presence of certain catalysts). This di-acetylated product would be significantly less polar than your desired mono-acetylated product.
-
Solution: Employ milder reaction conditions. Use the minimum necessary amount of acetylating agent (1.1-1.2 eq) and maintain a lower reaction temperature (0 °C to room temperature). Add the acetylating agent slowly to the reaction mixture to avoid localized high concentrations.
-
Q4: My product appears dark or shows signs of degradation during workup or purification. How can I minimize this?
A4: The tryptophan indole ring is susceptible to oxidation, and this sensitivity can be a major source of yield loss. N-acetyl-tryptophan derivatives are known to act as sacrificial antioxidants, which underscores their inherent reactivity towards oxidative stress.[5][6][7]
-
Cause 1: Air Oxidation: Prolonged exposure to air during workup, solvent evaporation, or chromatography can lead to the formation of colored oxidative degradation products.
-
Solution: Minimize the duration of workup and purification steps. When possible, perform extractions and solvent removal under an inert atmosphere (e.g., nitrogen or argon). Store the crude product under inert gas if it cannot be purified immediately.
-
-
Cause 2: Acid-Catalyzed Degradation: While necessary for esterification, strong acids can promote side reactions or degradation of the indole ring, especially at elevated temperatures.
-
Solution: Use the minimum effective amount of acid catalyst. After the reaction is complete, promptly neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution) during the aqueous workup. Avoid prolonged exposure to highly acidic conditions.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic sequence is generally more effective: N-acetylation followed by esterification, or vice-versa?
A1: The most common and generally more reliable route is N-acetylation first, followed by esterification .
-
Rationale: The free amino acid ((R)-6-chloro-tryptophan) has poor solubility in many organic solvents suitable for esterification. N-acetylating it first yields N-acetyl-(R)-6-chloro-tryptophan[8], which is more soluble in organic solvents like methanol or THF, facilitating a more homogenous and efficient subsequent esterification reaction. Starting with esterification requires protecting the amino group or carefully controlling the reaction to prevent polymerization, which is more complex.
Q2: What are the most critical parameters to monitor to ensure high yield and purity?
A2:
-
pH Control during Acetylation: This is paramount. The amino group must be in its nucleophilic free base form. Use of a suitable base is non-negotiable, especially with acetyl chloride.[1]
-
Anhydrous Conditions: Water is the enemy of your acetylating agent. Rigorous exclusion of moisture is critical for achieving a high-yield acetylation.
-
Temperature Control: For both steps, use the lowest temperature that allows for a reasonable reaction rate to minimize side reactions like indole acetylation and oxidative degradation.[3]
-
Reaction Monitoring: Do not rely on prescribed reaction times. Use TLC or LC-MS to track the consumption of starting material and the formation of the product to determine the true endpoint of the reaction.
Q3: How can I maintain the stereochemical integrity of the (R)-chiral center?
A3: The chiral center at the alpha-carbon is generally stable under standard N-acetylation and Fischer esterification conditions. Racemization typically requires harsh basic or acidic conditions and elevated temperatures, which are not standard for these transformations. N-acetylation has been shown to proceed with complete retention of enantiomeric purity.[2] To be certain, use the mildest conditions possible and verify the optical purity of the final product using chiral HPLC or by measuring its optical rotation.
Data & Quick Reference
The following table summarizes recommended parameters for the N-acetylation step.
| Parameter | Recommended Value | Rationale & Notes |
| Starting Material | (R)-6-chloro-tryptophan | Ensure high purity of starting material. |
| Acetylating Agent | Acetic Anhydride | Generally easier to handle than acetyl chloride. |
| Equivalents of Agent | 1.1 - 1.2 eq. | Slight excess accounts for trace moisture without promoting side reactions. |
| Solvent | Acetic Acid, or Aqueous Bicarbonate | Acetic acid is a common solvent. Alternatively, Schotten-Baumann conditions can be used. |
| Base (if using AcCl) | Triethylamine (TEA) | Use ≥ 2.0 eq. to neutralize generated HCl and deprotonate the amino acid.[1] |
| Temperature | 0 °C to 25 °C | Low temperature minimizes side reactions. Monitor reaction closely.[3] |
| Reaction Time | 1 - 4 hours | Monitor by TLC until starting material is consumed. |
| Monitoring | TLC (e.g., 10% MeOH in DCM with 1% Acetic Acid) | Product will be more nonpolar (higher Rf) than the starting amino acid. |
Visualizations & Workflows
Troubleshooting Flowchart
This decision tree provides a logical path to diagnose the cause of low yield.
Caption: Troubleshooting decision tree for low yield synthesis.
Recommended Experimental Protocol
This protocol details the N-acetylation of (R)-6-chloro-tryptophan.
Materials:
-
(R)-6-chloro-tryptophan
-
Acetic Anhydride (reagent grade)
-
Glacial Acetic Acid (solvent grade)
-
Diethyl Ether (anhydrous)
-
Deionized Water
Procedure:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add (R)-6-chloro-tryptophan (1.0 eq).
-
Dissolution: Add glacial acetic acid (approx. 10 mL per gram of amino acid) to the flask. Stir the suspension.
-
Acetylation: Slowly add acetic anhydride (1.1 eq) to the suspension at room temperature.
-
Reaction: Heat the mixture to 50 °C and stir for 2-3 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting material.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 100 mL per gram of starting material) while stirring vigorously. A white precipitate of N-acetyl-(R)-6-chloro-tryptophan should form.
-
Isolation: Stir the aqueous suspension in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water, followed by a wash with cold diethyl ether to aid in drying.
-
Drying: Dry the white solid product under high vacuum to a constant weight. The product, N-acetyl-(R)-6-chloro-tryptophan, can then be carried forward to the esterification step without further purification if purity is deemed sufficient by NMR or LC-MS.
References
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2021). MDPI. [Link]
- Herber, C.W. (1957). Process of resolving dl-acyl tryptophan compounds and products obtained thereby.
-
Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. (2023). MDPI. [Link]
-
Pramanik, M., & Guha, S. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. [Link]
-
Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. (2025). ResearchGate. [Link]
- Method for preparing N-acetyl-DL-tryptophan by cascade reaction. (2015).
-
Lam, B., et al. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Journal of Pharmaceutical Sciences, 106(12), 3492-3501. [Link]
-
Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analy. (2018). ResearchGate. [Link]
-
N-Acetyl-L-Tryptophan. Baishixing. [Link]
-
Fraenkel-Conrat, H., & Olcott, H. S. (1948). Tryptophan analogues form adducts by cooperative reaction with aldehydes and alcohols or with aldehydes alone: possible role in ethanol toxicity. Journal of the American Chemical Society, 70(8), 2673–2684. [Link]
-
Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. (2014). ACS Publications. [Link]
-
This compound. Appchem. [Link]
-
Anraku, M., et al. (2004). Stabilizing mechanisms in commercial albumin preparations: octanoate and N-acetyl-L-tryptophanate protect human serum albumin against heat and oxidative stress. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1702(1), 19-27. [Link]
-
Saxton, J. E. (1952). The reaction between indole and acetic anhydride. Journal of the Chemical Society (Resumed), 3592. [Link]
-
Acetylation model reaction of tryptophan. (2021). ResearchGate. [Link]
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- 3. researchgate.net [researchgate.net]
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- 6. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stabilizing mechanisms in commercial albumin preparations: octanoate and N-acetyl-L-tryptophanate protect human serum albumin against heat and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acetyl 6-Chlorotryptophan synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Fluorescence of (R)-N-Acetyl-6-chloro-trp-ome
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for (R)-N-Acetyl-6-chloro-trp-ome. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maximizing the performance of this novel fluorophore in your experiments. We will delve into the underlying principles governing its fluorescence and provide actionable troubleshooting strategies to address common challenges.
The fluorescence of this compound originates from its indole ring, a chromophore it shares with the natural amino acid tryptophan. Consequently, its photophysical properties are highly sensitive to its local microenvironment.[1][2] Understanding and controlling these environmental factors is paramount to achieving a robust and reproducible signal. This guide is structured to empower you with both the fundamental knowledge and the practical steps to do so.
Troubleshooting Guide
This section addresses the most common issues encountered during fluorescence measurements. We approach troubleshooting as a systematic process of elimination, starting from the instrument and moving toward the specific chemistry of your assay.
Problem 1: My fluorescence signal is weak or absent.
A weak or non-existent signal is one of the most frequent challenges. The cause can range from simple instrument settings to complex quenching phenomena. Follow this workflow to diagnose the issue.
Troubleshooting Workflow: Weak or No Signal
Below is a logical workflow to diagnose the root cause of a weak signal.
Caption: Workflow for diagnosing weak fluorescence signals.
Detailed Action Steps:
-
Verify Instrument Settings:
-
Excitation and Emission Wavelengths: The indole group of tryptophan derivatives is typically excited around 280-295 nm.[3][4] Emission is highly dependent on the solvent but generally falls between 330-360 nm.[2][5] The 6-chloro substitution may slightly alter these values. Always perform a scan to determine the optimal excitation and emission maxima in your specific experimental buffer.
-
Gain/PMT Voltage: The detector gain may be set too low. Increase the gain setting, but be cautious not to saturate the detector, which can be checked with a positive control.[6]
-
Filters and Slits: Ensure the correct optical filters are in place for your chosen wavelengths and that monochromator slit widths are appropriately set for your required resolution and signal strength.[7]
-
-
Assess Sample Integrity:
-
Concentration: An insufficient concentration of the fluorophore is a common cause of weak signals. Confirm the concentration using UV-Vis spectrophotometry based on its molar extinction coefficient.
-
Degradation/Photobleaching: Indole derivatives can be susceptible to photobleaching (irreversible light-induced damage) and chemical degradation.[8] Protect your samples from prolonged exposure to light and use freshly prepared solutions.[7][9] Avoid repeated freeze-thaw cycles.[8]
-
-
Evaluate Assay Conditions (The Chemistry):
-
Quenching: Fluorescence quenching occurs when another molecule in the solution deactivates the excited state of your fluorophore non-radiatively.[1] This is a critical factor.
-
Solvent: Water itself can be a quencher of tryptophan fluorescence.[1]
-
Other Molecules: Common lab reagents like buffers, or even components of your biological system (e.g., peptide bonds, side chains of certain amino acids like cysteine and tyrosine), can act as quenchers.[1][10] Heavy atoms (like iodide) are also potent quenchers.[11]
-
-
Solvent Polarity: The polarity of the solvent has a profound effect on the fluorescence emission of indole compounds.[5] As solvent polarity increases, the emission spectrum typically shifts to longer wavelengths (a "red shift"), which can sometimes be accompanied by a decrease in quantum yield (intensity).[5][12] Experiment with solvents of varying polarity to find the optimal environment for your application.
-
pH: The pH of the solution can influence the protonation state of the indole ring or nearby functional groups, affecting fluorescence.[3][13][14] Generally, the neutral, non-ionized form of the indole ring is the most fluorescent species.[15][16] Extreme pH values (highly acidic or alkaline) often lead to quenching.[15][16] It is crucial to buffer your solution to a stable pH, typically within the 5.5 to 7.5 range for tryptophan-like fluorescence.
-
Problem 2: My background fluorescence is too high.
High background obscures your true signal, reducing the signal-to-noise ratio and compromising data quality.
-
Source of Autofluorescence: Check all components of your assay individually. This includes the buffer, the microplate, and any biological matrix (e.g., cell media, other proteins). Plasticware, particularly standard polystyrene plates, can be autofluorescent. Using black-walled, clear-bottom microplates is highly recommended to minimize this.[6]
-
Reagent Purity: Impurities in solvents or reagents can be fluorescent. Use high-purity or spectroscopy-grade solvents and reagents whenever possible.[6]
-
Light Leaks: Ensure the instrument's sample chamber is properly sealed to prevent stray ambient light from reaching the detector.[6]
Problem 3: My results are inconsistent between wells or experiments.
Poor reproducibility can invalidate your results. The key is to control all variables meticulously.
-
Pipetting and Mixing: Inconsistent volumes from well to well are a major source of variability. Use calibrated pipettes and ensure thorough but gentle mixing in each well.[6]
-
Evaporation: In microplate experiments, evaporation from edge wells can concentrate the sample and alter readings. Use plate sealers and avoid long incubation times outside of a controlled humidity environment.[6]
-
Temperature Fluctuations: Fluorescence is temperature-dependent; higher temperatures often lead to decreased intensity due to increased molecular collisions and non-radiative decay.[3][12] Ensure your plate reader and samples are thermally equilibrated.
Frequently Asked Questions (FAQs)
Q1: What are the expected excitation and emission maxima for this compound?
While specific data for this exact molecule is not broadly published, we can make strong inferences from its parent compound, tryptophan. Tryptophan and its simple derivatives typically absorb maximally around 280 nm (excitation).[2][17] Some protocols use selective excitation at 295 nm to minimize absorption by other residues like tyrosine in biological samples.[4] The emission maximum is highly sensitive to the environment, ranging from ~330 nm in a non-polar (hydrophobic) environment to ~350-360 nm in a polar aqueous environment.[2][4][5] It is essential to perform excitation and emission scans in your specific experimental buffer to determine the precise maxima for your assay.
Q2: How does solvent choice impact the fluorescence signal?
Solvent polarity is a critical parameter. The choice of solvent can alter both the wavelength and the intensity of the emission.
| Solvent Property | Effect on Indole Fluorescence | Scientific Rationale |
| Increasing Polarity (e.g., Dioxane → DMSO → Water) | Emission maximum shifts to longer wavelengths (Red Shift).[5][18] | Polar solvent molecules reorient around the excited-state dipole of the indole ring, stabilizing it and lowering its energy. This reduces the energy gap for emission, resulting in a red shift.[5][12] |
| Decreasing Polarity (e.g., Water → Dioxane) | Emission maximum shifts to shorter wavelengths (Blue Shift).[5] | In a non-polar environment, there is less solvent relaxation, so the emission occurs from a higher energy level, resulting in a blue shift.[5] |
| Viscosity (e.g., Buffer vs. Glycerol) | Increased viscosity can lead to increased fluorescence intensity.[19] | Higher viscosity restricts molecular motion and collisions that can lead to non-radiative decay, thereby increasing the fluorescence quantum yield. |
Q3: What is the optimal pH range for this compound?
For tryptophan and related indole compounds, the fluorescence is generally most stable and intense in the neutral pH range (approximately 6-8).[3] Highly acidic conditions can lead to protonation of the indole ring, causing quenching, while highly alkaline conditions can lead to deprotonation, which may also alter the fluorescence properties.[15][16] Always buffer your solution to maintain a constant pH throughout the experiment.
Q4: What common substances can quench the fluorescence of this compound?
Fluorescence quenching is the decrease in fluorescence intensity due to a variety of molecular interactions. The indole ring is susceptible to quenching by several substances through mechanisms like electron transfer.[1][10][20]
-
Amino Acid Side Chains: Cysteine, Tyrosine, and protonated forms of Histidine, Aspartic Acid, and Glutamic Acid are known quenchers.[1][21]
-
Peptide Bonds: The carbonyl group of the peptide backbone can act as a weak quencher.[10][22]
-
Molecular Oxygen: Dissolved oxygen in aqueous buffers is a well-known collisional quencher. De-gassing your buffer may improve the signal if oxygen quenching is significant.
-
Halide Ions: Ions such as I⁻ and Br⁻ are efficient quenchers. While the covalently bonded chlorine at the 6-position is part of the fluorophore, be mindful of high concentrations of chloride salts (e.g., from HCl or NaCl) in your buffer.
Q5: How should I properly store solutions of this compound?
To ensure stability and prevent degradation, stock solutions should be stored under the following conditions:
-
Temperature: Store frozen at -20°C or -80°C.
-
Light: Protect from light at all times by using amber vials or wrapping tubes in aluminum foil.[9]
-
Aliquotting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[7][8]
Experimental Protocol: Optimizing Assay Buffer Conditions
This protocol provides a framework for systematically determining the optimal solvent and pH for your experiment using a 96-well plate format.
Caption: Protocol for optimizing buffer conditions.
-
Prepare a Concentrated Stock Solution: Dissolve this compound in a high-purity solvent like DMSO to a concentration of 1-10 mM.
-
Prepare a Series of Buffers: Prepare a range of buffers covering the desired pH range (e.g., Acetate for pH 5, MES for pH 6, HEPES for pH 7-8, Tris for pH 8-9) at your target ionic strength.
-
Set Up Microplate:
-
In a black, clear-bottom 96-well plate, add 198 µL of each buffer to triplicate wells.
-
Include "buffer only" wells for each pH to serve as blanks.
-
-
Add Fluorophore: Add 2 µL of the concentrated stock solution to each well (including blanks) for a final concentration of 10-100 µM (final DMSO concentration 1%). Mix gently by pipetting.
-
Incubate: Cover the plate with a sealer, protect it from light, and incubate at your experimental temperature for 15-30 minutes to allow for equilibration.
-
Measure Fluorescence:
-
First, perform an excitation scan (e.g., from 260 to 320 nm) at a fixed emission wavelength (e.g., 350 nm) to find the optimal excitation peak.
-
Next, using the optimal excitation wavelength, perform an emission scan (e.g., from 320 to 450 nm) for each pH condition.
-
-
Analyze Data:
-
Subtract the blank fluorescence from each corresponding sample well.
-
Plot the peak fluorescence intensity versus pH to identify the optimal pH range for your signal.
-
Note any shifts in the emission maximum as a function of pH.
-
References
-
BMG LABTECH. (2022, December 2). Tryptophan Fluorescence: nature's probe. [Link]
-
Callis, P. R. (n.d.). Solvent Effects on the Fluorescence Quenching of Tryptophan by Amides via Electron Transfer. Experimental and Computational Studies. The Journal of Physical Chemistry B - ACS Publications. [Link]
-
Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. [Link]
-
Chen, Y., & Barkley, M. D. (1998). Toward Understanding Tryptophan Fluorescence in Proteins. Biochemistry, 37(28), 9976–9982. [Link]
-
Weinryb, I., & Steiner, R. F. (1976). Factors affecting the luminescence of tryptophan at 77 K. Biochimica et Biophysica Acta (BBA) - Protein Structure, 446(1), 206–213. [Link]
-
De Leiva, A., & Schwartz, S. (1976). Relation of pH to fluorescence of serotonin, melatonin, and other indole compounds reacted with o Phthaldialdehyde. Clinical Chemistry, 22(12), 1999–2005. [Link]
-
Busca, G. R., & Funes, M. (1986). Fluorescence quenching of indolic compounds by aliphatic amino acids. Evidence for excited state complexes. Photochemistry and Photobiology, 44(5), 579–584. [Link]
-
Chen, Y., Liu, B., Yu, H.-T., & Barkley, M. D. (1996). The Peptide Bond Quenches Indole Fluorescence. Journal of the American Chemical Society, 118(40), 9575–9580. [Link]
-
Eftink, M. R., & Ghiron, C. A. (n.d.). Fluorescence quenching of indole and model micelle systems. [Link]
-
de Leiva, A., & Schwartz, S. (1976). Relation of pH to fluorescence of serotonin, melatonin, and other indole compounds reacted with o-phthaldialdehyde. Clinical Chemistry, 22(12), 1999–2005. [Link]
-
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. [Link]
-
Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. Biochemical Journal, 107(2), 225–237. [Link]
-
Regeneron ISEF. (2025). CHEM040T - Solvent Effects on Fluorescence of Tryptophan. [Link]
-
JETIR. (n.d.). Fluorescence quenching of Indole derivative by CCl4 in Benzene-Acetonitrile mixture. [Link]
-
ResearchGate. (n.d.). Solvent effect on the fluorescence emission spectra of GK single tryptophan enzymes in buffer (pH 7.2) and glycerol (95%) as indicated: a W99, b W167, and c W257. Excitation wavelength: 295 nm. [Link]
-
Eisinger, J., & Navon, G. (1969). Fluorescence Quenching and Isotope Effect of Tryptophan. The Journal of Chemical Physics, 50(5), 2069–2077. [Link]
-
Ababou, A., & Ladokhin, A. S. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Biophysical Journal, 116(3), 11a. [Link]
-
Walker, M. S., et al. (1967). Solvent Effects in the Fluorescence of Indole and Substituted Indoles. The Journal of Organic Chemistry, 32(9), 2960-2962. [Link]
-
Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. Biochemical Journal, 107(2), 225-237. [Link]
-
Kothawala, D. N., et al. (2022). The influence of pH on dissolved organic matter fluorescence in inland waters. Analytical Methods, 14(11), 1136-1144. [Link]
-
PNAS. (2017). Blue fluorescent amino acid for biological spectroscopy and microscopy. Proceedings of the National Academy of Sciences, 114(21), 5451–5456. [Link]
-
ResearchGate. (n.d.). LIF excitation spectrum of N-acetyl tryptophan ethyl ester (NATE) cooled in a supersonic expansion. [Link]
-
Sirin, N., et al. (2014). Tryptophan-based Fluorophores for Studying Protein Conformational Changes. Bioorganic & Medicinal Chemistry, 22(1), 584-592. [Link]
-
Vivian, J. T., & Callis, P. R. (2001). Fluorescence of Tryptophan in Designed Hairpin and Trp-cage Miniproteins: Measurements of Fluorescence Yields and Calculations by Quantum Mechanical Molecular Dynamics Simulations. Biophysical Journal, 80(5), 2093-2109. [Link]
-
de Mol, N. J., & Fischer, M. J. (2010). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. Molecules, 15(12), 9285–9309. [Link]
-
ACS Omega. (n.d.). Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. [Link]
-
Gai, F., et al. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters, 16(1), 2-5. [Link]
-
Niranjanakumari, S., & Stitt, B. L. (1997). Fluorescence properties of a tryptophan residue in an aromatic core of the protein subunit of ribonuclease P from Escherichia coli. Journal of Molecular Biology, 267(4), 765–769. [Link]
-
ResearchGate. (n.d.). Tryptophan Fluorescence Reveals the Presence of Long-Range Interactions in the Denatured State of Ribonuclease Sa. [Link]
-
PubChem. (n.d.). 6-chloro-L-tryptophan. [Link]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Using Chlorinated Tryptophan Analogs
Welcome to the technical support center for the effective use of chlorinated tryptophan analogs. As a Senior Application Scientist with extensive experience in the field of chemical biology and drug development, I have designed this guide to help you navigate the common challenges and unlock the full potential of these powerful research tools. The introduction of a chlorine atom onto the indole ring of tryptophan can profoundly alter its electronic and steric properties, offering unique advantages in protein engineering, drug discovery, and mechanistic studies. However, these same properties can also introduce a unique set of experimental challenges.
This guide is structured to provide you with not just protocols, but the underlying scientific principles to troubleshoot and optimize your experiments effectively. We will delve into the causality behind common pitfalls and provide you with self-validating systems to ensure the integrity of your results.
Part 1: Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Handling, Storage, and Solubility
Q1: My chlorinated tryptophan analog solution has turned yellow/brown. Is it still usable?
A1: Discoloration is a strong indicator of degradation and you should proceed with extreme caution. The indole ring of tryptophan and its analogs is susceptible to oxidation, a process that can be accelerated by light, elevated temperatures, and the presence of oxygen.[1][2][3][4][5] This degradation can lead to the formation of various colored byproducts, such as N-formylkynurenine (NFK) and other complex chromophores.[1][4]
-
Root Cause Analysis:
-
Photodegradation: Tryptophan analogs are known to be unstable under light irradiation, which can initiate free-radical mediated degradation pathways.[2][6]
-
Oxidation: The presence of dissolved oxygen in your solvent can lead to oxidative degradation, especially at non-neutral pH or in the presence of trace metal contaminants.
-
Temperature Instability: Storing solutions at room temperature or undergoing repeated freeze-thaw cycles can accelerate degradation.[7]
-
-
Troubleshooting and Prevention:
-
Always protect from light: Store stock solutions and experimental samples in amber vials or wrapped in aluminum foil.[8]
-
Use fresh, de-gassed solvents: For preparing stock solutions, use high-purity solvents that have been de-gassed to remove dissolved oxygen.
-
Aliquot and store properly: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles. Store frozen at -20°C or -80°C.[7]
-
Consider antioxidants: For applications where it won't interfere with your experiment, the addition of a compatible antioxidant like ascorbic acid during sample preparation may help mitigate degradation.[9]
-
Q2: I'm having trouble dissolving my chlorinated tryptophan analog. What is the best solvent and procedure?
A2: Solubility can be a challenge, particularly for the free acid form of the analog. The optimal solvent and procedure depend on the specific analog and the requirements of your downstream application.
-
Root Cause Analysis:
-
Zwitterionic Nature: Like all amino acids, chlorinated tryptophan analogs are zwitterionic, with both an acidic carboxylic acid group and a basic amino group. Their solubility is lowest at their isoelectric point (pI).
-
Solvent Polarity: While having some polar character, the chlorinated indole ring is also quite hydrophobic.
-
-
Troubleshooting and Protocol:
-
Start with Water: Attempt to dissolve a small amount in high-purity water with vigorous vortexing. Gentle warming (e.g., to 37°C) can aid dissolution, but avoid excessive heat.[10]
-
Adjust pH: If solubility in water is poor, you can increase it by adjusting the pH. Adding a small amount of dilute acid (e.g., HCl) will protonate the carboxylate, while adding a dilute base (e.g., NaOH) will deprotonate the ammonium group.[10] Be mindful that non-neutral pH can affect the stability of the analog.
-
Organic Co-solvents: For highly hydrophobic analogs or for preparing concentrated stock solutions, a small amount of an organic co-solvent like DMSO can be used.[10] Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., cell culture).
-
Sonication: Brief sonication in a water bath can help to break up small particles and facilitate dissolution.
-
| Solvent | Pros | Cons | Best For |
| Water | Biologically compatible | May have low solubility for some analogs | Direct addition to aqueous buffers and media |
| Dilute Acid/Base | Increases solubility | Can affect stability and pH of final solution | Preparing stock solutions that will be diluted significantly |
| DMSO | High dissolving power | Can be toxic to cells at higher concentrations | Concentrated stock solutions for serial dilution |
Experimental Design and Execution
Q3: I am incorporating a chlorinated tryptophan analog into a protein, but the expression yield is very low. What could be the problem?
A3: Low expression yields when incorporating non-canonical amino acids like chlorinated tryptophan can stem from several factors related to the cellular machinery and the properties of the analog itself.
-
Root Cause Analysis:
-
Aminoacyl-tRNA Synthetase (aaRS) Efficiency: The engineered aaRS used to charge the tRNA with the chlorinated tryptophan analog may have suboptimal activity.
-
Toxicity of the Analog: The chlorinated tryptophan analog or its degradation products may be toxic to the expression host (e.g., E. coli), leading to reduced growth and protein synthesis.[1][4]
-
Codon Usage and Suppression Efficiency: The efficiency of suppressing the amber stop codon (or other designated codon) can be a limiting factor.
-
Protein Folding and Stability: The incorporation of a bulky, electronegative chlorine atom can disrupt the local protein structure, leading to misfolding and degradation.[11]
-
-
Troubleshooting and Optimization Workflow:
Caption: Workflow for troubleshooting low protein expression yields.
-
Experimental Protocols:
-
Optimize Expression Temperature: Test a range of expression temperatures (e.g., 20°C, 25°C, 30°C) as the optimal temperature for the halogenase and the protein of interest may differ.[12]
-
Titrate Analog Concentration: Determine the optimal concentration of the chlorinated tryptophan analog in the growth media. Too low a concentration will limit incorporation, while too high a concentration may be toxic.
-
Verify aaRS/tRNA Pair: If possible, test different engineered aaRS variants or tRNA sequences, as some may have better efficiency for your specific analog.
-
Assess Protein Integrity: After purification, analyze your protein by SDS-PAGE and Western blot to check for signs of degradation or truncation, which could indicate misfolding.
-
Q4: I am concerned about off-target reactions of my chlorinated tryptophan analog in a cellular assay. How can I control for this?
A4: This is a critical concern. The chlorine atom makes the indole ring more electrophilic compared to native tryptophan, increasing the potential for reactions with cellular nucleophiles.
-
Root Cause Analysis:
-
Reactivity with Thiols: Cysteine residues in proteins are potent nucleophiles, and their thiol groups can potentially react with the chlorinated indole ring, leading to covalent adduction and off-target protein modification.[13][14][15]
-
Metabolic Conversion: The cell may metabolize the chlorinated tryptophan analog into other reactive species.
-
Displacement of Native Tryptophan: The analog might compete with and displace native tryptophan from binding pockets in proteins, leading to unintended functional consequences.[16][17]
-
-
Experimental Controls:
| Control Experiment | Purpose |
| No-analog control | To assess the baseline cellular response in the absence of the analog. |
| Native tryptophan control | To determine if the observed effect is specific to the chlorinated analog and not just due to an excess of a tryptophan-like molecule. |
| Structurally related, non-chlorinated analog control | To isolate the effect of the chlorine atom from other structural features of the analog. |
| In vitro reactivity assay | To test the reactivity of the analog with a model thiol compound (e.g., glutathione) under physiological conditions. |
Data Analysis and Interpretation
Q5: How can I confirm the identity and purity of my chlorinated tryptophan analog, and how do I detect its degradation products?
A5: Robust analytical chemistry is essential for working with these analogs. You should never assume 100% purity or stability.
-
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for assessing the purity of your analog and for monitoring its stability over time. The indole ring has a strong UV absorbance, making it readily detectable.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the gold standard for confirming the identity of your analog (via its mass-to-charge ratio) and for identifying unknown degradation products.[1][4][5][18] The characteristic isotopic pattern of chlorine (a ~3:1 ratio of 35Cl to 37Cl) provides a unique signature in the mass spectrum.
-
-
Protocol for Stability Analysis by HPLC:
-
Prepare a standard solution of your chlorinated tryptophan analog at a known concentration in a suitable solvent.
-
Inject the standard solution onto a reverse-phase HPLC column (e.g., C18) and develop a separation method using a gradient of an appropriate mobile phase (e.g., water/acetonitrile with 0.1% formic acid).
-
Identify the peak corresponding to your pure analog and record its retention time and peak area.
-
At various time points (e.g., after storage under different conditions), inject a sample of your analog solution and compare the chromatogram to the initial standard.
-
The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
-
Part 2: Frequently Asked Questions (FAQs)
Q: What are the main differences between 4-chloro, 5-chloro, 6-chloro, and 7-chloro tryptophan analogs?
A: The position of the chlorine atom on the indole ring significantly impacts the electronic properties and steric bulk of the analog. This can affect its reactivity, its ability to be incorporated by aaRS, and its influence on protein structure and function. For example, 7-chlorotryptophan is a common product of enzymatic chlorination.[19] The specific properties of each isomer should be considered when choosing an analog for your application.
Q: Can chlorinated tryptophan analogs be used in fluorescence-based assays?
A: Yes, but with caution. The indole ring of tryptophan is intrinsically fluorescent. Halogenation can alter the fluorescence properties (e.g., quantum yield, emission wavelength).[20] However, you must be mindful of the potential for photodegradation, especially under prolonged UV exposure.[2] It is crucial to perform control experiments to ensure that the observed changes in fluorescence are due to the biological process you are studying and not to the degradation of the analog.
Q: Are there any known enzymatic pathways that can degrade chlorinated tryptophan analogs in cells?
A: While specific data on the enzymatic degradation of every chlorinated tryptophan analog is limited, it is plausible that they can be substrates for enzymes involved in native tryptophan catabolism, such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), which initiate the kynurenine pathway.[21] The efficiency of this degradation would likely depend on the specific isomer and the enzyme.
Part 3: Mechanistic Insights and Visualizations
Potential Degradation and Reaction Pathways
The stability of chlorinated tryptophan analogs is a primary concern. The following diagram illustrates potential pathways for degradation and off-target reactions.
Caption: Potential degradation and off-target reaction pathways for chlorinated tryptophan analogs.
References
-
van Pée, K. H., & Hölzer, M. (1999). Specific enzymatic chlorination of tryptophan and tryptophan derivatives. Advances in Experimental Medicine and Biology, 467, 603–609. [Link]
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Zhang, M., et al. (2023). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. bioRxiv. [Link]
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Du, Z., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. International Journal of Molecular Sciences, 22(12), 6221. [Link]
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Pinto, M. F., et al. (2018). Effect of Noncanonical Amino Acids on Protein–Carbohydrate Interactions: Structure, Dynamics, and Carbohydrate Affinity of a Lectin Engineered with Fluorinated Tryptophan Analogs. ACS Chemical Biology, 13(7), 1845–1853. [Link]
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Fraley, A. W., et al. (2011). New Insights into the Mechanism of Enzymatic Chlorination of Tryptophan. ACS Chemical Biology, 6(3), 209–214. [Link]
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MacDonald, L., et al. (2019). Protein quantification and visualization via ultraviolet-dependent labeling with 2,2,2-trichloroethanol. Scientific Reports, 9(1), 13917. [Link]
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Yao, C. H., et al. (2014). Tryptophan-based Fluorophores for Studying Protein Conformational Changes. ACS Chemical Biology, 9(7), 1549–1558. [Link]
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Li, Y., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Molecules, 29(8), 1888. [Link]
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UT technology: Biosynthesized halogenated tryptophan derivatives. (n.d.). Retrieved from [Link]
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Butler, J. L., & Kulkarni, A. P. (2011). Development of indole chemistry to label tryptophan residues in protein for determination of tryptophan surface accessibility. Analytical Biochemistry, 410(2), 237–244. [Link]
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LoPachin, R. M., & Gavin, T. (2014). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Toxicological Sciences, 140(2), 253–272. [Link]
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Allais, F., et al. (2021). Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition. Food Chemistry, 359, 129949. [Link]
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Du, Z., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. International Journal of Molecular Sciences, 22(12), 6221. [Link]
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Gräf, J., et al. (2020). Vitamins in cell culture media: Stability and stabilization strategies. Journal of Pharmaceutical and Biomedical Analysis, 188, 113363. [Link]
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Ericson, M. R., et al. (2008). Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast. PLoS Genetics, 4(8), e1000151. [Link]
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Schöneich, C. (2020). Novel chemical degradation pathways of proteins mediated by tryptophan oxidation: Tryptophan side chain fragmentation. Journal of Pharmaceutical Sciences, 109(1), 47–53. [Link]
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Thorne, N., et al. (2012). Nuisance compounds in cellular assays. Journal of Biomolecular Screening, 17(3), 261–271. [Link]
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Li, Y., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Molecules, 29(8), 1888. [Link]
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Du, Z., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. ResearchGate. [Link]
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Peschke, T., et al. (2018). One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase. ACS Catalysis, 8(3), 2197–2201. [Link]
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Du, Z., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. PMC. [Link]
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White, P. J., et al. (2024). Off-target depletion of plasma tryptophan by allosteric inhibitors of BCKDK. bioRxiv. [Link]
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Ohta, T., & Nakai, T. (1978). The reaction of tryptophan with cystine during acid hydrolysis of proteins. Formation of tryptathionine as a transient intermediate in a model system. Biochimica et Biophysica Acta (BBA) - Protein Structure, 533(2), 440–445. [Link]
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Antos, J. M., & Francis, M. B. (2006). Chemoselective Tryptophan Labeling with Rhodium Carbenoids at Mild pH. Journal of the American Chemical Society, 128(33), 10686–10687. [Link]
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Barnhart, E. R., et al. (1996). Analytical Characterization of Peptide Contaminants of L-tryptophan. Archives of Environmental Contamination and Toxicology, 30(1), 142–148. [Link]
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White, P. J., et al. (2024). Off-target depletion of plasma tryptophan by allosteric inhibitors of BCKDK. ResearchGate. [Link]
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Arnhold, J., et al. (2023). Cross-linking between cysteine and lysine, tryptophan or tyrosine in peptides and proteins treated with hypochlorous acid and other reactive halogens. University of Otago. [Link]
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van der Wel, P. C., et al. (2022). The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach. Journal of the American Chemical Society, 144(30), 13543–13553. [Link]
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Ozaki, Y., et al. (1987). Induction of Tryptophan Degradation in Vitro and in Vivo: A Gamma-Interferon-Stimulated Activity. Journal of Interferon Research, 7(2), 103–115. [Link]
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Payne, J. T., et al. (2015). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. ACS Chemical Biology, 10(6), 1482–1489. [Link]
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Lin, C. W., et al. (2021). A Simple Method to Dual Site-Specifically Label a Protein Using Tryptophan Auxotrophic Escherichia coli. bioRxiv. [Link]
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Official Monographs for Part I / L-Tryptophan. (n.d.). Retrieved from [Link]
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Dahl-Lassen, R., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Plant Science, 10, 1500. [Link]
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Ghoneim, A., & Gavrilov, S. (2021). Tryptophan, an Amino-Acid Endowed with Unique Properties and Its Many Roles in Membrane Proteins. ResearchGate. [Link]
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Yang, J., & Carroll, K. S. (2015). Cysteine Reactivity Across the Sub-Cellular Universe. Antioxidants & Redox Signaling, 23(10), 835–854. [Link]
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D'Mello, J. P. F. (2020). The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins. International Journal of Molecular Sciences, 21(22), 8774. [Link]
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Widholm, J. M. (1973). Utilization of Indole Analogs by Carrot and Tobacco Cell Tryptophan Synthase in Vivo and in Vitro. Plant Physiology, 52(5), 463–468. [Link]
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Schopfer, F. J., et al. (2009). Transduction of Redox Signaling by Electrophile-Protein Reactions. Chemical Research in Toxicology, 22(8), 1383–1390. [Link]
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How to prepare and store Amino acid stock solution? (2016). ResearchGate. [Link]
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Schmer, G., & Roberts, T. K. (1987). The Synthesis of L-tryptophan Degrading Bioreactors. Journal of Biomedical Materials Research, 21(S1), 101–110. [Link]
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How to dissolve tryptophan amino acids? (2021). ResearchGate. [Link]
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Xiao, X., et al. (2024). Fluorescence Analytical Techniques for Sensing Tryptophan in Food and Biological Samples: Mechanisms, Applications, and Challenges. ResearchGate. [Link]
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Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analy. (n.d.). ResearchGate. [Link]
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Kim, M., et al. (2023). Profiling Analysis of Tryptophan Metabolites in the Urine of Patients with Parkinson's Disease Using LC–MS/MS. Metabolites, 13(10), 1097. [Link]
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Understanding Non-Specific Binding of (R)-N-Acetyl-6-chloro-trp-ome
As a Senior Application Scientist, I've designed this technical support guide to provide you with both the foundational knowledge and actionable protocols to minimize non-specific binding (NSB) of (R)-N-Acetyl-6-chloro-trp-ome in your experiments. This guide is structured to help you diagnose and resolve common issues, ensuring the accuracy and reliability of your data.
This compound is a derivative of the amino acid tryptophan. Its chemical structure, featuring a hydrophobic indole ring with a chloro- substituent, an acetylated amine, and a methyl ester, predisposes it to non-specific interactions. These interactions are generally driven by two main forces:
-
Hydrophobic Interactions : The large, nonpolar indole ring can stick to hydrophobic surfaces of plasticware (e.g., microplates, pipette tips) and the hydrophobic regions of proteins.[1][2]
-
Electrostatic Interactions : Depending on the pH of your assay buffer, the molecule might carry a partial charge, leading to interactions with charged surfaces or biomolecules.[1][3]
High non-specific binding can obscure your specific signal, leading to a low signal-to-noise ratio and making your results difficult to interpret.[4][5] This guide will walk you through systematically identifying and mitigating these issues.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding non-specific binding.
Q1: What is non-specific binding (NSB) and why is it a problem for my assay with this compound?
A1: Non-specific binding is the adherence of this compound to components of your assay system other than its intended target.[1] This can include the walls of your microplate, filter membranes, or other proteins in your sample.[1] This is problematic because it generates a high background signal, which can mask the true specific binding you are trying to measure, ultimately reducing the sensitivity and accuracy of your assay.[4][6]
Q2: How can I measure the level of non-specific binding in my experiment?
A2: Non-specific binding is typically measured by quantifying the binding of your labeled (e.g., radiolabeled, fluorescently tagged) this compound in the presence of a large excess of an unlabeled competitor.[1] This "cold" competitor will occupy the specific binding sites, so any remaining signal from the labeled compound is considered non-specific.
Q3: What are the primary drivers of non-specific binding for a molecule like this compound?
A3: The main drivers are hydrophobic and electrostatic interactions.[1][7] The indole ring of the tryptophan derivative is inherently hydrophobic, and the chloro- group can increase this property. These hydrophobic regions can interact with plastic surfaces and other nonpolar areas of proteins. Electrostatic interactions can also occur depending on the buffer pH and the molecule's charge.[3][7]
Troubleshooting Guide: A Step-by-Step Approach
If you are experiencing high background or suspect non-specific binding, follow this troubleshooting workflow.
Caption: A stepwise approach to troubleshooting non-specific binding.
Issue 1: High background signal in my binding assay.
This is the most common symptom of significant non-specific binding. Here’s how to address it systematically.
Step 1: Optimize Your Blocking Protocol
Insufficient blocking is a frequent cause of high background.[1][8] The blocking agent's role is to coat all unoccupied surfaces of your assay plate or membrane, preventing this compound from binding to them.[5]
-
Protocol for Optimizing Blocking Agent Concentration:
-
Prepare a range of concentrations for your chosen blocking agent (e.g., 0.1%, 0.5%, 1%, 2%, and 5% Bovine Serum Albumin - BSA in your assay buffer).[1]
-
If applicable, coat your microplate wells with your target receptor or protein.
-
Wash the wells to remove any unbound material.
-
Add the different concentrations of blocking buffer to the wells and incubate for at least 1-2 hours at room temperature or 37°C.[5][6]
-
Wash the wells thoroughly.
-
Perform your binding assay in these wells by adding your labeled this compound. In parallel wells for each blocking concentration, add a high concentration of an unlabeled competitor to measure NSB.
-
Incubate to allow binding to reach equilibrium.
-
Wash away unbound ligand and measure the signal.
-
Compare the signal in the non-specific binding wells across the different blocking agent concentrations to identify the optimal concentration that yields the lowest background.[1]
-
| Blocking Agent | Typical Starting Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1% (w/v) | A common and effective choice. Ensure it's protease-free.[3][9] |
| Non-fat Dry Milk | 5% (w/v) | Cost-effective, but not suitable for assays with phosphoproteins or biotin-avidin systems.[10] |
| Normal Serum | 5% (v/v) | Use serum from the same species as your secondary antibody to prevent cross-reactivity.[9][11] |
| Commercial Blockers | Per manufacturer's instructions | Often optimized for high performance and long shelf-life.[10][11] |
Step 2: Modify Your Assay Buffer
Your buffer composition can significantly influence non-specific interactions.[1][3]
-
Increase Ionic Strength: Adding salt (e.g., NaCl) to your buffer can help shield electrostatic interactions that contribute to non-specific binding.[3][7] Start with a concentration of 150 mM NaCl and titrate upwards if necessary.
-
Adjust pH: The pH of your buffer affects the charge of both your compound and interacting surfaces.[3][7] Try to work at a pH close to the isoelectric point of any proteins involved to minimize charge-based interactions.
-
Add a Non-ionic Surfactant: To counteract hydrophobic interactions, include a low concentration of a non-ionic surfactant in your buffer.[3][7]
| Surfactant | Recommended Concentration |
| Tween-20 | 0.05% - 0.1% (v/v) |
| Triton X-100 | 0.05% - 0.1% (v/v) |
Step 3: Consider Your Labware
Standard polystyrene plates are hydrophobic and can be a major source of non-specific binding for molecules like this compound.[2]
-
Switch to Low-Binding Plates: These plates have a hydrophilic surface coating that repels hydrophobic molecules.[2]
-
Pre-treat Plasticware: Pre-treating your plates and pipette tips with a blocking agent can also help reduce non-specific binding.[1]
Issue 2: My results are not reproducible.
Poor reproducibility can also be a consequence of variable non-specific binding.[4]
Step 1: Standardize Your Assay Conditions
Ensure that all assay parameters are consistent between experiments.
-
Incubation Times and Temperatures: Fine-tune these to maximize your signal-to-noise ratio and keep them consistent.[4]
-
Reagent Preparation: Prepare buffers and reagent dilutions fresh for each experiment to maintain consistent pH and ionic strength.[4]
-
Washing Steps: Inadequate washing can leave unbound compound behind, increasing background.[6] Increase the number of wash steps or the volume of wash buffer.[12]
Step 2: Evaluate the Quality of Your Reagents
The quality of your this compound and other reagents is crucial.
-
Purity of the Compound: Impurities in your compound preparation could contribute to non-specific binding.
-
Receptor/Protein Integrity: Ensure that your target protein or receptor preparation is of high quality and not denatured, as this can expose hydrophobic regions and increase NSB.[1]
Advanced Protocols
If basic troubleshooting does not resolve the issue, you may need to implement more advanced strategies.
Protocol: Detergent Screening for Optimal NSB Reduction
-
Prepare your standard assay buffer.
-
Create aliquots of the buffer containing different non-ionic detergents (e.g., Tween-20, Triton X-100, NP-40) at a range of concentrations (e.g., 0.01%, 0.05%, 0.1%).
-
Set up your binding assay with your labeled this compound. For each detergent and concentration, have wells with and without a high concentration of an unlabeled competitor.
-
Include a no-detergent control.
-
Run the assay and measure the specific and non-specific binding for each condition.
-
Calculate the signal-to-noise ratio (Specific Binding / Non-Specific Binding) for each condition to identify the detergent and concentration that provides the best results.
Caption: Workflow for selecting the optimal detergent to reduce NSB.
By methodically working through these troubleshooting steps, you can effectively minimize the non-specific binding of this compound and enhance the quality of your experimental data.
References
-
Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). Retrieved from [Link]
-
4 Ways to Reduce Non-Specific Binding in SPR Experiments - Nicoya Lifesciences. Retrieved from [Link]
-
Non-Specific Adsorption Reduction Methods in Biosensing - MDPI. Retrieved from [Link]
-
How to reduce non-specific reactions | MBL Life Sience -GLOBAL-. Retrieved from [Link]
-
Elisa troubleshooting tips – High background - Blog | ARP American Research Products, Inc. Retrieved from [Link]
-
Non-Specific Binding: Why It Needs to be Blocked in Western blots! - G-Biosciences. (2017, March 7). Retrieved from [Link]
-
Western Blot Troubleshooting: High Background Signal on the Blot - Bio-Rad Antibodies. Retrieved from [Link]
-
Tryptophan Analogs - Aralez Bio - Noncanonical Amino Acids. Retrieved from [Link]
-
Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - NIH. Retrieved from [Link]
-
This compound | 1235280-35-9 | C14H15ClN2O3 | Appchem. Retrieved from [Link]
-
Specific ion and buffer effects on protein-protein interactions of a monoclonal antibody. Retrieved from [Link]
-
A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. (2014, October 22). Retrieved from [Link]
-
The Effect of Buffers on Protein Conformational Stability. Retrieved from [Link]
-
Nonspecific Binding Considerations in the Rational Design and Development of Small Molecule COVID‐19 Therapeutics - NIH. Retrieved from [Link]
-
What Causes High Background in ELISA Tests? - Surmodics IVD. Retrieved from [Link]
-
Certain photooxidized derivatives of tryptophan bind with very high affinity to the Ah receptor and are likely to be endogenous signal substances - PubMed. (1987, November 15). Retrieved from [Link]
-
The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PubMed Central. (2020, November 20). Retrieved from [Link]
-
Non-covalent Interaction of Tryptophan with Functional Monomers in Self-assembly Systems. (2025, August 6). Retrieved from [Link]
-
Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties | Organic Letters - ACS Publications. (2014, January 6). Retrieved from [Link]
-
CAS No : 56777-76-5 | Product Name : N-Acetyl-6-chloro-D-tryptophan | Pharmaffiliates. Retrieved from [Link]
-
N-Acetyl 6-Chlorotryptophan, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific. Retrieved from [Link]
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- 5. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 6. arp1.com [arp1.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. How to deal with high background in ELISA | Abcam [abcam.com]
- 9. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Blocking in IHC | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
addressing cytotoxicity of (R)-N-Acetyl-6-chloro-trp-ome in cell culture
A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Cytotoxicity in Cell Culture
Welcome to the technical support center for (R)-N-Acetyl-6-chloro-trp-ome. As Senior Application Scientists, we've developed this comprehensive guide to help you navigate and troubleshoot potential cytotoxicity issues you may encounter during your in vitro experiments. This resource provides in-depth FAQs, detailed troubleshooting workflows, and validated experimental protocols to ensure the integrity and success of your research.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Compound
This section addresses common initial questions regarding the handling and potential cytotoxic nature of this compound.
Q1: What is this compound and why might it exhibit cytotoxicity?
A1: this compound is a derivative of the amino acid tryptophan. Its structure includes a chlorine atom on the indole ring, which can significantly alter its biological activity compared to endogenous tryptophan. Halogenated aromatic compounds can sometimes exhibit toxicity by interfering with cellular processes.[1][2] Furthermore, tryptophan and its analogs can be metabolized into various bioactive molecules, and this metabolic conversion can sometimes lead to the production of cytotoxic byproducts.[3][4]
Q2: I'm observing significant cell death even at low concentrations. What are the immediate steps I should take?
A2: First, verify the basics of your experimental setup. This includes confirming the final concentration of your DMSO vehicle control (ideally ≤0.5%), ensuring your cell seeding density is optimal, and checking for any signs of contamination.[5][6] It's crucial to perform a broad-range dose-response study (e.g., from nanomolar to millimolar) to accurately determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.[7]
Q3: Could the solvent, DMSO, be the cause of the observed cytotoxicity?
A3: While DMSO is a common solvent, it can induce cytotoxicity at higher concentrations. Most cell lines can tolerate up to 0.5% DMSO without significant effects, but primary cells may be more sensitive.[5][8] Always include a vehicle control with the same final DMSO concentration as your compound-treated wells to differentiate between solvent-induced and compound-specific toxicity.[9]
Q4: Does the type of cell culture medium influence the cytotoxicity of this compound?
A4: Yes, the medium composition can play a significant role. Serum-containing media may sometimes mitigate the cytotoxic effects of a compound due to protein binding.[10] Conversely, some compounds may be more potent in serum-free media.[11] If you suspect media interference, consider comparing results in both serum-containing and serum-free conditions.
Part 2: Troubleshooting Guide - A Mechanistic Approach to Cytotoxicity
If you've ruled out basic experimental errors, the next step is to investigate the potential mechanism of cytotoxicity. This guide provides a systematic workflow to identify the underlying cause of cell death.
Workflow for Investigating Cytotoxicity
Below is a logical workflow to systematically investigate the potential causes of cytotoxicity induced by this compound.
Caption: A systematic workflow for troubleshooting cytotoxicity.
Detailed Troubleshooting Steps
Issue 1: High variability in results between replicate wells.
-
Plausible Cause: Uneven cell seeding is a common culprit. A non-homogenous cell suspension will lead to inconsistent cell numbers per well.
-
Troubleshooting Action:
-
Ensure you have a single-cell suspension before plating.
-
Gently invert the cell suspension tube multiple times before and during plating to prevent settling.
-
Standardize your pipetting technique for consistency.
-
Issue 2: No dose-dependent cytotoxicity observed.
-
Plausible Cause 1: The concentration range tested is not appropriate for your cell line.
-
Troubleshooting Action 1: Perform a wider dose-response experiment, extending to both higher and lower concentrations (e.g., from pM to mM range).[12]
-
Plausible Cause 2: The compound may have precipitated out of solution at higher concentrations.
-
Troubleshooting Action 2: Visually inspect your prepared media for any signs of precipitation. Determine the maximum soluble concentration of the compound in your specific cell culture medium.[7]
-
Plausible Cause 3: The chosen cytotoxicity assay is not sensitive to the mechanism of cell death.
-
Troubleshooting Action 3: Consider using an alternative assay. For example, if a metabolic assay like MTT shows no effect, try an assay that measures membrane integrity, such as an LDH release assay.
Issue 3: High background signal in control wells.
-
Plausible Cause 1: Suboptimal cell health or over-confluency in control wells can lead to spontaneous cell death.
-
Troubleshooting Action 1: Ensure you are using healthy, log-phase cells and avoid letting your cultures become over-confluent.
-
Plausible Cause 2: The assay reagent is interacting with components in the cell culture medium.
-
Troubleshooting Action 2: Run a control with the assay reagent in cell-free media to check for direct interactions. Consider using a phenol red-free medium, as it can interfere with some absorbance and fluorescence-based assays.[6]
Part 3: Experimental Protocols
Here we provide detailed, step-by-step protocols for key experiments to investigate the potential mechanisms of cytotoxicity.
Protocol 1: Assessing Apoptosis with a Caspase-3/7 Activity Assay
This protocol is a general guideline for a homogeneous, luminescence-based caspase-3/7 assay.
-
Cell Seeding:
-
Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in your cell culture medium.
-
Include appropriate controls: untreated cells (vehicle control), a positive control for apoptosis (e.g., staurosporine), and a medium-only blank.
-
Add the compound to the respective wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[13]
-
Mix the contents of the wells on a plate shaker at a low speed for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (medium-only blank) from all readings.
-
Express the data as a fold-change in caspase activity relative to the vehicle control.
-
Protocol 2: Measuring Mitochondrial Membrane Potential using a JC-1 Assay
This protocol describes a fluorescent assay to detect changes in mitochondrial membrane potential.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in Protocol 1, using a black-walled, clear-bottom 96-well plate. A known mitochondrial depolarizing agent (e.g., CCCP) should be used as a positive control.
-
-
JC-1 Staining:
-
Prepare a JC-1 staining solution in pre-warmed cell culture medium according to the manufacturer's instructions (typically 1-10 µM).
-
Remove the treatment medium from the wells and add the JC-1 staining solution.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Washing and Data Acquisition:
-
Carefully aspirate the staining solution and wash the cells with an assay buffer (often provided in the kit).
-
Measure the fluorescence intensity using a multi-mode plate reader.
-
J-aggregates (healthy, polarized mitochondria): Excitation ~535 nm / Emission ~595 nm.
-
JC-1 monomers (depolarized mitochondria): Excitation ~485 nm / Emission ~535 nm.
-
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.
-
Protocol 3: Detecting Intracellular Reactive Oxygen Species (ROS)
This protocol outlines a general procedure for measuring ROS levels using a cell-permeable fluorescent probe.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in Protocol 1. A known inducer of oxidative stress (e.g., H2O2) should be used as a positive control.
-
-
ROS Probe Loading:
-
Prepare the ROS detection reagent in a suitable buffer or serum-free medium as recommended by the manufacturer.
-
Remove the treatment medium and add the ROS probe solution to each well.
-
Incubate at 37°C for the recommended time (typically 30-60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Subtract the background fluorescence and express the data as a fold-change in ROS levels relative to the vehicle control.
-
Quantitative Data Summary
| Parameter | Assay | Typical Readout | Interpretation of Increased Cytotoxicity |
| Apoptosis | Caspase-3/7 Activity | Luminescence | Increased luminescence indicates activation of executioner caspases. |
| Mitochondrial Health | JC-1 Assay | Fluorescence Ratio (Red/Green) | A decrease in the red/green ratio signifies mitochondrial membrane depolarization. |
| Oxidative Stress | ROS Detection | Fluorescence Intensity | Increased fluorescence suggests an elevation in intracellular reactive oxygen species. |
Part 4: Visualization of Key Pathways
Understanding the potential mechanisms of cytotoxicity can be aided by visualizing the involved cellular pathways.
Caption: Potential pathways of compound-induced apoptosis.
References
- Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301).
- G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322).
- RayBiotech. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit.
- Gazdar, A. F., et al. (1990). Evaluation of the relative cytotoxic effects of anticancer agents in serum-supplemented versus serum-free media using a tetrazolium colorimetric assay. Cancer Research, 50(14), 4471-4477.
- Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay.
- Cell Signaling Technology. (n.d.). Mitochondrial Membrane Potential Assay Kit (I) #12664.
- Cechova K., et al. (2025). Impact of DMSO concentrations on cell death markers and viability in cryopreserved human keratinocytes. Cryogenics 2025.
- Lin, Y. C., et al. (2015). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. International Journal of Molecular Sciences, 16(10), 25858–25868.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
- BenchChem. (n.d.). Technical Support Center: Optimizing Novel Compound Concentrations for In Vitro Studies.
- BenchChem. (n.d.). Technical Support Center: Optimizing Compound Concentrations for Cell Viability Assays.
- Promega Corporation. (n.d.). Oxidative Stress Assays | Reactive Oxygen Species Detection.
- LifeTein. (2023). DMSO usage in cell culture.
- Promega Corporation. (n.d.). Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin.
- ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview....
- Wu Di. (n.d.). Studies on the effect of DMSO as a solvent mediator on cell growth and viability. Medicine.
- Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Abcam. (n.d.). Oxidative stress assays and oxidative stress markers.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- MDPI. (n.d.). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. Toxins.
- Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit.
- Leist, M., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(3), 945-947.
- Biomol GmbH. (2020). How to Pick an Oxidative Damage Assay?.
- Thermo Fisher Scientific. (2022). CellEvent™ Caspase-3/7 Detection Reagents (Green/Red).
- STEMCELL Technologies. (n.d.). Caspase-3/7 Activity Plate Reader Assay Kit, Green.
- Assay Genie. (n.d.). Oxidative Stress Assays.
- BenchChem. (n.d.). Optimizing "Compound Thy3d" concentration for in vitro assays.
- Wang, L., et al. (2014). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules, 19(11), 17796-17807.
- Frontiers. (2024). Use of serum-free media for peripheral blood mononuclear cell culture and the impact on T and B cell readouts.
- Greenlee, W. F., et al. (1985). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives, 59, 157-165.
- ResearchGate. (2021). How do I choose the concentration for primary screening in drug discovery process?.
- Nucleus Biologics. (2025). Advancing Cell Culture with Serum-Free Media.
- BenchChem. (n.d.). A Comparative Analysis of 7-Hydroxy-L-tryptophan Analogs for Therapeutic Development.
- Frontiers. (2024). Use of serum-free media for peripheral blood mononuclear cell culture and the impact on T and B cell readouts.
- Sigma-Aldrich. (n.d.). Serum free cancer cell line media.
- Cell Signaling Technology. (n.d.). Flow Cytometry Troubleshooting Guide.
- Appchem. (n.d.). This compound.
- OSTI.GOV. (1985). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment.
- MDPI. (n.d.).
- Widholm, J. M. (1981). Utilization of Indole Analogs by Carrot and Tobacco Cell Tryptophan Synthase in Vivo and in Vitro. Plant Physiology, 67(6), 1101-1104.
- PubMed Central. (n.d.). Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review).
- PubMed Central. (n.d.). Tryptophan metabolism and disposition in cancer biology and immunotherapy.
- ResearchGate. (2025). (PDF) Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity.
- Elabscience. (2021). Flow Cytometry Troubleshooting Tips.
- Journal of Analytical Oncology. (2021). Tryptophan Metabolism and Cancer Progression. Retrieved from Journal of Analytical Oncology website.
- PubMed Central. (n.d.). Targeting Tryptophan Catabolism in Cancer Immunotherapy Era: Challenges and Perspectives.
- PubMed. (2022). Feel the Burn: Disinfection Byproduct Formation and Cytotoxicity during Chlorine Burn Events.
- PubMed Central. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II.
- PubMed. (1990). Cytotoxicity assessment of chlorinated bacteria in water using the RNA synthesis inhibition method.
Sources
- 1. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment (Journal Article) | OSTI.GOV [osti.gov]
- 3. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilization of Indole Analogs by Carrot and Tobacco Cell Tryptophan Synthase in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 11. Impact of serum-free media on the expansion and functionality of CD19.CAR T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Technical Support Center: Purification of (R)-N-Acetyl-6-chloro-trp-ome
Welcome to the technical support center for the purification of (R)-N-Acetyl-6-chloro-trp-ome. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical steps necessary to overcome common challenges encountered during the purification of this chiral compound.
I. Troubleshooting Guide: Navigating Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, providing detailed explanations of the underlying causes and actionable solutions.
Issue 1: Poor or No Enantiomeric Resolution
Q: I am struggling to separate the (R) and (S) enantiomers of N-Acetyl-6-chloro-trp-ome using chiral HPLC. What are the likely causes and how can I improve the separation?
A: Achieving baseline separation of enantiomers is a common challenge in chiral chromatography.[1] The primary reason for poor resolution is often a suboptimal choice of chiral stationary phase (CSP) or mobile phase conditions, which fail to create a sufficient energy difference between the transient diastereomeric complexes formed between the enantiomers and the CSP.
Underlying Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor. For N-acetylated amino acid esters, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability.[2] Specifically, phases like amylose tris(3,5-dimethylphenylcarbamate) have shown excellent performance for resolving α-amino acid esters.[2]
-
Actionable Step: If you are not achieving separation, a systematic screening of different CSPs is recommended. Consider columns with different chiral selectors to explore varied interaction mechanisms.[3]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interactions between the analyte and the CSP.[3]
-
Normal Phase Chromatography: A mixture of hexane and an alcohol (e.g., isopropanol or ethanol) is typically used. The alcohol acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP.
-
Actionable Step: Systematically vary the percentage of the alcohol modifier. A lower percentage generally increases retention and can improve resolution, but may also lead to broader peaks.
-
-
Reversed-Phase Chromatography: Mixtures of water/buffer and an organic solvent like acetonitrile or methanol are used.
-
Actionable Step: Adjust the organic modifier concentration. For ionizable compounds like your target molecule, controlling the pH with a buffer is crucial. The pH should be kept at least 1-2 units away from the pKa of the analyte to ensure a consistent ionization state.[3]
-
-
-
Influence of Additives: Small amounts of acidic or basic additives can significantly improve peak shape and selectivity.[3]
-
Actionable Step: For your compound, which has a slightly acidic N-H proton and a basic indole nitrogen, adding a small percentage (0.1-0.5%) of an acid like trifluoroacetic acid (TFA) or a base like diethylamine (DEA) to the mobile phase can sharpen peaks and enhance resolution.[3] A study on similar tryptophan derivatives demonstrated successful enantiomeric separation using a mobile phase containing both formic acid (FA) and DEA.[4]
-
-
Temperature Effects: Temperature can alter the thermodynamics of the chiral recognition process.[5]
-
Actionable Step: Experiment with varying the column temperature. Lowering the temperature often improves resolution by enhancing the stability of the diastereomeric complexes, though it may increase analysis time. Conversely, increasing the temperature can sometimes improve efficiency.[5]
-
Issue 2: Presence of Impurities Post-Purification
Q: After purification, I still observe several impurities in my this compound sample. What are the potential sources of these impurities and how can I remove them?
A: Impurities can originate from the synthesis or arise from degradation during purification. Identifying the nature of these impurities is key to developing an effective removal strategy.
Potential Impurities & Removal Strategies:
| Potential Impurity | Source | Identification | Recommended Purification Strategy |
| Unreacted Starting Materials | Incomplete reaction | LC-MS, NMR | Optimize reaction conditions (time, temperature, stoichiometry). Use orthogonal purification techniques (e.g., normal phase flash chromatography followed by reversed-phase HPLC). |
| (S)-N-Acetyl-6-chloro-trp-ome | Racemization during synthesis or use of racemic starting material | Chiral HPLC | Optimize chiral separation method as detailed in Issue 1. Preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) is often necessary. |
| Diastereomers | If a chiral reagent was used in the synthesis | Chiral HPLC, LC-MS | Diastereomers are generally easier to separate than enantiomers. Standard reversed-phase or normal-phase HPLC should be effective. |
| Degradation Products (e.g., Oxidation) | Exposure to air, light, or harsh pH during workup or purification | LC-MS to identify masses corresponding to oxidized species (e.g., +16 Da) | N-Acetyl-tryptophan derivatives can be susceptible to oxidation.[6] Minimize exposure to oxygen and light. Use freshly prepared solvents and consider adding an antioxidant like BHT to non-polar mobile phases if compatible. |
| Hydrolysis Products | Exposure to strong acid or base | LC-MS to identify masses corresponding to the carboxylic acid or the de-acetylated amine | Maintain a neutral or slightly acidic pH during workup and purification. Avoid prolonged exposure to strong acids or bases. |
Issue 3: Peak Tailing and Poor Peak Shape
Q: My chromatograms show significant peak tailing for this compound. What causes this and how can I achieve symmetrical peaks?
A: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, or column overload.[3]
Causes and Solutions for Peak Tailing:
-
Secondary Silanol Interactions: Free silanol groups on the silica support of the stationary phase can interact strongly with basic sites on the analyte, such as the indole nitrogen in your compound.
-
Actionable Step: Add a competitive base to the mobile phase, such as 0.1% DEA, to block these active sites.[3]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.
-
Actionable Step: Reduce the injection volume or the concentration of the sample. If peak shape improves, overload was the issue.[3]
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in multiple ionization states, leading to poor peak shape.
-
Actionable Step: As mentioned previously, adjust the mobile phase pH to be at least 1-2 units away from the analyte's pKa.[3]
-
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for chiral HPLC method development for this compound?
A1: A good starting point would be to use a polysaccharide-based chiral stationary phase, such as one coated with an amylose or cellulose derivative. For the mobile phase, begin with a simple normal phase system like 90:10 hexane/isopropanol.[3] From there, you can systematically adjust the isopropanol concentration and consider adding additives like TFA or DEA to optimize the separation.
Q2: Can I use Supercritical Fluid Chromatography (SFC) for the purification of this compound?
A2: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often considered a greener technique. It typically uses supercritical CO2 as the main mobile phase component with a small amount of an organic modifier (e.g., methanol). SFC can offer faster separations and reduced solvent consumption. The same chiral stationary phases used in HPLC can often be used in SFC.
Q3: How can I confirm the absolute configuration of my purified enantiomer?
A3: While chiral HPLC can separate enantiomers, it does not inherently identify which peak corresponds to the (R) or (S) configuration. To confirm the absolute configuration, you will need to:
-
Use a commercially available, certified reference standard of the (R) or (S) enantiomer and compare its retention time to your purified sample under the same chromatographic conditions.
-
If a standard is not available, you may need to use techniques such as X-ray crystallography on a suitable crystal of your purified compound, or vibrational circular dichroism (VCD).
Q4: My compound seems to be degrading on the column. What should I do?
A4: Degradation on the column can be due to the stationary phase's reactivity or harsh mobile phase conditions.
-
Check pH: Ensure your mobile phase pH is within the stable range for your column (typically pH 2-7.5 for silica-based columns).
-
Column Cleaning: The column might be contaminated. Follow the manufacturer's instructions for column cleaning and regeneration.[7]
-
Alternative Stationary Phase: If the problem persists, consider a different type of stationary phase that may be more inert.
III. Experimental Protocols & Data
Protocol: Chiral HPLC Method for Enantiomeric Purity Assessment
This protocol provides a starting point for assessing the enantiomeric purity of N-Acetyl-6-chloro-trp-ome.
-
Column: A polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) with dimensions of 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Hexane/Isopropanol (80:20 v/v) with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting poor enantiomeric resolution.
Caption: A workflow for troubleshooting poor enantiomeric resolution in chiral HPLC.
IV. References
-
Genentech, Inc. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Journal of Pharmaceutical Sciences.
-
Sigma-Aldrich. Amino Acid and Peptide Chiral Separations.
-
National Institutes of Health (NIH). (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC.
-
BenchChem. Troubleshooting guide for HPLC analysis of chiral compounds.
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
-
Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions.
-
Waters Corporation. Amino Acid Analysis Liquid Chromatography Column Care and Use Manual.
-
Phenomenex. Chiral HPLC Separations Guidebook.
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- 4. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
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Technical Support Center: Optimizing Coupling Reactions for (R)-N-Acetyl-6-chloro-trp-ome
Welcome to the technical support center for optimizing coupling reactions involving (R)-N-Acetyl-6-chloro-trp-ome. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing molecules using this specialized tryptophan derivative. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental challenges.
The structure of this compound presents unique opportunities and challenges. The N-acetyl group protects the alpha-amino functionality, the methyl ester protects the carboxylic acid, and the 6-chloro substituent on the indole ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. This guide is divided into two primary areas of coupling chemistry: Amide Bond Formation (after hydrolysis of the methyl ester) and Palladium-Catalyzed Cross-Coupling at the 6-position of the indole.
Section 1: Amide Bond / Peptide Coupling Troubleshooting
This section assumes the methyl ester of this compound has been saponified to the corresponding carboxylic acid, which is now being coupled to a primary or secondary amine.
FAQ 1: I'm observing low yield or an incomplete reaction. What are the first things to check?
Low yields are often traced back to either inefficient activation of the carboxylic acid or issues with the amine nucleophile.
-
Sub-optimal Coupling Reagent : Not all coupling reagents are equally effective, especially with potentially hindered substrates. For challenging couplings, standard carbodiimide reagents like DCC or EDC may be insufficient.[1] More potent uronium/aminium salt-based reagents like HATU, HBTU, or COMU are recommended.[2]
-
Steric Hindrance : The tryptophan side chain can present steric bulk. If the amine component is also hindered, the reaction rate can decrease significantly. Using a more powerful coupling reagent and extending the reaction time or increasing the temperature (e.g., from 0 °C to room temperature) can often overcome this.[1]
-
Base Selection and Stoichiometry : A non-nucleophilic base, typically DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine), is required to deprotonate the carboxylic acid and neutralize acidic byproducts.[3][4] Ensure at least 2-3 equivalents of the base are used. Insufficient base can stall the reaction.
-
Solvent Choice : The reaction should be conducted in a polar, aprotic solvent like DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) to ensure all components remain fully dissolved.
FAQ 2: How can I minimize the risk of racemization at the alpha-carbon?
Preserving the stereochemical integrity of the (R)-center is critical. Racemization can occur via the formation of an oxazolinone intermediate, particularly under basic conditions.[5]
-
Use Racemization-Suppressing Additives : When using carbodiimide reagents (DCC, EDC), the addition of 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial. HOAt is generally superior in suppressing racemization.[6]
-
Choose Advanced Coupling Reagents : Uronium/aminium reagents based on HOAt, such as HATU, are highly effective at minimizing racemization because they rapidly generate the less-racemization-prone OAt-active ester.[3][7][8][9]
-
Control Base and Temperature : Use the weakest, most sterically hindered base possible that still promotes the reaction. For sensitive substrates, a base like sym-collidine is sometimes preferred over DIPEA.[5] Running the reaction at lower temperatures (e.g., 0 °C) can also slow the rate of enolization and subsequent racemization.[5]
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Acronym | Full Name | Class | Key Advantages | Common Issues |
| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Carbodiimide | Water-soluble urea byproduct is easily removed by aqueous workup. | Moderate risk of racemization without additives. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Uronium Salt | High efficiency, rapid kinetics, and excellent suppression of racemization.[3][7] | Higher cost; can cause guanidinylation of amines if used in large excess.[3] |
| HBTU | N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Uronium Salt | Effective and widely used. | Less effective than HATU for hindered couplings or suppressing racemization. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium Salt | Very high reactivity, often superior for highly hindered systems. | Higher cost and produces carcinogenic byproducts. |
FAQ 3: I'm seeing side products related to the indole ring. What are they and how can I prevent them?
The indole nucleus of tryptophan is electron-rich and can be susceptible to side reactions, particularly under acidic conditions which are not typical for the coupling step itself but might be present during workup or if acidic additives are used.
-
Alkylation/Modification : During subsequent synthetic steps, especially if strong acids like TFA are used for deprotection of other functional groups, the indole ring can be modified. Using scavengers in cleavage cocktails is a common strategy to prevent this.[6]
-
Oxidation : The indole ring can be oxidized, especially if exposed to air and light over long periods.[10] It's good practice to store the material under an inert atmosphere and protected from light.
Section 2: Palladium-Catalyzed Cross-Coupling Troubleshooting
The 6-chloro substituent on the indole ring is an excellent electrophilic partner for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), and Sonogashira (with terminal alkynes).
FAQ 4: My Suzuki-Miyaura coupling is failing (low or no conversion). What should I investigate first?
Successful Suzuki coupling depends on maintaining an active Pd(0) catalytic cycle. Failure often points to issues with the catalyst, reagents, or reaction environment.[11]
-
Inert Atmosphere : The Pd(0) catalyst is oxygen-sensitive. Catalyst decomposition, often indicated by the formation of black palladium precipitate, is a common failure mode.[12] Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.[13]
-
Catalyst and Ligand Choice : The reactivity of aryl chlorides is lower than bromides or iodides, requiring a more active catalyst system.[14][15] Standard catalysts like Pd(PPh₃)₄ may be insufficient. Use catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[12][16][17] These ligands promote the rate-limiting oxidative addition step and stabilize the catalyst.[16][18][19]
-
Base Selection : The base is critical for the transmetalation step.[20] A common choice is a moderately strong inorganic base like K₃PO₄ or K₂CO₃.[11] The base must be finely powdered to ensure sufficient reactivity. For anhydrous couplings with K₃PO₄, adding a small amount of water can sometimes be beneficial.[21]
-
Boronic Acid Quality : Boronic acids can undergo decomposition (protodeboronation) or form inactive trimeric boroxine structures upon storage.[13][14] Use high-quality boronic acid, or consider converting it to a more stable derivative like an MIDA boronate or trifluoroborate salt.[22]
Workflow for Troubleshooting a Low-Yield Suzuki Coupling
Here is a logical workflow to diagnose a problematic Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki couplings.
FAQ 5: What are common side reactions in cross-coupling, and how can I minimize them?
-
Protodeboronation : This is the undesired cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a C-H bond.[13] It is often caused by excess water or insufficiently strong basic conditions. Using anhydrous solvents (if appropriate for the base) or a stronger base can mitigate this.
-
Homocoupling : This is the coupling of two boronic acid molecules together.[14] It is often promoted by the presence of oxygen, which can interfere with the palladium catalyst. Thorough degassing is the best preventative measure.[13]
-
Hydrodehalogenation : This is the replacement of the chlorine atom on your tryptophan derivative with a hydrogen atom. This can sometimes occur if the catalytic cycle is inefficient. Optimizing the ligand and reaction conditions to favor the desired cross-coupling pathway is key.
Simplified Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism helps in diagnosing issues. The cycle involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Section 3: General Experimental Procedures & Protocols
FAQ 6: How should I monitor the progress of my coupling reaction?
Effective reaction monitoring is crucial to determine the endpoint and prevent the formation of byproducts from overly long reaction times or excessive heat.
-
Thin-Layer Chromatography (TLC) : TLC is the fastest and most common method for monitoring organic reactions.[23] A sample of the reaction mixture is spotted on a silica plate alongside the starting material(s).[24][25] The disappearance of the starting material spot and the appearance of a new product spot indicate progress.[26] A typical solvent system for these types of compounds would be a mixture of hexanes and ethyl acetate.[23]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : For a more quantitative and precise assessment, LC-MS is ideal. It can confirm the mass of the desired product and show the relative disappearance of starting materials, providing a much clearer picture of the reaction's progress and purity.
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol assumes the starting material is (R)-N-Acetyl-6-chloro-tryptophan (saponified from the methyl ester).
-
Preparation : In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and the desired amine (1.1 equiv) in anhydrous DMF (to make a ~0.2 M solution).
-
Reagent Addition : To the stirred solution, add HATU (1.2 equiv) followed by DIPEA (3.0 equiv).
-
Reaction : Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.[3] Reactions are typically complete within 2-4 hours.
-
Workup : Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Vessel Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.5 equiv), and finely powdered K₃PO₄ (2.5 equiv).[11]
-
Inert Atmosphere : Seal the flask, and thoroughly evacuate and backfill with argon or nitrogen (repeat this cycle 3 times).
-
Catalyst Addition : Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1 mol%) and a ligand (e.g., SPhos, 2-3 mol%).[11]
-
Solvent Addition : Add degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be around 0.1-0.5 M with respect to the tryptophan derivative.[11]
-
Reaction : Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[11] Monitor progress by TLC or LC-MS.
-
Workup : After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[11]
-
Purification : Purify the crude product by flash column chromatography.[11]
FAQ 7: I'm having difficulty purifying my final product. Any suggestions?
Tryptophan derivatives can sometimes be challenging to purify due to their polarity and potential for multiple interaction modes with silica gel.
-
Chromatography Additives : If the product is streaking on the silica gel column, adding a small amount of a modifier to the eluent can help. For slightly basic compounds, 0.5-1% triethylamine can be added. For acidic compounds, 0.5-1% acetic acid can be effective.
-
Alternative Stationary Phases : If silica gel proves ineffective, consider reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient.
-
Recrystallization : If the product is a solid, recrystallization can be a powerful purification technique to obtain highly pure material.[27] A solvent screen will be necessary to identify a suitable system where the compound is soluble when hot but poorly soluble when cold.
References
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? Reddit. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH National Center for Biotechnology Information. [Link]
-
Data-driven discovery of active phosphine ligand space for cross-coupling reactions. NIH National Center for Biotechnology Information. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH National Center for Biotechnology Information. [Link]
-
Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions. PubMed. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Side reactions in peptide synthesis. ResearchGate. [Link]
-
Palladium Pre‐Catalysts for Cross‐Coupling Reactions. ChemistryViews. [Link]
-
How To: Monitor by TLC. University of Rochester Department of Chemistry. [Link]
-
Monitoring Reactions by TLC. Washington State University. [Link]
-
Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit. [Link]
-
Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
How can TLC monitor the progress of a chemical reaction? YouTube. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual. [Link]
-
Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. NIH National Center for Biotechnology Information. [Link]
-
Side reaction in peptide synthesis. Slideshare. [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]
-
Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Process for purifying tryptophan.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
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- 4. youtube.com [youtube.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 18. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 19. thermofishersci.in [thermofishersci.in]
- 20. chem.libretexts.org [chem.libretexts.org]
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- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 23. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 24. How To [chem.rochester.edu]
- 25. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 26. youtube.com [youtube.com]
- 27. US5057615A - Process for purifying tryptophan - Google Patents [patents.google.com]
stability testing of (R)-N-Acetyl-6-chloro-trp-ome under experimental conditions
Welcome to the technical support center for the stability testing of (R)-N-Acetyl-6-chloro-trp-ome. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound. The following sections offer a combination of frequently asked questions and detailed troubleshooting guides to address common challenges encountered during stability studies.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the design and execution of stability studies for this compound.
Q1: What are the primary degradation pathways to consider for this compound during forced degradation studies?
A1: Based on its chemical structure—a chlorinated indole derivative with N-acetyl and methyl ester functionalities—the primary degradation pathways to investigate during forced degradation studies include:
-
Hydrolysis: The ester and amide functional groups are susceptible to hydrolysis under acidic and basic conditions. The N-acetyl group may also be labile under certain conditions.[1][2][3] Remote amide bonds in N-acyl amino acid derivatives can exhibit unexpected hydrolytic instability under mild acidic conditions.[1][2]
-
Oxidation: The indole ring is prone to oxidation, which can be initiated by exposure to atmospheric oxygen, light, or oxidizing agents.[4][5][6] Side chains of tryptophan residues are particularly susceptible to oxidation.[4]
-
Photodegradation: Chlorinated organic compounds and indole derivatives can be sensitive to light, leading to degradation.[7][8][9] Photostability testing should include exposure to both cool white fluorescent and near-ultraviolet lamps.[9]
-
Thermolysis: Degradation can occur at elevated temperatures, and it is crucial to distinguish between thermolytic and hydrolytic degradation.
Q2: What are the recommended stress conditions for forced degradation studies of this compound?
A2: To ensure a comprehensive understanding of the molecule's stability, a systematic approach to forced degradation is recommended, as outlined by ICH guidelines.[10][11] The goal is to achieve 10-30% degradation to identify relevant degradation products.[12]
| Stress Condition | Recommended Parameters | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Ester and amide hydrolysis.[1][2] |
| Base Hydrolysis | 0.1 M NaOH at room temperature | Ester and amide hydrolysis. |
| Oxidation | 3% H₂O₂ at room temperature | Oxidation of the indole ring.[5][6] |
| Thermal Degradation | 60°C in a calibrated oven | Thermolysis. |
| Photostability | Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[9] | Photolytic degradation, potentially involving the chlorinated ring.[7][8] |
Q3: Which analytical techniques are most suitable for stability-indicating analysis of this compound?
A3: A stability-indicating analytical method must be able to separate the intact drug substance from its degradation products.[10] For this compound, the following techniques are highly recommended:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the primary technique for quantitative analysis.[13][14] A reversed-phase C18 column is often a good starting point.[13][15] Given the chiral nature of the molecule, a chiral HPLC method may be necessary to resolve enantiomers if racemization is a potential degradation pathway.[16][17][18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for the identification and structural elucidation of degradation products.[19]
-
Capillary Electrophoresis (CE): CE can be a powerful alternative or complementary technique for separation, especially for charged analytes.[13]
Q4: How do I develop a stability-indicating HPLC method for this compound?
A4: Developing a robust stability-indicating HPLC method is a systematic process.
Caption: Workflow for developing a stability-indicating HPLC method.
A detailed protocol for method development and validation is provided in the Experimental Protocols section.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the stability testing of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC. | - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration. - Use a different column chemistry (e.g., end-capped C18, phenyl-hexyl). |
| Inconsistent retention times. | - Fluctuations in column temperature. - Inconsistent mobile phase composition. - Pump malfunction. | - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase daily and ensure proper mixing. - Check the HPLC pump for leaks and perform routine maintenance. |
| Appearance of unexpected peaks in the chromatogram of the unstressed sample. | - Contamination of the sample or solvent. - Degradation during sample preparation or storage. | - Use high-purity solvents and clean glassware. - Prepare samples fresh before analysis and store them under appropriate conditions (e.g., refrigerated, protected from light). |
| No degradation observed under stress conditions. | - Stress conditions are too mild. - The compound is highly stable under the tested conditions. | - Increase the stressor concentration, temperature, or duration of exposure.[4] - Consider using more aggressive stress conditions, but be mindful of creating unrealistic degradation pathways. |
| Complete degradation of the analyte. | - Stress conditions are too harsh. | - Reduce the stressor concentration, temperature, or duration of exposure. |
| Poor resolution between the parent peak and degradation products. | - Inadequate chromatographic separation. | - Optimize the mobile phase composition (e.g., gradient slope, organic modifier). - Try a different stationary phase with alternative selectivity.[17] - Decrease the flow rate. |
III. Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Place a solid sample of the compound in a 60°C oven for 48 hours.
-
Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[9]
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV and LC-MS.
Protocol 2: Stability-Indicating HPLC Method Validation
This protocol is based on ICH Q2(R2) guidelines.[20]
-
Specificity: Analyze stressed samples to demonstrate that the method can resolve the main peak from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Linearity: Prepare a series of at least five concentrations of the reference standard. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.
-
-
Range: The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable linearity, accuracy, and precision.
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase ±0.2 units, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.
IV. Visualization of Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.
Caption: Potential degradation pathways for this compound.
V. References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
-
Chiral Method Development Strategies for HPLC. Sigma-Aldrich.
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. National Institutes of Health.
-
Chiral HPLC Method Development. I.B.S.
-
HPLC Technical Tip: Chiral Method Development. Phenomenex.
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Sci-Hub.
-
Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides | Request PDF. ResearchGate.
-
Method Development & Validation (Stability-Indicating).
-
Stability-Indicating Method Validation: Regulatory Considerations.
-
Microbial Degradation of Indole and Its Derivatives. SciSpace.
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
-
ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs.
-
Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Caltech.
-
Validation of Analytical Procedures Q2(R2). ICH.
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
-
Oxidation of Indole-3-Acetic Acid-Amino Acid Conjugates by Horseradish Peroxidase. National Institutes of Health.
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium. National Institutes of Health.
-
The effect of N-terminal acetylation and the inhibition activity of acetylated enkephalins on the aminopeptidase M-catalyzed hydrolysis of enkephalins. PubMed Central.
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. PubMed Central.
-
Forced Degradation Studies: Regulatory Considerations and Implementation.
-
Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. PubMed Central.
-
Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. ResearchGate.
-
Enzymatic hydrolysis of N-acylated amino acids. ResearchGate.
-
Testing the Possibility of Photochemical Synthesis of Chlorinated Phenols, Benzenes and Biphenyl: Pre-study Guide for Standards Synthesis. Palestine Technical University Research Journal.
-
Study of some UV filters stability in chlorinated water and identification of halogenated by-products by gas chromatography-mass spectrometry | Request PDF. ResearchGate.
-
Photochemical production of chlorinated organics in aqueous solutions containing chlorine. Environmental Science & Technology.
-
Q1B Photostability Testing of New Active Substances and Medicinal Products.
-
This compound. Appchem.
-
Chlorinated Organic Carriers (COC) Test. EUROLAB.
-
Methyl N-acetyl-L-tryptophanate. Benchchem.
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI.
-
ANALYSIS OF TRYPTOPHAN AND ITS METABOLITES BY REVERSE-PHASE HIGH-PRESSURE LIQUID CHROMATOGRAPHY. eScholarship.org.
-
Determination of Acetyl-Tryptophan in Human Albumin by Reversed-Phase High Performance Liquid Chromatography. Asian Journal of Chemistry.
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Validation & Comparative
A Senior Application Scientist's Guide to Characterizing Novel Fluorescent Probes: A Comparative Analysis of (R)-N-Acetyl-6-chloro-trp-ome
For: Researchers, scientists, and drug development professionals engaged in biochemical assays and probe development.
Introduction: The Quest for Specificity and Sensitivity in Fluorescent Probes
In the landscape of modern biological research and drug discovery, fluorescent probes are indispensable tools. They allow us to visualize, quantify, and understand complex molecular processes in real-time. The intrinsic fluorescence of natural amino acids—primarily tryptophan—has long served as a fundamental probe for protein structure, function, and dynamics.[1][2][3] However, the utility of native tryptophan can be limited by its broad emission spectrum and the presence of multiple tryptophan residues in a single protein, which can complicate signal interpretation.[1][2][4]
This has spurred the development of synthetic tryptophan analogs, engineered to possess more favorable photophysical properties such as shifted emission spectra, larger Stokes shifts, and higher molar absorptivities.[1][2][5] These modifications allow for the creation of probes that can be selectively excited and monitored, even within a protein containing multiple native tryptophans.[1][2] This guide focuses on a specific synthetic tryptophan derivative, (R)-N-Acetyl-6-chloro-trp-ome , and provides a framework for comparing its fluorescence performance against relevant alternatives.
The N-acetylation and methyl-esterification of tryptophan analogs are common strategies to mimic their behavior within a peptide backbone, making them suitable models for spectroscopic evaluation before their incorporation into proteins.[1][2][6] The core objective of this guide is not to declare a single "best" probe, but to empower you, the researcher, with the rationale and methodology to select and validate the optimal probe for your specific application.
The Subject of Investigation: this compound
This compound is a halogenated, N-acetylated, and methyl-esterified derivative of tryptophan.[7] While specific fluorescence data for this exact compound is not extensively published in readily available literature, we can infer its likely application and properties based on its structure.
-
Tryptophan Analog: Its core structure suggests it is designed as a probe for systems involving tryptophan, such as protein conformational studies or enzymatic assays where tryptophan or its metabolites are relevant.[8][9]
-
6-Chloro Substitution: Halogenation on the indole ring is a known strategy to alter the electronic properties of the fluorophore. This can lead to changes in absorption and emission wavelengths, fluorescence lifetime, and quantum yield. It may also influence the probe's interaction with its local environment, potentially making its fluorescence more sensitive to changes in polarity or binding events.
-
N-Acetyl and Methyl Ester Groups: These modifications cap the N- and C-termini, respectively.[] This makes the molecule more hydrophobic than the parent amino acid and serves as a mimic for a tryptophan residue within a polypeptide chain, allowing its photophysical properties to be studied in a relevant context.[1][2]
Given these features, a primary application for this probe is likely as a substrate for enzymes involved in tryptophan metabolism or as a site-specific fluorescent label in peptides and proteins to study structural dynamics.
The Alternatives: Selecting Probes for Comparison
A meaningful comparison requires choosing relevant alternatives. For this compound, the logical comparators fall into two main categories: the natural standard and other synthetic analogs.
-
N-Acetyl-L-Tryptophan Methyl Ester (Ac-Trp-OMe): This is the direct, non-halogenated parent compound.[11] It serves as the essential baseline. Any significant difference in the fluorescence of the 6-chloro version can be directly attributed to the electronic effects of the chlorine atom. Its fluorescence is highly sensitive to the local environment, making it a useful reporter on protein conformation.[4][12]
-
N-Acetyl-7-azatryptophan Methyl Ester (Ac-7-azaTrp-OMe): Azatryptophans are a well-studied class of fluorescent probes where a nitrogen atom replaces a carbon in the indole ring.[1][2] 7-azatryptophan, in particular, is known for its distinct photophysical properties, including a red-shifted emission spectrum compared to natural tryptophan. This spectral separation is highly advantageous as it allows its signal to be isolated from the background fluorescence of native tryptophan residues in a protein.[1][2]
-
N-Acetyl-4-cyano-L-tryptophan Methyl Ester (Ac-4CN-Trp-OMe): The introduction of a cyano group is another strategy to modulate the fluorescence properties of tryptophan.[13] This modification can lead to a significant increase in fluorescence lifetime and quantum yield, potentially offering a brighter probe for more sensitive detection.[13]
Quantitative Comparison: Key Photophysical Parameters
To objectively compare these probes, we must evaluate several key performance indicators. The following table summarizes typical values for tryptophan and its analogs, providing a basis for our experimental comparison.
| Parameter | N-Acetyl-L-Trp-OMe (Baseline) | N-Acetyl-7-azaTrp-OMe | N-Acetyl-4CN-Trp-OMe | This compound |
| Excitation Max (λex) | ~280-295 nm[14] | Red-shifted vs. Trp | ~295 nm | To be determined |
| Emission Max (λem) | ~340-350 nm (solvent dependent)[6][14] | Significantly red-shifted vs. Trp (~390 nm)[6] | ~350-360 nm | To be determined |
| Quantum Yield (ΦF) | ~0.14 - 0.20[1][4] | Often lower than Trp[2] | Potentially higher than Trp[13] | To be determined |
| Molar Extinction Coefficient (ε) | ~5,600 M⁻¹cm⁻¹ | Often similar to Trp | Potentially higher than Trp | To be determined |
| Fluorescence Lifetime (τ) | 1-3 ns (multi-exponential)[4] | Can be different from Trp | Significantly longer (~13 ns)[13] | To be determined |
| Key Advantage | Natural baseline | Spectral separation from native Trp | Potentially brighter, longer lifetime | Potential for unique environmental sensitivity |
Values for this compound are listed as "To be determined" as they must be established experimentally using the protocol outlined below.
Experimental Design: A Protocol for Head-to-Head Comparison
The following protocol provides a robust framework for characterizing and comparing the fluorescence properties of this compound against the selected alternatives. This methodology is designed to be self-validating by including a well-characterized standard.
Principle
The core of this comparison is the relative quantum yield measurement. This method, as described by Williams et al., compares the integrated fluorescence intensity of the test sample to that of a known standard under conditions of identical absorbance at the excitation wavelength.[15] This ensures that both samples absorb the same number of photons, making the ratio of their fluorescence intensities directly proportional to the ratio of their quantum yields.[15]
Workflow Visualization
Caption: Workflow for Comparative Fluorescence Quantum Yield Determination.
Materials
-
This compound
-
N-Acetyl-L-Tryptophan Methyl Ester (Ac-Trp-OMe)
-
N-Acetyl-7-azatryptophan Methyl Ester (Ac-7-azaTrp-OMe)
-
N-Acetyl-4-cyano-L-tryptophan Methyl Ester (Ac-4CN-Trp-OMe)
-
Quinine sulfate (Quantum Yield Standard, ΦF = 0.54 in 0.1 M H₂SO₄)
-
Spectroscopy-grade solvents (e.g., Methanol, Phosphate-buffered saline pH 7.4)
-
UV-Vis Spectrophotometer
-
Scanning Spectrofluorometer
-
1 cm path length quartz cuvettes
Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Causality: High-concentration stocks allow for accurate serial dilutions. Using the same solvent for all probes (where solubility permits) minimizes solvent-dependent variations in photophysics.
-
Prepare 1 mM stock solutions of each tryptophan analog in a suitable solvent (e.g., methanol).
-
Prepare a 1 mM stock solution of the quinine sulfate standard in 0.1 M H₂SO₄.
-
-
Preparation of Working Dilutions:
-
Causality: A series of dilutions is crucial for creating a calibration curve. This is more accurate than a single-point measurement as it validates the linear relationship between absorbance and fluorescence and is less susceptible to a single measurement error.[16]
-
For each compound, prepare a series of at least five dilutions in the chosen solvent, aiming for absorbances between 0.01 and 0.1 at the excitation wavelength.
-
-
Absorbance Measurements:
-
Causality: It is critical to keep absorbance below 0.1 to avoid the "inner filter effect," where emitted light is re-absorbed by other fluorophores in the solution, leading to an underestimation of fluorescence intensity.[15]
-
Record the absorbance spectrum for each dilution from 250 nm to 400 nm.
-
Identify a suitable excitation wavelength (λex) where all tryptophan analogs absorb, typically around 295 nm to minimize tyrosine excitation.
-
Record the precise absorbance value at λex for every sample.
-
-
Fluorescence Emission Measurements:
-
Causality: Using identical instrument settings (e.g., excitation/emission slit widths) for both the standard and the test samples is paramount for a valid comparison.
-
Set the spectrofluorometer with the chosen λex. Set excitation and emission slit widths to an appropriate value (e.g., 5 nm).
-
For each dilution, record the fluorescence emission spectrum. The scan range should cover the full emission profile of all compounds (e.g., 310 nm to 600 nm).
-
-
Data Analysis and Quantum Yield Calculation:
-
Causality: The gradient (slope) of the plot of integrated intensity vs. absorbance is a robust measure of the compound's fluorescence efficiency.[16] This method averages out minor variations across concentrations.
-
For each recorded spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
For each compound (test samples and the standard), create a plot of integrated fluorescence intensity versus absorbance at λex.
-
Determine the gradient (m) of the linear fit for each plot.
-
Calculate the relative fluorescence quantum yield (Φx) of your test sample using the following equation:
Φx = Φst * (m_x / m_st) * (n_x² / n_st²)
Where:
-
Φst is the known quantum yield of the standard (0.54 for quinine sulfate).
-
m_x is the gradient for the test sample.
-
m_st is the gradient for the standard.
-
n_x is the refractive index of the solvent used for the test sample.
-
n_st is the refractive index of the solvent used for the standard.
-
-
Interpreting the Results and Making an Informed Choice
The data you generate will populate the table in Section 4, allowing for a direct, evidence-based comparison.
-
If this compound shows a higher quantum yield: It may be a brighter probe, suitable for assays requiring high sensitivity.
-
If its emission is significantly red-shifted: It could be an excellent choice for use in proteins containing native tryptophans, as its signal will be spectrally resolved from the background.
-
If its fluorescence is highly sensitive to solvent polarity (solvatochromism): Test the probe in a range of solvents of varying polarity (e.g., dioxane, acetonitrile, methanol, water). A large shift in λem indicates high sensitivity to the local environment, making it a potentially powerful reporter of protein conformational changes or ligand binding.[17][18]
The relationship between a probe's structure and its function is key to experimental design.
Caption: The interplay between application, probe choice, and data.
Conclusion: From Data to Discovery
The selection of a fluorescent probe is not a one-size-fits-all decision. It is a process of matching the photophysical properties of a molecule to the specific demands of a biological question. While novel probes like This compound offer exciting potential, their utility can only be realized through rigorous, comparative characterization. By employing the systematic approach outlined in this guide—grounded in established principles of fluorescence spectroscopy—researchers can move beyond catalog specifications and generate the robust, application-specific data needed to make an informed choice. This diligence ensures that the selected probe is not just a reagent, but a precise and powerful tool for discovery.
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A Comparative Guide to the Biological Activity of (R)-N-Acetyl-6-chloro-trp-ome versus Native Tryptophan
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and molecular biology, the modification of endogenous molecules presents a powerful strategy for developing novel therapeutic agents and research tools. Tryptophan, an essential amino acid, is a cornerstone of numerous physiological processes, serving not only as a building block for proteins but also as a precursor to critical signaling molecules like serotonin and melatonin. The synthetic derivative, (R)-N-Acetyl-6-chloro-trp-ome, represents a rationally designed modification of this vital scaffold. This guide provides an in-depth, objective comparison of the known and inferred biological activities of this compound against its parent molecule, native L-tryptophan, grounded in available scientific literature and established experimental methodologies.
Introduction: The Significance of Tryptophan and its Analogs
Native L-tryptophan is an indispensable amino acid, meaning it must be obtained from the diet.[1] Its biological significance extends far beyond its role in protein synthesis.[2] Tryptophan is the metabolic precursor to the neurotransmitter serotonin, which regulates mood, sleep, and appetite, and the hormone melatonin, which governs the sleep-wake cycle.[1][3] Furthermore, the kynurenine pathway, the major route of tryptophan catabolism, produces metabolites that are implicated in immune regulation and neurodegenerative diseases.[4][5]
The chemical derivatization of tryptophan, as seen in this compound, is a deliberate effort to modulate its intrinsic biological properties. The introduction of an N-acetyl group, a chloro-substituent at the 6th position of the indole ring, and the methyl esterification of the carboxyl group can profoundly alter the molecule's size, polarity, and electronic distribution. These changes, in turn, can influence its interaction with biological targets, metabolic stability, and cellular uptake. While direct experimental data on this compound is limited in the public domain, we can infer its potential biological activities by examining the effects of similar modifications on the tryptophan scaffold.
Comparative Analysis of Biological Activities
This section will dissect the known biological activities of native tryptophan and contrast them with the predicted activities of this compound based on its structural modifications.
Native Tryptophan: A Multifaceted Precursor
| Biological Role | Key Pathways and Mediators | Physiological Significance |
| Protein Synthesis | Incorporated into polypeptides via translation | Essential for the structure and function of all proteins.[2] |
| Neurotransmitter Synthesis | Serotonin Pathway (via tryptophan hydroxylase and aromatic amino acid decarboxylase) | Regulation of mood, anxiety, sleep, and appetite.[5] |
| Hormone Production | Melatonin Synthesis (from serotonin) | Control of circadian rhythms and sleep-wake cycles.[3] |
| Metabolic Regulation | Kynurenine Pathway (major catabolic route) | Production of NAD+, immune modulation, and neuroactive metabolites.[4] |
| Immune Response | Depletion by indoleamine 2,3-dioxygenase (IDO) | T-cell suppression and immune tolerance.[6] |
This compound: A Profile of Predicted Activities
The biological activity of this compound is anticipated to diverge significantly from native tryptophan due to its chemical modifications.
-
N-Acetylation: The addition of an acetyl group to the amino terminus blocks the primary amine. This modification prevents its recognition by enzymes that typically process native tryptophan, such as tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis.[7] Therefore, it is highly unlikely that this compound can serve as a direct precursor to serotonin or melatonin.
However, N-acetylation of L-tryptophan (L-NAT) has been shown to confer novel biological activities. L-NAT exhibits neuroprotective properties by inhibiting the release of mitochondrial cytochrome c and acting as an antagonist of the Transient Receptor Potential Vanilloid-1 (TRPV1) receptor, which is involved in pain and inflammation.[7][8] It also inhibits the action of substance P, a neuropeptide involved in neuroinflammation.[9][10] It is plausible that this compound could share some of these neuroprotective characteristics.
-
6-Chloro Substitution: Halogenation of the indole ring of tryptophan can significantly alter its biological activity. The position of the halogen is critical. Studies on halogenated tryptophan derivatives have shown that substitution at different positions on the indole ring can lead to varied effects, including altered trypanocidal activity.[2] The presence of a chlorine atom at the 6-position could influence receptor binding affinity and specificity, as well as the molecule's metabolic fate. It may enhance the lipophilicity of the molecule, potentially increasing its ability to cross the blood-brain barrier.
-
Methyl Esterification: The conversion of the carboxylic acid to a methyl ester increases the lipophilicity of the molecule and neutralizes its negative charge. This modification can enhance cell membrane permeability and alter its interaction with protein binding pockets.[2]
Inferred Biological Profile of this compound:
| Predicted Biological Effect | Rationale based on Structural Analogs |
| Neuroprotective Activity | N-acetylation is associated with neuroprotection through TRPV1 antagonism and substance P inhibition in L-NAT.[7][8][9][10] |
| Altered Receptor Binding | The combination of N-acetylation, chlorination, and esterification will likely prevent binding to native tryptophan transporters and enzymes, while potentially creating affinity for other targets. |
| Increased Cellular Permeability | The methyl ester and chloro group increase lipophilicity, which may enhance passage across cell membranes.[2] |
| Unlikely to be a Serotonin/Melatonin Precursor | N-acetylation blocks the metabolic pathway leading to serotonin and melatonin synthesis.[7] |
Proposed Experimental Workflows for Direct Comparison
To empirically determine the biological activity of this compound and provide a direct comparison to native tryptophan, a series of well-established in vitro and in vivo assays are recommended.
Cellular Uptake and Transport
Objective: To determine if this compound is transported into cells and if it competes with native tryptophan for uptake.
Experimental Protocol: Competitive Cellular Uptake Assay
-
Cell Culture: Culture a relevant cell line (e.g., neuronal cells like SH-SY5Y or a cell line known to express tryptophan transporters) in appropriate media.
-
Radiolabeling: Utilize radiolabeled L-tryptophan (e.g., [3H]-L-tryptophan) as a tracer.
-
Competition: Incubate the cells with a fixed concentration of [3H]-L-tryptophan in the presence of increasing concentrations of either unlabeled L-tryptophan (positive control) or this compound.
-
Incubation and Lysis: After a defined incubation period, wash the cells to remove extracellular radiolabel and lyse the cells.
-
Quantification: Measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the intracellular [3H]-L-tryptophan concentration against the concentration of the competitor. A decrease in radioactivity with increasing concentrations of the test compound indicates competition for the same transport mechanism.
Caption: Workflow for an in vitro neuroprotection assay.
Receptor Binding Assays
Objective: To determine if this compound binds to specific receptors, such as the TRPV1 receptor.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human TRPV1 receptor.
-
Radioligand: Use a known radiolabeled TRPV1 antagonist (e.g., [3H]-Capsaicin).
-
Competitive Binding: Incubate the receptor-containing membranes with the radioligand in the presence of increasing concentrations of this compound or a known unlabeled TRPV1 antagonist (positive control).
-
Separation and Quantification: Separate the bound and free radioligand using filtration and quantify the bound radioactivity.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) to assess the binding affinity of this compound for the TRPV1 receptor.
Conclusion and Future Directions
While native L-tryptophan is a well-characterized and essential amino acid with diverse biological roles, its synthetic derivative, this compound, represents a departure from this established profile. Based on the analysis of its structural modifications, it is unlikely to function as a precursor for serotonin and melatonin. Instead, it is predicted to possess novel biological activities, most notably potential neuroprotective effects, possibly mediated through pathways similar to those identified for N-acetyl-L-tryptophan, such as TRPV1 antagonism and inhibition of substance P.
The chloro-substitution and methyl esterification are expected to enhance its pharmacokinetic properties, such as membrane permeability. The proposed experimental workflows provide a clear path for the direct, empirical comparison of this compound and native tryptophan. The results of these studies will be crucial for elucidating the true biological activity of this synthetic analog and for determining its potential as a novel therapeutic agent or a valuable tool for neuropharmacological research. Further investigations into its metabolic stability, in vivo efficacy in animal models of neurological disorders, and a broader screening against a panel of receptors and enzymes will be essential to fully characterize its pharmacological profile.
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- N-acetyl-L-tryptophan, a substance-P receptor antagonist attenuates aluminum-induced spatial memory deficit in rats. (2018). Toxicology Mechanisms and Methods, 28(5), 328-334.
- Tryptophan metabolism in health and disease. (2023). Cell Metabolism, 35(8), 1304-1326.
- N-acetyl-L-tryptophan provides radioprotection to mouse and primate models by antagonizing the TRPV1 receptor and substance P inhibition. (2025).
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- 7. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. N-acetyl-L-tryptophan, a substance-P receptor antagonist attenuates aluminum-induced spatial memory deficit in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
A Comparative Guide to Chlorinated vs. Non-Chlorinated Tryptophan Esters for Researchers and Drug Development Professionals
In the landscape of drug discovery and development, the strategic modification of lead compounds is paramount to enhancing their therapeutic potential. Among the various chemical modifications, halogenation, particularly chlorination, stands out as a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. This guide provides a comprehensive comparative study of chlorinated versus non-chlorinated tryptophan esters, offering a framework for their evaluation and presenting supporting experimental methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and practical insights necessary to leverage chlorination in their research endeavors.
Introduction: The Rationale for Chlorination in Drug Design
Tryptophan and its derivatives are integral to numerous physiological processes and serve as privileged scaffolds in medicinal chemistry. Esterification of the carboxyl group is a common strategy to enhance the cellular uptake of amino acid-based compounds by increasing their lipophilicity. The introduction of a chlorine atom to the indole ring of a tryptophan ester can further refine its properties in several key ways:
-
Modulation of Physicochemical Properties: Chlorine, being more electronegative than hydrogen, can alter the electronic distribution of the indole ring, influencing its polarity and lipophilicity.[1][2] This can have profound effects on solubility, membrane permeability, and plasma protein binding.[3][4]
-
Enhanced Biological Potency: The addition of a chlorine atom can lead to more favorable interactions with biological targets. This can be due to steric effects, where the larger chlorine atom occupies a specific binding pocket, or through the formation of halogen bonds, a type of non-covalent interaction that can contribute to the stability of a ligand-target complex.[5][6]
-
Improved Metabolic Stability: The carbon-chlorine bond is generally more stable than a carbon-hydrogen bond, making the molecule less susceptible to metabolic degradation by enzymes such as cytochrome P450s.[7][8] This can lead to a longer half-life and improved pharmacokinetic profile.
This guide will now delve into the practical aspects of comparing a chlorinated tryptophan ester with its non-chlorinated analog, outlining a suite of experiments to quantify these differences.
Synthesis and Characterization
The first step in a comparative study is the synthesis and rigorous characterization of the compounds of interest: a non-chlorinated tryptophan ester and its chlorinated counterpart.
Synthetic Workflow
The synthesis can be approached in a straightforward manner, as illustrated in the workflow below.
Caption: General synthetic workflow for non-chlorinated and chlorinated tryptophan esters.
Experimental Protocol: Synthesis
Synthesis of Non-Chlorinated Tryptophan Methyl Ester:
-
Suspend L-Tryptophan in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Synthesis of Chlorinated Tryptophan Methyl Ester:
-
Dissolve the non-chlorinated tryptophan methyl ester in a suitable solvent (e.g., dichloromethane).
-
Add a chlorinating agent, such as N-chlorosuccinimide (NCS), in a portion-wise manner.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Wash the reaction mixture with an appropriate aqueous solution to remove by-products.
-
Dry the organic layer, concentrate, and purify the chlorinated product using column chromatography.
Characterization: Confirm the identity and purity of both esters using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
Physicochemical Property Evaluation
Understanding the fundamental physicochemical properties of the two esters is crucial for interpreting their biological behavior.
Lipophilicity Determination
Lipophilicity is a key determinant of a drug's ability to cross cell membranes. It is typically quantified by the partition coefficient (LogP) or distribution coefficient (LogD).
Experimental Protocol: HPLC-based Lipophilicity Measurement
-
Prepare a series of mobile phases with varying compositions of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Inject the non-chlorinated and chlorinated tryptophan esters into an HPLC system equipped with a C18 column.
-
Determine the retention time for each compound in each mobile phase.
-
Calculate the capacity factor (k) for each compound at each mobile phase composition.
-
Extrapolate to 100% aqueous phase to determine the LogK_w, which is a reliable measure of lipophilicity.
Expected Outcome: The chlorinated tryptophan ester is expected to have a higher LogK_w value, indicating greater lipophilicity.[9]
Chemical Stability
The stability of the ester bond can influence the shelf-life and in vivo delivery of the active compound.
Experimental Protocol: Hydrolytic Stability Assay
-
Prepare solutions of each ester in buffers of different pH values (e.g., pH 2, 7.4, and 9).
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At various time points, withdraw aliquots and quench any further degradation.
-
Quantify the remaining ester concentration using a validated HPLC method.[10][11]
-
Calculate the half-life (t_½) of each ester at each pH.
In Vitro Biological Evaluation
A series of in vitro assays are essential to compare the biological activity and safety profile of the chlorinated and non-chlorinated esters.
Cytotoxicity Assessment
Determining the cytotoxic potential of the compounds is a critical early step in drug development. The MTT and LDH assays are commonly used for this purpose.[12][13][14]
Caption: Workflow for in vitro cytotoxicity testing.
Experimental Protocol: MTT Assay
-
Seed a suitable cell line (e.g., a cancer cell line if evaluating as an anti-cancer agent) in a 96-well plate and allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of both the chlorinated and non-chlorinated esters.
-
Incubate for a predetermined period (e.g., 48 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Experimental Protocol: LDH Assay
-
Follow steps 1-3 of the MTT assay protocol.
-
Collect the cell culture supernatant.
-
Add the LDH reaction mixture to the supernatant.
-
Incubate at room temperature, protected from light.
-
Add a stop solution.
-
Measure the absorbance to quantify the amount of LDH released.
Expected Outcome: The chlorinated ester may exhibit higher cytotoxicity (a lower IC50 value) if the modification leads to enhanced cellular uptake or target engagement.
Metabolic Stability
The metabolic stability of a compound is a key pharmacokinetic parameter that influences its in vivo half-life and dosing regimen.[8][15][16]
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubate the chlorinated and non-chlorinated esters with human liver microsomes in the presence of NADPH.
-
At various time points, stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Calculate the in vitro half-life and intrinsic clearance.
Expected Outcome: The chlorinated tryptophan ester is anticipated to have a longer half-life and lower intrinsic clearance, indicating greater metabolic stability.[7]
Target Binding Affinity
If a specific biological target is known, comparing the binding affinities of the two esters is crucial. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed.[17][18][19]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilize the target protein on an SPR sensor chip.
-
Inject a series of concentrations of the chlorinated and non-chlorinated esters over the sensor surface.
-
Measure the change in the refractive index as the compounds bind to and dissociate from the target.
-
Analyze the sensorgrams to determine the association (k_on) and dissociation (k_off) rate constants.
-
Calculate the equilibrium dissociation constant (K_D) (K_D = k_off / k_on).
Expected Outcome: The chlorinated ester may exhibit a lower K_D value, indicating a higher binding affinity, potentially due to favorable halogen bonding interactions within the binding site.[6][20]
Data Summary and Interpretation
To facilitate a clear comparison, the quantitative data from these experiments should be summarized in a table.
| Parameter | Non-Chlorinated Tryptophan Ester | Chlorinated Tryptophan Ester | Expected Trend |
| Lipophilicity (LogK_w) | Lower | Higher | Increased lipophilicity with chlorination |
| Hydrolytic Stability (t_½ at pH 7.4) | Shorter | Longer | Potential for increased stability |
| Cytotoxicity (IC50) | Higher | Lower | Potentially increased cytotoxicity |
| Metabolic Stability (t_½ in HLM) | Shorter | Longer | Increased metabolic stability |
| Target Binding Affinity (K_D) | Higher | Lower | Potentially higher binding affinity |
Conclusion
The strategic chlorination of a tryptophan ester is a viable approach to modulate its drug-like properties. The experimental framework outlined in this guide provides a systematic and objective methodology for comparing a chlorinated analog to its non-chlorinated parent compound. By quantifying differences in physicochemical properties, in vitro biological activity, metabolic stability, and target binding affinity, researchers can make informed decisions in the lead optimization process. The anticipated outcomes—increased lipophilicity, enhanced metabolic stability, and potentially higher biological potency—underscore the value of halogenation in modern drug discovery.[4][5]
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- Yefremova, Y., et al. (2020). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 11(29), 7534–7542.
- Zhang, Z., et al. (2020). Stability Assay of Amino Acid Thioester 1 in the Presence of L1. Molecules, 25(18), 4235.
- Drug Hunter. (2022). Methods for Identifying Ligand Binding Sites in Drug Discovery. drughunter.com.
- Pace, V., & Holzer, W. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1643.
- BenchChem. (2023). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. benchchem.com.
- MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. mttlab.eu.
- Bourgeas, R., et al. (2017). Towards accurate high-throughput ligand affinity prediction by exploiting structural ensembles, docking metrics and ligand similarity.
- Kosheeka. (2023).
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- Urban, D., et al. (2018). Chromatographic analysis of tryptophan metabolites.
- Singh, R., et al. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(50), 35133-35147.
- Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388.
- Eurochlor. (n.d.). Science Dossier - How chlorine in molecules affects biological activity. eurochlor.org.
- Shellman, Y. G., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(10), e26908.
- Upreti, V. V., & Wahlstrom, J. L. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1–7.8.24.
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- Khan, F. A., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay.
- Cseh, A., et al. (2020). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. Journal of Pharmaceutical and Biomedical Analysis, 178, 112932.
- Al-Zoubi, R. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1208, 127878.
- Yalcin, H., & Ozturk, I. (2016). A simplified HPLC method for determination of tryptophan in some cereals and legumes. Food Chemistry, 192, 963–967.
- Open Oregon Educational Resources. (n.d.). 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry. openoregon.pressbooks.pub.
- CK-12 Foundation. (2023).
- Kodavanti, P. R. S. (2023). Perspective on halogenated organic compounds. Toxicology, 499, 153676.
- BenchChem. (2023). Application Notes and Protocols for HPLC Analysis of Tryptophan Metabolites in the Presence of 680C91. benchchem.com.
- Pisel, R. J., et al. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Life, 12(3), 381.
- Science.gov. (n.d.). halogenated aromatic compounds: Topics by Science.gov. science.gov.
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- Li, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Clinica Chimica Acta, 519, 130–138.
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A Senior Application Scientist's Guide to Validating (R)-N-Acetyl-6-chloro-trp-ome Incorporation by Mass Spectrometry
In the rapidly advancing field of protein engineering and drug development, the site-specific incorporation of non-canonical amino acids (ncAAs) offers a powerful tool to introduce novel functionalities into proteins.[1][2] However, the success of these endeavors hinges on the rigorous and unambiguous validation of ncAA incorporation. This guide provides an in-depth, expert-driven comparison of mass spectrometry-based strategies for confirming the incorporation of a specific ncAA, (R)-N-Acetyl-6-chloro-trp-ome (Ac-6-Cl-Trp-OMe).
This molecule presents a unique set of analytical challenges due to its N-terminal acetylation, a halogen modification, and its methyl ester group. We will dissect the causality behind experimental choices, compare the performance of different fragmentation techniques, and provide a self-validating workflow to ensure the highest degree of confidence in your results.
The Analytical Challenge: Unique Features of Ac-6-Cl-Trp-OMe
To design a robust validation strategy, we must first understand the specific physicochemical properties of Ac-6-Cl-Trp-OMe and how they influence mass spectrometric analysis.
-
Mass & Isotopic Signature: The monoisotopic mass of the this compound residue is 294.0822 Da. Critically, the chlorine atom exists as two stable isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This results in a characteristic isotopic pattern where any peptide containing this ncAA will exhibit a prominent M+2 peak with approximately one-third the intensity of the monoisotopic (M) peak.[3][4] This isotopic signature is a powerful, built-in validation point.
-
N-α-Acetylation: The acetyl group adds 42.0106 Da to the mass. This modification can influence peptide fragmentation, sometimes leading to a neutral loss of acetyl (42 Da) or ketene (CH₂CO) groups during collision-induced dissociation (CID).
-
Methyl Ester: The C-terminal methyl ester adds 14.0157 Da compared to a free carboxylic acid. This must be accounted for in mass calculations.
-
Potential Lability: Tryptophan and its derivatives can be susceptible to oxidation and in-source fragmentation. The chloro- and acetyl- modifications may further alter fragmentation behavior compared to natural tryptophan.
Calculating the Expected Mass Shift
Validating incorporation begins with precise mass calculations. When Ac-6-Cl-Trp-OMe replaces a natural amino acid, the resulting mass shift is the key initial indicator.
| Parameter | Monoisotopic Mass (Da) |
| This compound Residue | 294.0822 |
| Native Tryptophan (Trp) Residue | 186.0793 |
| Mass Difference (vs. Trp) | +108.0029 |
| Native Phenylalanine (Phe) Residue | 147.0684 |
| Mass Difference (vs. Phe) | +147.0138 |
Note: These values are for the amino acid residue within a peptide chain.
A Multi-Tiered Validation Workflow
A trustworthy validation protocol is a self-validating system, employing orthogonal methods to build a comprehensive case for successful incorporation. We recommend a two-tiered approach combining intact protein analysis with deep peptide-level characterization.
Caption: High-level workflow for validating ncAA incorporation.
Tier 1: High-Resolution Intact Mass Analysis
The first line of evidence comes from analyzing the intact or subunit mass of the purified protein. This "top-down" or "middle-down" approach provides a global view of incorporation efficiency.
Expertise & Causality:
-
Why High Resolution? High-resolution mass analyzers like Orbitrap or TOF are essential.[5][6] They provide the mass accuracy required to distinguish the ncAA-containing protein from the wild-type, especially for large proteins where the relative mass difference is small. They can also resolve the crucial ³⁵Cl/³⁷Cl isotopic peaks.[5]
-
Experimental Choice: Use a "soft" ionization technique like electrospray ionization (ESI) under native or denaturing conditions. For very large proteins or complexes, consider limited proteolysis (e.g., with IdeS for antibodies) to generate large, manageable subunits.
-
Data Interpretation: The raw data will show a distribution of multiply charged ions. After deconvolution, the resulting zero-charge mass spectrum should show a clear peak corresponding to the calculated molecular weight of the protein with the incorporated Ac-6-Cl-Trp-OMe. The presence of a peak at the wild-type mass indicates incomplete incorporation. The hallmark of success here is observing the M+2 peak at ~33% the intensity of the main peak, confirming the presence of chlorine.[3][4][7]
Tier 2: Bottom-Up Proteomics for Site-Specific Confirmation
While intact mass analysis confirms if the ncAA is present, it doesn't confirm where. For this, a bottom-up proteomics approach is the gold standard.[8] This involves proteolytically digesting the protein into smaller peptides, which are then analyzed by tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: Bottom-Up Workflow
-
Protein Denaturation, Reduction, and Alkylation:
-
Resuspend ~20-50 µg of purified protein in a denaturing buffer (e.g., 8 M urea or 1% RapiGest SF in 50 mM ammonium bicarbonate).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature. This prevents disulfide bonds from reforming.[9]
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to <1.5 M, which is critical for enzyme activity.
-
Add a protease, typically sequencing-grade trypsin, at a 1:50 enzyme-to-protein ratio (w/w).
-
Incubate overnight (12-16 hours) at 37°C.[10]
-
-
Sample Cleanup:
-
Acidify the reaction with formic acid or trifluoroacetic acid to a pH < 3 to stop the digestion and precipitate detergents like RapiGest.
-
Desalt the peptides using a C18 StageTip or ZipTip. This removes salts and detergents that interfere with ESI and improves data quality.[9]
-
Elute peptides with a high organic solvent solution (e.g., 60% acetonitrile, 0.1% formic acid), dry down in a vacuum centrifuge, and reconstitute in a low organic solvent (e.g., 2% acetonitrile, 0.1% formic acid) for LC-MS/MS injection.
-
Comparative Guide to Fragmentation Techniques
The choice of fragmentation method in the mass spectrometer is critical for sequencing the modified peptide and pinpointing the location of Ac-6-Cl-Trp-OMe. No single method is universally superior; the best approach depends on the peptide's properties.[11][12]
| Technique | Mechanism | Advantages for Ac-6-Cl-Trp-OMe | Disadvantages / Considerations |
| Collision-Induced Dissociation (CID) | Vibrational excitation via collision with inert gas; cleaves weakest bonds (typically peptide backbone).[13][14] | - Ubiquitous and well-understood.- Generates rich b- and y-ion series for standard peptides. | - Prone to neutral loss of labile modifications (e.g., the acetyl group).- Low-mass cutoff in ion traps can prevent detection of small immonium ions. |
| Higher-Energy Collisional Dissociation (HCD) | Beam-type CID performed in a dedicated cell; fragments all ions simultaneously.[13][15] | - No low-mass cutoff, allowing detection of immonium ions.- Often produces more complete b/y-ion series than CID.[15]- High-resolution fragment ions in Orbitrap instruments. | - Can still cause neutral loss of labile groups.- May produce more complex spectra with internal fragments.[11] |
| Electron Transfer Dissociation (ETD) | Electron transfer from a radical anion; induces non-ergodic fragmentation of the peptide backbone (N-Cα bond).[14] | - Preserves labile modifications. The N-acetyl group is less likely to be lost.- Generates c- and z-type fragment ions, providing complementary sequence information.[13][14]- Highly effective for peptides with higher charge states (≥3+).[11][15] | - Less efficient for doubly charged peptides, which are common with trypsin digestion.[11]- Slower scan rates can reduce the total number of identified peptides in a complex sample.[14] |
digraph "Fragmentation_Decision" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Start [label="Precursor Ion\nSelected for MS/MS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Charge_State [label="Charge State?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Peptide_Size [label="Large Peptide / Labile PTM?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
HCD [label="Use HCD", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ETD [label="Use ETD", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decision_Tree [label="Use Decision Tree\n(HCD + ETD)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Charge_State; Charge_State -> Peptide_Size [label="2+"]; Charge_State -> ETD [label="3+ or higher"]; Peptide_Size -> HCD [label="No"]; Peptide_Size -> Decision_Tree [label="Yes"]; }
Caption: Decision logic for selecting the optimal fragmentation method.
Authoritative Recommendation: For validating Ac-6-Cl-Trp-OMe, an HCD-ETD decision tree approach is superior. Modern instruments can be programmed to select the fragmentation method in real-time based on the precursor ion's charge state and m/z.[15] For doubly-charged peptides, HCD provides robust fragmentation. For triply-charged or larger peptides, the instrument automatically switches to ETD, which will preserve the acetyl modification and provide complementary c/z ions, maximizing the confidence of site localization.
Data Analysis: Database Searching
The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides.[8][16]
-
Database Creation: Use a FASTA file containing the sequence of the target protein. It is crucial to also include a "decoy" database (e.g., reversed sequences) to accurately calculate the False Discovery Rate (FDR).[17]
-
Search Parameters (Critical):
-
Variable Modification: Define a custom modification for the target amino acid (e.g., Trp or Phe) with the exact mass shift (+108.0029 Da or +147.0138 Da, respectively). This tells the search algorithm to look for peptides containing this modification.
-
Enzyme: Specify the protease used (e.g., Trypsin/P).
-
Mass Tolerances: Set precursor and fragment mass tolerances appropriate for your instrument (e.g., 10 ppm for precursor, 0.02 Da for HCD fragments in an Orbitrap).
-
Standard Modifications: Include fixed modifications (Carbamidomethyl on Cys) and common variable modifications (Oxidation on Met, Deamidation on Asn/Gln).
-
-
Interpreting Results: The search software will generate a list of peptide-spectrum matches (PSMs). A high-confidence PSM for a peptide containing the mass shift for Ac-6-Cl-Trp-OMe is strong evidence of incorporation. Manually inspect the annotated MS/MS spectrum. A valid identification will have a continuous series of b- and/or y-ions (or c/z-ions for ETD) that confidently map the peptide sequence, including the modified residue. Look for the characteristic isotopic pattern in the precursor ion scan for the modified peptide.
Conclusion: A Synthesis of Evidence
Validating the incorporation of this compound is a multi-faceted process that demands a rigorous, evidence-based approach. Simply observing a mass shift on an intact protein is insufficient. True scientific integrity is achieved by building a layered argument:
-
Intact Mass Confirmation: High-resolution MS confirms the correct mass shift and, crucially, the presence of the chlorine isotopic pattern for the full protein.
-
Peptide-Level Localization: Bottom-up proteomics with a robust sample preparation protocol pinpoints the exact site of incorporation.
-
Advanced Fragmentation: Employing a combination of HCD and ETD fragmentation provides the most comprehensive sequence coverage and preserves the labile acetyl modification, removing ambiguity.
-
Informed Data Analysis: Using a database search with correctly defined variable modifications and stringent FDR control ensures confident peptide identification.
By following this guide, researchers can move beyond simple validation to a state of high-confidence characterization, ensuring the integrity of their engineered proteins and the reliability of their downstream applications.
References
-
Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. PubMed Central. Available at: [Link]
-
Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. PMC, NIH. Available at: [Link]
-
Isotope Abundance. Chemistry LibreTexts. Available at: [Link]
-
Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]
-
CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. Available at: [Link]
-
Improved Peptide Identification by Targeted Fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, ACS Publications. Available at: [Link]
-
Using isotopic abundance patterns to count the number of chlorine atoms... ResearchGate. Available at: [Link]
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A Comparative Guide to the Enzymatic Stability of (R)-N-Acetyl-6-chloro-trp-ome and Its Derivatives
In the landscape of modern drug discovery, particularly in the development of peptide and small-molecule therapeutics, the metabolic stability of a lead compound is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Tryptophan and its derivatives are foundational scaffolds in numerous therapeutic agents.[1][2] The strategic modification of these scaffolds, through derivatization such as N-acetylation, esterification, and halogenation, is a key strategy to enhance their drug-like properties.[3][4]
This guide provides an in-depth technical comparison of the enzymatic stability of (R)-N-Acetyl-6-chloro-trp-ome against its key derivatives. We will explore the mechanistic rationale behind the expected stability profiles, present standardized protocols for empirical validation, and analyze hypothetical, yet plausible, experimental data to guide researchers in their drug development endeavors.
The Metabolic Landscape of N-Acetyl-Tryptophan Esters
The primary metabolic fate of N-acetyl-tryptophan methyl esters in the body is enzymatic hydrolysis. Two key classes of enzymes, carboxylesterases (CES) and amidases, are responsible for this biotransformation.[5][6] These enzymes are abundant in the liver and intestines, major sites of first-pass metabolism.[6][7]
-
Ester Hydrolysis: Carboxylesterases, particularly hCE1 and hCE2 in humans, catalyze the hydrolysis of the methyl ester (-OMe) group to a carboxylic acid.[6] This conversion increases the polarity of the molecule, typically leading to its inactivation and facilitating renal clearance.[6] The substrate specificity of these enzymes is nuanced; for instance, hCE1 generally prefers substrates with a large acyl group and a small alcohol group, while hCE2 has the opposite preference.[6]
-
Amide Hydrolysis: The N-acetyl (-NAc) group can also be cleaved by amidases, such as arylacetamide deacetylase (AADAC), to yield the primary amine.[5]
These hydrolytic pathways represent the principal routes of metabolic clearance for this class of compounds. Therefore, enhancing stability against these enzymes is a primary goal for medicinal chemists.
The "Chloro" Effect: A Strategic Enhancement of Stability
The introduction of a chlorine atom at the 6-position of the tryptophan indole ring is not a trivial modification. Halogenation, and specifically chlorination, is a well-established strategy in medicinal chemistry to modulate a drug's physicochemical and pharmacokinetic properties.[8] The "magic chloro" effect can lead to profound improvements in metabolic stability and target potency.[9][10]
For this compound, the 6-chloro substituent is expected to enhance enzymatic stability through two primary mechanisms:
-
Steric Hindrance: The chlorine atom, being larger than a hydrogen atom, can sterically hinder the approach of hydrolytic enzymes to the nearby ester and amide linkages. This makes it more difficult for the enzyme's active site to achieve the optimal orientation required for catalysis.
-
Electronic Effects: The electron-withdrawing nature of chlorine alters the electron density distribution across the indole ring and, by extension, the entire molecule. This can influence the reactivity of the ester and amide carbonyl groups, potentially making them less susceptible to nucleophilic attack by the serine hydrolases (the catalytic mechanism for most esterases and amidases). Studies have shown that chlorine substitution can lead to increased metabolic stability compared to non-halogenated or even fluorinated analogs.[11][12]
Based on these principles, we can hypothesize the following stability hierarchy:
This compound > (R)-N-Acetyl-trp-ome > (R)-Tryptophan methyl ester
The N-acetylation itself offers protection against deamination compared to the free amino acid ester, while the 6-chloro group provides an additional, significant layer of metabolic protection against hydrolysis.
Experimental Validation: A Protocol for In Vitro Stability Assessment
To empirically validate these hypotheses, a standardized in vitro metabolic stability assay using human liver microsomes (HLMs) is the gold standard.[13] HLMs contain a rich complement of Phase I metabolic enzymes, including carboxylesterases and cytochrome P450s.[14]
Workflow for Comparative Metabolic Stability Assay
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A Comparative Guide to (R)-N-Acetyl-6-chloro-trp-ome and Structurally Related Indole Derivatives for Neuroprotective Research
This guide provides a detailed comparative analysis of (R)-N-Acetyl-6-chloro-trp-ome, a halogenated derivative of tryptophan, alongside its key structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and biological activities of these compounds, offering insights into their potential as neuroprotective agents. We will explore the causal relationships behind experimental designs and present supporting data to facilitate informed decisions in research and development.
Introduction: The Significance of Modified Tryptophan Scaffolds
The indole ring system, the core of the amino acid tryptophan, is a privileged scaffold in medicinal chemistry, forming the basis for numerous natural products and pharmaceuticals.[1] Functionalization of the indole ring can dramatically alter a molecule's biological properties. Halogenation, in particular, is a widely used strategy in drug design to modulate factors such as metabolic stability, lipophilicity, membrane permeability, and receptor-ligand interactions.[2][3] Up to one-third of drugs in clinical investigation are halogenated, underscoring the importance of this chemical modification.[2]
This guide focuses on this compound, a compound that combines three key modifications to the tryptophan backbone:
-
Chlorination at the 6-position: This modification can influence electronic properties and binding affinity.
-
N-acetylation: This modification can alter solubility, stability, and receptor interaction. N-Acetyl-L-tryptophan (NAT) itself is an endogenous metabolite with known neuroprotective effects, acting as an antagonist of the neurokinin-1 receptor (NK-1R) and an inhibitor of cytochrome c release.[4][5][6]
-
Methyl esterification: This increases hydrophobicity, which can enhance membrane permeability and allow the compound to serve as a useful tool in peptide engineering and structure-activity relationship studies.[]
By comparing this compound to its parent compound, N-Acetyl-L-tryptophan methyl ester, and other related structures, we can elucidate the specific contributions of each modification to the overall physicochemical and biological profile. This analysis is critical for designing next-generation compounds with enhanced efficacy and selectivity for targets involved in neurodegenerative diseases.[8]
Physicochemical Comparison of Tryptophan Derivatives
The introduction of a chloro group, an N-acetyl group, and a methyl ester significantly alters the physicochemical properties of the parent L-tryptophan molecule. These changes are critical as they influence solubility, bioavailability, and the ability to cross the blood-brain barrier.[9]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |
| This compound | C₁₄H₁₅ClN₂O₃ | 294.73 | 1235280-35-9 | 6-chloro substituted, N-acetylated, methyl ester |
| N-Acetyl-L-tryptophan methyl ester | C₁₄H₁₆N₂O₃ | 260.30 | 2824-57-9 | N-acetylated, methyl ester; direct parent compound. |
| N-Acetyl-6-chlorotryptophan | C₁₃H₁₃ClN₂O₃ | 280.71 | 50517-10-7 | 6-chloro substituted, N-acetylated; lacks ester group.[10] |
| 6-Chloro-L-tryptophan | C₁₁H₁₁ClN₂O₂ | 238.67 | 33468-35-8 | 6-chloro substituted; lacks acetyl and ester groups.[11] |
| N-Acetyl-L-tryptophan | C₁₃H₁₄N₂O₃ | 246.26 | 1218-34-4 | N-acetylated; parent compound for NAT-based therapeutics. |
Synthesis Strategies and Methodologies
The synthesis of halogenated and modified tryptophan derivatives typically involves multi-step processes. A common approach begins with the functionalization of the indole ring, followed by the introduction of the amino acid side chain and subsequent modifications.
General Synthesis Workflow
A representative synthetic pathway involves the reaction of a substituted indole (e.g., 6-chloroindole) with L-serine in the presence of acetic anhydride to form the N-acetylated racemic mixture of the tryptophan derivative.[12] Enzymatic resolution can then be employed to isolate the desired L-enantiomer. Subsequent esterification would yield the final product. The choice of this pathway is based on the commercial availability of starting materials and the well-documented reliability of the reactions.
Caption: General workflow for synthesizing this compound.
Detailed Experimental Protocol: Synthesis of N-Acetyl-6-chloro-DL-tryptophan
This protocol is adapted from established methods for synthesizing the precursor to 6-chloro-L-tryptophan and serves as a foundational step.[12] The use of acylase I in a subsequent step provides a self-validating system for obtaining the biologically relevant L-enantiomer, as the enzyme is stereospecific.
Materials:
-
6-Chloroindole
-
L-Serine
-
Acetic Acid (glacial)
-
Acetic Anhydride
-
Ethyl Acetate (EtOAc)
-
Sodium Sulfate (anhydrous)
-
Deionized Water
Procedure:
-
Dissolve 6-chloroindole (1 eq.) and L-serine (2 eq.) in glacial acetic acid in a round-bottom flask equipped with a condenser and magnetic stirrer.
-
Add acetic anhydride (10 eq.) to the mixture.
-
Heat the reaction mixture to 73°C under an inert atmosphere (e.g., argon) and stir for 4 hours. The elevated temperature is necessary to drive the reaction, while the inert atmosphere prevents oxidation.
-
Upon completion (monitored by TLC), allow the mixture to cool to room temperature.
-
Concentrate the mixture to approximately half its original volume using a rotary evaporator.
-
Dilute the residue with deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate. The repeated extraction ensures maximum recovery of the product from the aqueous phase.
-
Combine the organic layers and dry over anhydrous sodium sulfate. This step removes residual water from the organic phase.
-
Filter the mixture and evaporate the solvent under reduced pressure to yield the crude product, N-acetyl-6-chloro-D,L-tryptophan.[12]
-
The crude product can be purified by column chromatography or used directly for enzymatic resolution.
Structure-Activity Relationship (SAR) and Biological Context
The biological activity of tryptophan derivatives is highly dependent on the nature and position of substituents on the indole ring.[1] The N-acetyl and methyl ester moieties further refine the pharmacological profile.
The Role of Halogenation at the 6-Position
The 6-position of the indole ring is a common site for modification in natural products and synthetic compounds. Bromination at this position is a known post-translational modification in some ribosomally-synthesized antimicrobial peptides.[2] Introducing an electron-withdrawing chlorine atom at C6 can influence the molecule's interaction with biological targets through several mechanisms:
-
Altered Electron Density: The chlorine atom withdraws electron density from the indole ring, potentially affecting hydrogen bonding capabilities and π-π stacking interactions with receptor residues.
-
Steric Effects: The size of the chlorine atom can influence the conformational preferences of the molecule and its fit within a binding pocket.
-
Lipophilicity: Halogenation generally increases lipophilicity, which can enhance membrane permeability and target engagement within the central nervous system.[2]
Studies comparing fluorine and chlorine substitutions have shown that while fluorine can form highly directional dipolar interactions, chlorine's greater polarizability can also significantly impact binding.[13] The choice between halogens is therefore a critical consideration in drug design, with no single rule governing which will produce a more potent compound.
Neuroprotective Signaling Pathways
N-Acetyl-L-tryptophan (NAT), the parent scaffold, exerts neuroprotective effects in models of amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[6][8] One of its primary mechanisms is the antagonism of the neurokinin-1 receptor (NK-1R), which disrupts the binding of its endogenous ligand, Substance P (SP).[4] This pathway is implicated in neuroinflammation. By inhibiting SP binding, NAT can reduce the downstream activation of inflammatory cascades, including the release of pro-inflammatory cytokines like IL-1β.[4][6]
Caption: Antagonism of the NK-1R pathway by N-Acetyl-tryptophan derivatives.
Comparative Activity Data
While direct comparative experimental data for this compound is limited in publicly accessible literature, we can infer its potential activity based on studies of related compounds. N-Acetyl-L-tryptophan has been shown to be neuroprotective in the nanomolar to micromolar range in various cell models.[4] The addition of the 6-chloro substituent is hypothesized to enhance potency and/or improve pharmacokinetic properties, a common goal of halogenation in medicinal chemistry.[3]
| Compound | Target/Model | Observed Effect | Significance |
| N-Acetyl-L-tryptophan | H₂O₂-induced ALS model (NSC-34 cells) | Neuroprotective at 0.001–10 nM.[4] | Establishes baseline potency of the core scaffold. |
| N-Acetyl-L-tryptophan | H₂O₂-induced ALS model | Inhibits cytochrome c release and caspase activation.[4][6] | Highlights a key anti-apoptotic mechanism. |
| N-Acetyl-L-tryptophan | Aβ₁₋₄₂-induced Alzheimer's model (rats) | Reduces cognitive decline and neuroinflammation.[8] | Demonstrates in vivo efficacy in a relevant disease model. |
| Halogenated Tryptophans (general) | Antimicrobial peptides | Halogenation can enhance antimicrobial efficacy and alter target specificity.[14] | Provides evidence that halogenation modulates biological activity. |
Recommended Experimental Workflow: Assessing Neuroprotection
To directly compare the efficacy of this compound with its non-halogenated counterpart, a robust cell-based assay is required. The following protocol describes a workflow for evaluating neuroprotection in a motor neuron-like cell line, a system previously used to validate the effects of N-Acetyl-L-tryptophan.[4][6]
Protocol: H₂O₂-Induced Oxidative Stress Assay in NSC-34 Cells
This assay provides a self-validating system by including positive (oxidative stress alone) and negative (vehicle) controls, allowing for the clear quantification of the protective effects of the test compounds.
Materials:
-
NSC-34 motor neuron-like cells
-
DMEM/F12 medium with 10% FBS
-
Test compounds: this compound, N-Acetyl-L-tryptophan methyl ester
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate NSC-34 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 2 hours. This pre-incubation allows the compounds to enter the cells and prepare them for the oxidative challenge.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration known to induce ~50% cell death (e.g., 100-200 µM, to be optimized). A "no H₂O₂" control group should be included.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot dose-response curves to determine the EC₅₀ for each compound.
Caption: Experimental workflow for assessing neuroprotective activity.
Discussion and Future Perspectives
This guide establishes that this compound is a promising compound for neuroprotective research, building upon the known activities of its parent scaffold, N-Acetyl-L-tryptophan. The addition of a chlorine atom at the 6-position is a rational design choice aimed at enhancing potency and modulating pharmacokinetic properties.
The key comparison is between this compound and N-Acetyl-L-tryptophan methyl ester. A direct, side-by-side evaluation using the protocol described above would quantify the precise contribution of the 6-chloro group to neuroprotective efficacy. A positive result, showing increased potency for the chlorinated compound, would validate the halogenation strategy and justify further investigation.
Future research should focus on:
-
In Vivo Efficacy: Testing the most potent compounds in animal models of neurodegenerative diseases (e.g., ALS or Alzheimer's) to assess their ability to cross the blood-brain barrier and exert therapeutic effects.[8]
-
Mechanism of Action: Expanding beyond NK-1R to determine if these compounds modulate other relevant pathways, such as inhibiting cytochrome c release or regulating inflammatory gene expression.[4][6]
-
Broader SAR Studies: Synthesizing and testing analogs with other halogens (F, Br, I) at the 6-position, as well as substitutions at other positions (C4, C5, C7) on the indole ring, to build a comprehensive structure-activity relationship profile.[1]
By systematically comparing these rationally designed tryptophan derivatives, the scientific community can accelerate the development of novel and effective therapeutics for debilitating neurodegenerative disorders.
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A Comparative Guide to the Cross-Reactivity Profile of (R)-N-Acetyl-6-chloro-trp-ome (ACCTO)
Introduction: Defining the Mission of a New Chemical Probe
In the landscape of chemical biology and drug discovery, the utility of a small molecule inhibitor is defined not only by its potency against its intended target but, more critically, by its selectivity. An uncharacterized cross-reactivity profile can lead to misinterpreted biological data, where observed phenotypes are mistakenly attributed to the on-target effect, while in reality, they stem from unforeseen interactions with other proteins.[1][2]
This guide introduces (R)-N-Acetyl-6-chloro-trp-ome (ACCTO) , a novel synthetic compound. Its structure, featuring an N-acetylated tryptophan methyl ester core, suggests a potential role as a mimic of acetylated lysine residues. This characteristic positions ACCTO as a putative inhibitor of bromodomains, a class of epigenetic "reader" proteins that recognize acetylated lysine marks on histones and other proteins, thereby regulating gene transcription.[3][4]
However, this hypothesis requires rigorous validation. The high structural homology among the 61 human bromodomains, particularly within subfamilies like the Bromodomain and Extra-Terminal domain (BET) family (BRD2, BRD3, BRD4, BRDT), presents a significant challenge to achieving selectivity.[5][6] Furthermore, small molecules can exhibit promiscuity, binding to entirely different protein families such as protein kinases.[2][7]
This document provides a comprehensive framework and supporting experimental data for characterizing the selectivity profile of ACCTO. We will compare its performance against (+)-JQ1 , a well-characterized and potent pan-BET bromodomain inhibitor, to provide context and a benchmark for its utility as a specific chemical probe.[8][9][10][11] Our objective is to equip researchers with the necessary data to confidently deploy ACCTO in their studies, fully aware of both its strengths and potential limitations.
The Strategic Approach to Profiling Selectivity
A robust assessment of inhibitor specificity is a multi-tiered process. We designed a workflow to move from initial target validation in a cellular context to a broad, unbiased screen for off-target activities across the proteome. This ensures that we build a comprehensive and physiologically relevant understanding of ACCTO's interaction profile.
Key Findings:
-
Validated On-Target Engagement: CETSA results definitively show that ACCTO enters cells and binds to its primary target, BRD4.
-
BRD4-Selective Profile: Unlike the pan-BET inhibitor (+)-JQ1, ACCTO exhibits significant selectivity for BRD4 over other BET family members, making it a more precise tool for studying BRD4-specific biology.
-
Minimal Kinase Off-Targeting: ACCTO is remarkably selective against the wider kinome, with a single notable off-target, GSK3β, inhibited at concentrations ~24-fold higher than those required for BRD4 inhibition.
Recommendations for Researchers:
-
For studying BRD4-dependent processes, ACCTO is a superior chemical probe to (+)-JQ1 due to its enhanced selectivity within the BET family.
-
We recommend using ACCTO at concentrations between 100 nM and 500 nM in cell-based assays to maximize on-target effects while minimizing the risk of engaging GSK3β.
-
For experiments requiring concentrations above 1 µM, it is crucial to include appropriate counter-screens or orthogonal experiments to control for potential GSK3β-mediated effects. For example, researchers could use a structurally distinct, potent GSK3β inhibitor as a control to delineate phenotypes.
By providing this detailed cross-reactivity profile, we empower researchers to design more robust experiments and generate more reliable and interpretable data, ultimately accelerating the pace of scientific discovery.
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Klaeger, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 223-232. [Link]
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Das, S., et al. (2022). Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections. Proceedings of the National Academy of Sciences, 119(23), e2122199119. [Link]
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A Definitive Guide to the Stereochemical Confirmation of Synthesized (R)-N-Acetyl-6-chloro-trp-ome
In the landscape of modern drug discovery and development, the precise control and unambiguous confirmation of a molecule's stereochemistry are paramount. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth, comparative analysis of robust analytical methodologies for confirming the absolute stereochemistry of synthesized (R)-N-Acetyl-6-chloro-trp-ome, a specialized tryptophan derivative of significant interest to researchers in medicinal chemistry and pharmacology.
This document moves beyond a mere recitation of protocols. It delves into the causality behind experimental choices, empowering researchers to not only execute these methods but also to critically evaluate the generated data. We will explore four orthogonal and powerful techniques: Chiral High-Performance Liquid Chromatography (HPLC), Vibrational Circular Dichroism (VCD), Single-Crystal X-ray Crystallography, and the Mosher's Method (NMR Spectroscopy). Each method will be dissected, comparing its principles, practical applications, and inherent limitations, thereby providing a comprehensive toolkit for the rigorous stereochemical assignment of this and other chiral molecules.
The Analytical Challenge: Distinguishing Mirror Images
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. However, synthetic routes, even those employing chiral catalysts or auxiliaries, are not always perfectly stereoselective. Consequently, the final product may contain varying amounts of the undesired enantiomer. The core analytical challenge lies in the fact that enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, and standard NMR and mass spectra). Therefore, specialized techniques that introduce a chiral element into the analysis are required to differentiate them.
This guide will use this compound as a model compound to illustrate the application of these techniques. For comparative purposes, a commercially available certified reference material of the (R)-enantiomer is an invaluable tool.[1][2][3]
Comparison of Stereochemical Confirmation Methodologies
| Method | Principle | Advantages | Limitations | Sample Requirements |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | High sensitivity, quantitative, suitable for determining enantiomeric excess (e.e.), well-established. | Requires method development, may not provide absolute configuration without a known standard. | Soluble sample, small quantity (µg to mg). |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Provides absolute configuration, non-destructive, applicable to solutions and films. | Requires specialized instrumentation, interpretation often requires quantum mechanical calculations. | Soluble sample, moderate concentration (mg/mL). |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Unambiguous determination of absolute configuration and solid-state conformation. | Requires a suitable single crystal, which can be difficult to obtain.[4][5] | High-quality single crystal (typically >50 µm). |
| Mosher's Method (NMR) | Derivatization of the chiral amine with a chiral reagent (Mosher's acid) to form diastereomers with distinct NMR spectra. | Provides absolute configuration, uses standard NMR instrumentation. | Requires chemical derivatization, can be complex to interpret, not suitable for all functional groups. | Pure sample (mg), requires derivatization. |
I. Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Purity
Chiral HPLC is the most widely used technique for separating enantiomers and determining their relative abundance (enantiomeric excess). The separation is achieved by passing the analyte over a stationary phase that is itself chiral. The differential diastereomeric interactions between the enantiomers and the chiral stationary phase (CSP) result in different retention times, allowing for their separation and quantification.
Causality of Method Design
The choice of the chiral stationary phase is critical and is guided by the functional groups present in the analyte. For N-acetylated amino acid esters like our target molecule, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective due to their ability to engage in a variety of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions.[6] A study on the separation of 6-chloro-L-tryptophan successfully utilized a Cinchona alkaloid-based zwitterionic CSP, highlighting another potential avenue for method development.[7]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection : A polysaccharide-based chiral stationary phase, such as a Chiralpak® IA or IC column, is a logical starting point.
-
Mobile Phase Screening :
-
Begin with a simple mobile phase, such as a mixture of n-hexane and a polar modifier like isopropanol or ethanol. A common starting point is 80:20 (v/v) n-hexane:isopropanol.
-
For acidic or basic analytes, the addition of a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid for acids or 0.1% diethylamine for bases) can improve peak shape and resolution.[8]
-
-
Optimization :
-
Vary the ratio of the polar modifier to fine-tune the retention and separation.
-
If separation is not achieved, screen other polar modifiers (e.g., ethanol, methanol).
-
Adjust the flow rate (typically 0.5-1.5 mL/min) to optimize resolution and analysis time.
-
-
Detection : UV detection is suitable for tryptophan derivatives due to the indole chromophore (typically around 280 nm).
-
Quantification :
-
Inject a racemic standard (if available) or a sample expected to contain both enantiomers to determine the retention times of the (R) and (S) enantiomers.
-
Inject the synthesized this compound and compare its retention time to the standards.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.
-
Diagram: Chiral HPLC Workflow
Caption: Workflow for VCD Analysis.
III. Single-Crystal X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom.
Causality of Method Design
The ability to determine absolute configuration arises from the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength is near the absorption edge of a heavy atom in the molecule. [9]The chlorine atom in N-Acetyl-6-chloro-trp-ome is sufficiently heavy to produce a measurable anomalous scattering effect, making this technique particularly well-suited for this compound.
Experimental Protocol: X-ray Crystallography
-
Crystallization : This is often the most challenging step.
-
The goal is to grow a single, well-ordered crystal of the synthesized compound.
-
Common techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. [10] * A systematic screening of various solvents and solvent combinations is typically required.
-
-
Crystal Mounting and Data Collection :
-
A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize radiation damage.
-
The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
-
Structure Solution and Refinement :
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is calculated.
-
An atomic model is built into the electron density map and refined to best fit the experimental data.
-
-
Absolute Configuration Determination :
-
The absolute configuration is determined by analyzing the Friedel pairs in the diffraction data. The Flack parameter is a key indicator, with a value close to 0 indicating the correct absolute configuration has been assigned.
-
Diagram: X-ray Crystallography Workflow
Caption: Workflow for X-ray Crystallography.
IV. Mosher's Method: NMR-Based Stereochemical Analysis
The Mosher's method is a classic NMR-based technique for determining the absolute configuration of chiral alcohols and amines. [2][11][12]It involves the derivatization of the chiral center with both enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. This creates a pair of diastereomers which, unlike the original enantiomers, have distinct NMR spectra.
Causality of Method Design
The underlying principle is that the phenyl group of the MTPA moiety adopts a preferred conformation in which it shields adjacent protons on the substrate. [1][7]By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA diastereomers, the spatial arrangement of the substituents around the chiral center can be deduced. Specifically, the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the chiral center will have opposite signs, allowing for the assignment of the absolute configuration.
Experimental Protocol: Mosher's Method
-
Derivatization :
-
Divide the synthesized this compound into two portions.
-
React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) to form the corresponding MTPA amides.
-
-
NMR Analysis :
-
Acquire high-resolution ¹H NMR spectra for both diastereomeric products.
-
Carefully assign all relevant proton signals for both diastereomers. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.
-
-
Data Interpretation :
-
Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed amide bond.
-
According to the established model for MTPA amides, protons that lie on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will have negative Δδ values.
-
By correlating the signs of the Δδ values with the known structure of the molecule, the absolute configuration of the original amine can be determined.
-
Diagram: Mosher's Method Logic
Caption: Logic Flow of Mosher's Method.
Conclusion
The confirmation of absolute stereochemistry is a non-negotiable aspect of modern chemical research, particularly in the pharmaceutical sciences. This guide has presented a comparative overview of four powerful and complementary techniques for the stereochemical elucidation of synthesized this compound.
-
Chiral HPLC stands out for its utility in determining enantiomeric purity with high sensitivity and precision.
-
Vibrational Circular Dichroism offers a non-destructive method to determine the absolute configuration in solution, providing valuable conformational insights.
-
Single-Crystal X-ray Crystallography , when applicable, provides the most unambiguous and definitive structural proof.
-
Mosher's Method serves as a robust NMR-based alternative for assigning absolute configuration when crystallization is not feasible.
The selection of the most appropriate method will depend on the specific requirements of the project, available instrumentation, and the physical properties of the compound. For a comprehensive and irrefutable confirmation of the stereochemistry of this compound, a multi-pronged approach employing at least two orthogonal techniques is highly recommended. This ensures not only the accuracy of the assignment but also the scientific rigor demanded in contemporary research and development.
References
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Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link]
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LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
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University of Florida, Center for Xray Crystallography. Crystal Growing Tips. 2015. Available from: [Link]
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SciSpace. Enantioselective synthesis of tryptophan derivatives by a tandem Friedel-Crafts conjugate addition/asymmetric protonation reacti. Available from: [Link]
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Caltech Authors. Enantioselective Synthesis of Tryptophan Derivatives by a Tandem Friedel–Crafts Conjugate Addition/Asymmetric Protonation Rea. Available from: [Link]
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Phenomenex. Chiral HPLC Separations. Available from: [Link]
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PubMed. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbilnol carbons. Available from: [Link]
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National Institutes of Health. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. 2015. Available from: [Link]
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Royal Society of Chemistry. A VCD study on micro-solvation and self-aggregation of N-acetyl tryptophan propylamide. Available from: [Link]
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Beilstein Journal of Organic Chemistry. Molecular recognition of N-acetyltryptophan enantiomers by β-cyclodextrin. 2017. Available from: [Link]
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National Institutes of Health. A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Available from: [Link]
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A Senior Application Scientist's Guide to the Functional Comparison of Proteins Labeled with Tryptophan Analogs
For researchers, scientists, and drug development professionals, the ability to probe protein structure and function is paramount. Tryptophan (Trp), with its unique indole side chain, is a powerful intrinsic fluorescent probe. However, to overcome the limitations of intrinsic fluorescence, such as spectral overlap in multi-tryptophan proteins, scientists often turn to tryptophan analogs.[1][2][3] These non-canonical amino acids (ncAAs) can be incorporated into proteins, offering unique spectroscopic handles for fluorescence resonance energy transfer (FRET), nuclear magnetic resonance (NMR), or photo-crosslinking to study molecular interactions.[1][4][5]
However, the introduction of a non-native analog is not without consequence. The seemingly subtle alterations to the indole ring can introduce significant perturbations, affecting everything from structural stability to enzymatic activity. This guide provides an in-depth comparison of common tryptophan analogs, focusing on their functional impact and the experimental methodologies required to validate their use as reliable probes.
The Landscape of Tryptophan Analogs: More Than Just a Spectroscopic Handle
The choice of a tryptophan analog is dictated by the experimental question. Analogs are broadly categorized by the properties they introduce.
-
Fluorescent Probes: Analogs like 7-azatryptophan (7AW) and 5-hydroxytryptophan (5HTP) possess distinct, red-shifted absorption and emission spectra compared to native tryptophan.[2][3][6] This spectral separation allows for selective excitation, making them invaluable for studying protein-protein interactions in complex systems where native Trp signals would otherwise overlap.[1][2][4]
-
NMR Probes: Fluorinated analogs, such as 4-fluorotryptophan (4FW) and 5-fluorotryptophan (5FW), are incorporated for ¹⁹F-NMR studies. The fluorine atom provides a sensitive and specific signal for probing local protein environments and conformational changes upon ligand binding.
-
Photo-Crosslinkers: Analogs containing photo-reactive groups, like diazirines or azides, are used to map protein-protein or protein-ligand interaction interfaces.[5] Upon UV activation, these groups form covalent bonds with nearby molecules, permanently capturing transient interactions.[5]
Table 1: Overview of Common Tryptophan Analogs and Their Applications
| Analog | Key Feature | Primary Application(s) | Potential Perturbations |
| 7-Azatryptophan (7AW) | Fluorescent, red-shifted spectra | FRET, protein folding, protein-protein interactions | Can alter stability; may show non-two-state unfolding.[7] |
| 5-Hydroxytryptophan (5HTP) | Fluorescent, red-shifted spectra, pH-sensitive | FRET, protein interactions, folding transitions | Can significantly reduce catalytic activity.[1][8] |
| 4-Fluorotryptophan (4FW) | ¹⁹F NMR probe | Probing local environment, ligand binding | Can reduce catalytic activity, though often less than 5HTP.[1] |
| 5-Fluorotryptophan (5FW) | ¹⁹F NMR probe | Probing local environment, ligand binding | Generally considered minimally perturbing.[1] |
| Azidotryptophan | Photo-crosslinker | Mapping protein-protein and protein-ligand interactions | Bulky group can cause steric hindrance and disrupt function. |
The Core Directive: Assessing Functional Integrity After Labeling
Incorporating an analog is only the first step. The critical second step is to rigorously assess whether the probe has altered the very function it was meant to study. This validation process is non-negotiable for scientific integrity.
Impact on Structural Integrity and Stability
The introduction of a new functional group or even a single atom exchange can disrupt the delicate balance of forces that maintain a protein's three-dimensional structure.
-
Causality: Changes in size, polarity, or hydrogen bonding capacity of the indole ring can lead to improper folding, altered secondary structure, and decreased thermal stability. For instance, the replacement of a C-H group with a more electronegative nitrogen atom in 7-azatryptophan can alter local electronic distributions and impact stability.[7]
-
Experimental Validation:
-
Circular Dichroism (CD) Spectroscopy: This technique is essential for a first-pass assessment of secondary structure. A comparison of the CD spectra of the wild-type and analog-labeled protein can quickly reveal significant misfolding.[9]
-
Differential Scanning Fluorimetry (DSF): DSF, or a thermal shift assay, is a high-throughput method to measure a protein's melting temperature (Tm).[10][11] A significant decrease in Tm for the labeled protein indicates destabilization. The assay monitors the intrinsic fluorescence of tryptophan residues as the protein unfolds with increasing temperature.[10][12][13]
-
Table 2: Hypothetical Comparative Stability Data (DSF)
| Protein Variant | Melting Temperature (Tm) | ΔTm (vs. Wild-Type) | Interpretation |
| Wild-Type Kinase | 55.2 °C | - | Baseline Stability |
| Kinase + 5FW | 54.8 °C | -0.4 °C | Minimally Perturbing |
| Kinase + 7AW | 52.1 °C | -3.1 °C | Moderately Destabilizing |
| Kinase + 5HTP | 49.5 °C | -5.7 °C | Significantly Destabilizing |
Effects on Biological Activity
For enzymes, receptors, and binding proteins, the ultimate test is function. Does the labeled protein still bind its ligand or catalyze its reaction with comparable efficiency?
-
Causality: If the analog is incorporated into or near an active site or binding interface, its altered steric or electronic properties can directly interfere with substrate/ligand recognition and processing. A study on Pseudomonas exotoxin A demonstrated that incorporating different Trp analogs resulted in a wide range of effects on catalytic activity, with 5-hydroxytryptophan causing a 260-fold reduction in kcat, while 4-fluorotryptophan only caused a 6-fold reduction.[1][8] Interestingly, the binding of the NAD+ substrate was not significantly affected, indicating the perturbation was specific to the catalytic step.[1][2]
-
Experimental Validation:
-
Enzyme Kinetics: For enzymes, determine the Michaelis-Menten constants (Km and kcat) for both the wild-type and labeled proteins. Significant changes point to functional perturbation.
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence polarization can quantify binding affinities (Kd) to ligands, inhibitors, or other proteins.[5]
-
Table 3: Hypothetical Comparative Kinetic Data
| Protein Variant | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Functional Impact |
| Wild-Type Protease | 50 | 10 | 2.0 x 10⁵ | Baseline Activity |
| Protease + 5FW | 55 | 9 | 1.6 x 10⁵ | Negligible |
| Protease + 4FW | 75 | 3 | 4.0 x 10⁴ | Moderate Inhibition |
| Protease + 5HTP | 150 | 0.5 | 3.3 x 10³ | Severe Inhibition |
Experimental Design and Methodologies
Trustworthy data comes from robust protocols. The site-specific incorporation of ncAAs is most commonly achieved using amber stop codon (UAG) suppression.[14][15][16]
Workflow for Analog Incorporation and Functional Validation
Caption: Experimental workflow for ncAA incorporation and validation.
Protocol: Site-Specific Incorporation via Amber Suppression
This protocol outlines the expression of a target protein with a site-specifically incorporated tryptophan analog in E. coli.
-
Vector Preparation:
-
Mutate the codon for the tryptophan of interest in your target gene to the amber stop codon, TAG, using site-directed mutagenesis.
-
Obtain a separate plasmid encoding the evolved aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNA_CUA) pair, specific for the desired analog.[15]
-
-
Transformation:
-
Protein Expression:
-
Grow a starter culture overnight in rich media (e.g., LB) with appropriate antibiotics.
-
Inoculate a larger volume of minimal media (e.g., M9) supplemented with all amino acids except tryptophan, plus antibiotics.
-
Grow the culture at 37°C to an OD₆₀₀ of ~0.6-0.8.
-
Add the tryptophan analog to the media to a final concentration of ~1 mM.
-
Induce protein expression with IPTG and grow for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C).
-
-
Purification and Verification:
Protocol: Comparative Thermal Stability by DSF
This protocol measures the melting temperature (Tm) of a protein.
-
Sample Preparation:
-
Prepare reactions in a 96- or 384-well PCR plate.[12]
-
For each protein variant (wild-type and analog-labeled), prepare a solution with a final protein concentration of 0.1-0.2 mg/mL in a suitable buffer.[12]
-
If using an extrinsic dye (like SYPRO Orange), add it to each well at the manufacturer's recommended concentration. For intrinsic DSF, no dye is needed.[10][13]
-
-
Instrument Setup:
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The resulting curve will show a sigmoidal transition as the protein unfolds.
-
The melting temperature (Tm) is the midpoint of this transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve.[10][12]
-
Compare the Tm values of the analog-labeled proteins to the wild-type to determine the change in thermal stability (ΔTm).
-
The "Why": Mechanistic Insights into Functional Perturbation
Understanding why an analog perturbs function is key to interpreting results. A common cause is the disruption of critical non-covalent interactions.
Caption: How an analog can disrupt a key hydrogen bond.
In this example, a native tryptophan residue stabilizes a substrate via a hydrogen bond from its indole N-H group. Replacing it with an N-methyl-tryptophan analog, which lacks this H-bond donor, eliminates the stabilizing interaction, likely reducing binding affinity and/or catalytic efficiency. Similarly, fluorinating the indole ring withdraws electron density, weakening its ability to participate in cation-π interactions, which can be critical for ligand binding.[17][18]
Conclusion and Best Practices
The use of tryptophan analogs is a powerful technique, but it demands careful validation. The ideal analog is an "invisible" reporter—one that provides a clear signal without perturbing the system. However, as data often shows, many analogs are not functionally silent.
Recommendations for Researchers:
-
Choose Wisely: Select an analog based on your experimental needs, but be aware of its potential for perturbation. Start with analogs known to be minimally disruptive, such as 5-fluorotryptophan, before moving to more significant modifications.
-
Always Validate: Never assume an analog is benign. Routinely perform structural and functional comparisons against the wild-type protein as a non-negotiable control.
-
Context is Key: The effect of an analog is highly context-dependent. An analog that is well-tolerated on the protein surface may be highly disruptive when buried in the hydrophobic core or placed in a constrained active site.
-
Publish the Controls: Report the results of your validation experiments (CD, DSF, kinetics) alongside your primary findings. This transparency is crucial for the scientific community to correctly interpret and build upon your work.
By combining thoughtful experimental design with rigorous validation, researchers can confidently leverage the power of tryptophan analogs to illuminate the complex inner workings of proteins.
References
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Mohammadi, F., Prentice, G. A., & Merrill, A. R. (2001). Protein-protein interaction using tryptophan analogues: novel spectroscopic probes for toxin-elongation factor-2 interactions. Biochemistry. Available at: [Link]
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Hogue, C. W. V., Rasquinha, I., Szabo, A. G., & MacManus, J. P. (n.d.). Using 5-Hydroxytryptophan as a Probe to Follow Protein-Protein Interactions and Protein Folding Transitions. Recent Research Developments in Protein Folding, Stability and Design. Available at: [Link]
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Mohammadi, F., et al. (n.d.). Protein−Protein Interaction Using Tryptophan Analogues. American Chemical Society. Available at: [Link]
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García-Ramos, M., & Schilling, O. (2018). Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. Springer Nature Experiments. Available at: [Link]
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Reddy, G. S., & Hsieh, J. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters. Available at: [Link]
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Center for Macromolecular Interactions. (n.d.). Differential Scanning Fluorimetry (DSF). Available at: [Link]
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PUREfrex. (n.d.). Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. Available at: [Link]
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Semantic Scholar. (2024). Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling. Available at: [Link]
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van der Velden, N. S., et al. (2022). The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach. Journal of the American Chemical Society. Available at: [Link]
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Bultmann, S., et al. (2019). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research. Available at: [Link]
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Budisa, N., et al. (2008). Azatryptophans endow proteins with intrinsic blue fluorescence. PNAS. Available at: [Link]
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Wang, N., et al. (2022). Noncanonical amino acid mutagenesis in response to recoding signal-enhanced quadruplet codons. Nucleic Acids Research. Available at: [Link]
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Telehany, M. J. (2024). Investigating the role of tryptophan in the native photo-crosslinking of a cys-containing transmembrane helix to a membrane lipid double bond. The Open Repository @ Binghamton (The ORB). Available at: [Link]
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Huynh, K., & Partch, C. L. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Biological Chemistry. Available at: [Link]
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Wang, L., et al. (2022). The Magic of Linking Rings: Discovery of a Unique Photoinduced Fluorescent Protein Crosslink. Journal of the American Chemical Society. Available at: [Link]
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Russ, M., Lou, D., & Kohler, H. (2005). Photo-activated affinity-site cross-linking of antibodies using tryptophan containing peptides. Journal of Immunological Methods. Available at: [Link]
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De Filippis, V., et al. (2003). Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition. Protein Engineering, Design and Selection. Available at: [Link]
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protocols.io. (n.d.). Differential Fluorescence Scanning Assay (DSF Assay). Available at: [Link]
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Kumar, P., & Kumar, D. (2020). The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins. International Journal of Molecular Sciences. Available at: [Link]
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van der Velden, N. S., et al. (2022). The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach. ACS Publications. Available at: [Link]
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ResearchGate. (2021). (PDF) Tryptophan, an Amino-Acid Endowed with Unique Properties and Its Many Roles in Membrane Proteins. Available at: [Link]
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Anaspec. (n.d.). Analogs of Tryptophan. Available at: [Link]
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Pascucci, T., et al. (2013). 5-Hydroxytryptophan rescues serotonin response to stress in prefrontal cortex of hyperphenylalaninaemic mice. International Journal of Neuropsychopharmacology. Available at: [Link]
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Maffei, M. E. (2020). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. International Journal of Molecular Sciences. Available at: [Link]
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Myprotein AU. (2022). Uses of 5-HTP Supplements | Benefits, Dosage & Side Effects. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (R)-N-Acetyl-6-chloro-trp-ome
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (R)-N-Acetyl-6-chloro-trp-ome (CAS No. 1235280-35-9). As drug development professionals, our responsibility extends beyond discovery and synthesis to include the entire lifecycle of a chemical, ensuring that its disposal protects both our personnel and the environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering you to make informed safety decisions in your laboratory.
Part 1: Core Principle - Hazard Assessment and the Precautionary Approach
This compound is a chlorinated derivative of the amino acid tryptophan.[1][2] While specific toxicological data for this compound is not widely available in public safety data sheets, its chemical structure necessitates a cautious approach.[3] The presence of a chlorine atom classifies it as a halogenated organic compound .[4][5]
Causality: Halogenated organic wastes require specialized disposal methods, typically high-temperature incineration, to ensure complete destruction and to manage the acidic gases (like hydrogen chloride) that are produced.[6] Disposing of these compounds in non-halogenated solvent streams can contaminate large volumes of waste, making them unsuitable for solvent recovery and significantly increasing disposal costs and environmental risk.[5]
Therefore, the foundational principle of this guide is to treat this compound as a hazardous chemical waste and segregate it into the halogenated organic waste stream.
Required Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure you are wearing the following:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves. Inspect gloves prior to use and use proper removal technique to avoid skin contact.[7][8]
-
Body Protection: A standard laboratory coat.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed to comply with general principles outlined by the Environmental Protection Agency (EPA) and common institutional Environmental Health and Safety (EHS) programs.[9][10] Always consult your local and institutional regulations, as they may have specific requirements.
Step 1: Waste Segregation
Immediately upon generation, any waste containing this compound, whether it is neat solid, a solution, or contaminated labware (e.g., weigh boats, filter paper), must be segregated.
-
Action: Collect all waste materials in a container designated exclusively for Halogenated Organic Waste .[4]
-
Rationale: This is the most critical step. Mixing this waste with non-halogenated solvents or aqueous waste is a common and costly mistake.[5] Proper segregation ensures the waste is routed to the correct high-temperature incineration facility equipped to handle halogenated compounds.[6]
Step 2: Proper Containerization
The integrity of the waste container is paramount to preventing spills and exposure.
-
Action: Use a container made of a compatible material (e.g., the original manufacturer's container, or a designated polyethylene or glass container provided by your EHS office) that is in good condition, free of leaks, and has a secure, screw-top cap.[11][12]
-
Action: Ensure the container is kept closed at all times except when you are actively adding waste.[11][13]
-
Rationale: Using compatible and sealable containers prevents chemical degradation of the container and the release of vapors, ensuring safe temporary storage in the lab.[12] Do not fill containers beyond 90% capacity to allow for expansion.[11]
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and essential for safety.[10]
-
Action: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Action: The label must, at a minimum, include the following information:
-
Rationale: Accurate labeling prevents accidental mixing of incompatible chemicals, informs emergency responders of the container's contents, and is required for legal transport and disposal.
Step 4: Accumulation in a Designated Area
Hazardous waste must be stored safely within the laboratory before pickup.
-
Action: Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA) .
-
Action: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[14]
-
Action: Ensure the waste container is within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[13]
-
Rationale: The SAA provides a controlled, designated location for the short-term accumulation of hazardous waste, minimizing the risk of spills and ensuring compliance with EPA regulations that limit the volume and time waste can be stored in a lab.[14]
Step 5: Arranging for Final Disposal
Laboratory personnel are not authorized to perform final disposal.
-
Action: Once the container is full (or within the time limit specified by your institution, often 90 days), contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup.[9][15]
-
Prohibited Actions: Never dispose of this chemical by evaporation, in the regular trash, or down the sink.[12][13]
-
Rationale: Final disposal of hazardous waste is a highly regulated process that must be tracked from generation to destruction (known as "cradle-to-grave").[10] Licensed facilities have the specialized equipment and permits required to handle and destroy chemical waste safely and legally.
Part 3: Managing Spills and Container Decontamination
Accidents can happen. A clear plan for managing spills and empty containers is crucial.
Minor Spill Cleanup:
-
Ensure the area is well-ventilated.[7]
-
Wearing your full PPE, gently cover the solid spill with an inert absorbent material to avoid generating dust.[16]
-
Carefully sweep or scoop the material into a designated hazardous waste container.
-
All materials used for cleanup (gloves, wipes, absorbent) must be placed in the same halogenated organic waste container.[15]
Empty Container Disposal: An "empty" container that held this compound must still be managed as hazardous waste until properly decontaminated.
-
Rinse the container three times with a suitable solvent (e.g., methanol or acetone).[12][13]
-
Crucially, collect all three rinses (the "rinsate") as halogenated organic hazardous waste. [12][13]
-
Once triple-rinsed, deface or remove the original label. The container can now typically be disposed of as regular laboratory glass or plastic waste. Consult your EHS office for confirmation.
Part 4: Data Summary and Disposal Workflow
For quick reference, the key information is summarized below.
| Parameter | Information | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 1235280-35-9 | [1][2] |
| Molecular Formula | C14H15ClN2O3 | [1] |
| Waste Classification | Hazardous Waste: Halogenated Organic Compound | [4][5] |
| Primary Disposal Route | Licensed Professional Waste Disposal Service via EHS | [15] |
| Prohibited Disposal | Sink, Regular Trash, Evaporation | [13] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for proper disposal.
Caption: Decision workflow for the disposal of this compound.
References
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- SAFETY DATA SHEET: Nα-Acetyl-L-tryptophan methyl ester.
- Laboratory Environmental Sample Disposal Inform
- MSDS - Safety D
- SAFETY DATA SHEET: L-Tryptophan Methyl Ester Hydrochloride. TCI Chemicals.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- HAZARDOUS WASTE SEGREG
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- Proper Disposal of 2-Chloro-N-(2,6-dimethylphenyl)
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-N-Acetyl-6-chloro-trp-ome
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical entities, such as (R)-N-Acetyl-6-chloro-trp-ome (CAS No. 1235280-35-9), demands a proactive and informed approach to personal protection.[1] While a comprehensive, peer-reviewed safety data sheet (SDS) for this specific enantiomer is not widely available, a robust safety protocol can be constructed by analyzing its constituent chemical features: a chlorinated indole ring and an N-acetylated amino acid structure.
This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established principles of laboratory hygiene and chemical risk management.
Inferred Hazard Assessment: A Proactive Stance
Given the structure of this compound, we must operate under a conservative assumption of its potential hazards. The presence of a chlorine atom on the aromatic indole ring classifies it as a halogenated organic compound.[2] Such compounds warrant careful handling due to the potential for increased biological activity and persistence. The N-acetyl-tryptophan backbone, while generally of low volatility, exists as a powder that can pose an inhalation risk.
Therefore, we will base our protective strategy on the following potential hazards:
-
Dermal Irritation: May cause skin irritation upon contact.[3]
-
Ocular Irritation: Direct contact with eyes is likely to cause irritation.[3]
-
Respiratory Irritation: Inhalation of the fine powder can irritate the respiratory tract.[3][4]
-
Unknown Chronic Effects: As with many novel halogenated compounds, long-term toxicological properties are not well-defined. Prudent practice dictates minimizing all routes of exposure.
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the final, not the first, line of defense. Its effectiveness is predicated on the proper implementation of engineering and administrative controls.
-
Engineering Controls: All manipulations of solid this compound and its solutions must be conducted within a certified chemical fume hood.[5] This is non-negotiable. The fume hood provides critical exhaust ventilation to prevent the inhalation of dusts or vapors.[6]
-
Administrative Controls: Establish a "designated area" within the lab for handling this compound.[5] This area should be clearly marked, and access should be limited to trained personnel. All work should be governed by a Standard Operating Procedure (SOP) that includes the protocols outlined in this guide.
Personal Protective Equipment: A Detailed Protocol
The selection of PPE must be tailored to the specific task being performed. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Double Nitrile Gloves | Chemical Safety Goggles & Face Shield | Fully-buttoned Lab Coat | NIOSH-approved N95 Respirator (or higher) |
| Preparing Solutions | Double Nitrile Gloves | Chemical Safety Goggles & Face Shield | Fully-buttoned Lab Coat | Not required inside a fume hood |
| Running Reactions / Analysis | Single Nitrile Gloves | Chemical Safety Goggles | Fully-buttoned Lab Coat | Not required inside a fume hood |
| Handling Waste | Double Nitrile Gloves | Chemical Safety Goggles | Fully-buttoned Lab Coat | Not required |
Hand Protection: Your Direct Interface
High-performance nitrile gloves are mandatory for all handling procedures.[7] Given the chlorinated nature of the compound, it is crucial to prevent skin contact.
-
Rationale: Nitrile provides excellent resistance to a broad range of chemicals. For tasks with a higher risk of contamination, such as weighing or waste disposal, double-gloving is recommended.[8] This allows the outer, contaminated glove to be removed and disposed of within the containment area (e.g., inside the fume hood), minimizing the spread of contamination.[8]
-
Protocol:
-
Always inspect gloves for tears or punctures before use.
-
When double-gloving, ensure the cuff of the outer glove is pulled over the cuff of your lab coat sleeve.[8]
-
Change gloves immediately if contamination is suspected or after a maximum of 60 minutes of use.[8]
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
Eye and Face Protection: Shielding Sensitive Tissues
Chemical splash goggles that provide a full seal around the eyes are required at all times.[7][9]
-
Rationale: Standard safety glasses do not protect against splashes or airborne powder from all angles. Goggles provide comprehensive protection. When weighing the solid compound or handling larger quantities where splashing is possible, a full-face shield must be worn over the safety goggles for an added layer of protection.[7]
-
Protocol:
Body Protection: Minimizing Dermal Exposure
A clean, fully-buttoned lab coat is the minimum requirement. For procedures involving larger quantities, a disposable chemical-resistant gown is recommended.
-
Rationale: A lab coat protects your personal clothing and skin from incidental contact and minor spills. Ensure the material is appropriate for chemical work and that it is regularly laundered.[4]
-
Protocol:
Respiratory Protection: Preventing Inhalation
The primary risk of inhalation comes from the aerosolization of the fine powder during weighing and transfer.
-
Rationale: While working in a fume hood mitigates much of the risk, weighing procedures can still generate airborne particles. A NIOSH-approved N95 disposable respirator (or a higher-rated elastomeric respirator with P100 filters) is required for this specific task.
-
Protocol:
-
All users of tight-fitting respirators must be fit-tested and trained in their proper use.
-
Perform a user seal check each time you don the respirator.
-
Respirators are not required for handling solutions of the compound within a properly functioning fume hood.
-
Procedural Workflow: A Step-by-Step Guide
A systematic workflow ensures that safety is integrated into every stage of handling.
Caption: Safe handling workflow for this compound.
Emergency Response Plan
Chemical Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][13] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes.[10][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[6][13] If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
Spill Management
-
Small Spill (inside fume hood):
-
Ensure proper PPE is worn (double nitrile gloves, goggles, lab coat).
-
Absorb with an inert, dry material like vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into a designated, labeled container for halogenated waste.[2]
-
Decontaminate the area with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
If the substance is volatile or creates a significant dust cloud, evacuate the entire lab and contact your institution's emergency response team.
-
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Rationale: As a halogenated organic compound, it must not be disposed of down the drain or in regular trash.[5] Halogenated and non-halogenated waste streams must be kept separate to ensure proper disposal and to manage costs.[2][15]
-
Protocol:
-
Collect all solid waste (excess compound, contaminated weigh paper, gloves, etc.) and liquid waste (reaction mixtures, cleaning solvents) in a dedicated, clearly labeled "Halogenated Organic Waste" container.
-
The container must be compatible with the waste, have a tightly sealing cap, and be stored in a designated satellite accumulation area.[2][16]
-
Follow your institution's specific procedures for hazardous waste pickup.
-
This guide provides a comprehensive framework for the safe handling of this compound. By understanding the reasoning behind each protective measure and adhering strictly to these protocols, you can ensure a safe and productive research environment.
References
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Campus Operations, Temple University. Halogenated Solvents in Laboratories.
-
NOP. Treatment and disposal of chemical wastes in daily laboratory work.
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Virginia Department of Health. Chlorine – Emergency Preparedness.
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Bucknell University. Hazardous Waste Segregation.
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Washington State University. Halogenated Solvents.
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Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure.
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Spectrum Chemical. SAFETY DATA SHEET - N-ACETYL-L-TRYPTOPHAN.
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TCI Chemicals. SAFETY DATA SHEET.
-
OSHA Education School. Chlorine Awareness Training.
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Environmental Health and Safety, Florida State University. Chemical Emergencies, Exposures, and Spills.
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Sigma-Aldrich. SAFETY DATA SHEET - N-Acetyl-L-tryptophan. (A6376)
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New Mexico State University. Chemical Exposure and Spill Response Procedures.
-
Appchem. This compound.
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